molecular formula C32H38Cl2N2 B15556528 IR-797 chloride

IR-797 chloride

Cat. No.: B15556528
M. Wt: 521.6 g/mol
InChI Key: KEWMSVUJNINVSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-797 chloride is a useful research compound. Its molecular formula is C32H38Cl2N2 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H38Cl2N2

Molecular Weight

521.6 g/mol

IUPAC Name

2-[2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride

InChI

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1

InChI Key

KEWMSVUJNINVSX-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of IR-797 chloride, a near-infrared (NIR) cyanine dye. The information is intended to support researchers and professionals in the fields of biophotonics, drug delivery, and molecular imaging. This document outlines the key spectral characteristics, details relevant experimental protocols, and provides visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and emission in the near-infrared spectrum.[1] This spectral window is particularly advantageous for biological applications due to reduced light scattering by tissues, lower autofluorescence from endogenous molecules, and deeper photon penetration.[1] The key photophysical parameters of this compound are summarized below.

PropertyValueSolventNotes
Absorption Maximum (λmax) ~797 nmMethanolThe absorption maximum can be influenced by the solvent environment (solvatochromism).[1][2] Some sources report a broader absorption range of 780-800 nm.[1]
Molar Extinction Coefficient (ε) Data not available-For many heptamethine cyanine dyes, this value is typically high, often exceeding 1 x 105 M-1cm-1, indicating efficient light absorption.[1]
Emission Maximum (λem) Data not available-The emission occurs in the near-infrared region and is shifted to a longer wavelength compared to the absorption maximum (Stokes shift).[1]
Fluorescence Quantum Yield (Φf) Data not available-This value represents the efficiency of the conversion of absorbed photons into emitted photons.[3][4]
Fluorescence Lifetime (τ) Data not available-This parameter describes the average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques. The following sections detail the methodologies for these key experiments.

2.1 UV-Vis Absorption Spectroscopy

This protocol is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

  • Materials and Equipment:

    • This compound

    • Spectroscopic grade solvent (e.g., methanol)

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10-4 M) in the desired solvent.

    • From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

    • Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a reference.

    • Record the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 600-900 nm).[5]

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length).

2.2 Fluorescence Spectroscopy

This protocol is used to measure the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

  • Materials and Equipment:

    • Fluorometer (fluorescence spectrometer)

    • Solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a dilute solution of this compound in the desired solvent.

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum (or a suitable laser line).

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 800-1000 nm).

    • The peak of the emission spectrum corresponds to the λem.

    • It is crucial to correct the raw emission spectra for the instrument's wavelength-dependent response to obtain the true emission profile.[4]

2.3 Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is often determined using a comparative method, referencing a standard with a known quantum yield.[6]

  • Materials and Equipment:

    • Fluorometer

    • UV-Vis spectrophotometer

    • This compound solution

    • A suitable reference standard with a known quantum yield in the same spectral region (e.g., IR-26, Φf = 0.5% in 1,2-dichloroethane).[7]

    • Spectroscopic grade solvents

  • Procedure:

    • Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.

    • The quantum yield of the sample (ΦX) is calculated using the following equation:[6]

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the photophysical properties of this compound and the fundamental electronic transitions involved.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep Prepare Stock Solution of this compound dilute Prepare Serial Dilutions prep->dilute uv_vis Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->uv_vis measure_abs_std Measure Absorbance of Sample and Standard dilute->measure_abs_std get_lambda_max Determine λmax uv_vis->get_lambda_max fluor_spec Measure Emission Spectra (Fluorometer) get_lambda_max->fluor_spec Excite at λmax get_lambda_em Determine λem fluor_spec->get_lambda_em prep_std Prepare Standard Solutions prep_std->measure_abs_std measure_fluor_std Measure Fluorescence of Sample and Standard measure_abs_std->measure_fluor_std calc_qy Calculate Quantum Yield (Φf) measure_fluor_std->calc_qy jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S1_v2 v=2 S1->S0 Non-radiative Decay S0_v0 v=0 S1_v0 v=0 S1_v1 v=1 S1_v2->S1 Vibrational Relaxation

References

An In-depth Technical Guide to the Spectroscopic Properties of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine dye. It is intended for professionals in research and drug development who utilize fluorescent probes for imaging, sensing, and therapeutic applications. This document details the dye's absorption and emission characteristics, provides generalized experimental protocols for its characterization, and illustrates key photophysical processes.

Spectroscopic and Photophysical Properties

This compound is recognized for its strong absorption in the near-infrared spectrum, a region where biological tissue exhibits minimal absorbance and autofluorescence, allowing for deep tissue penetration in imaging applications.[1] The photophysical characteristics are summarized below. Heptamethine cyanine dyes are known for their high molar extinction coefficients, typically exceeding 1 x 10⁵ M⁻¹cm⁻¹, indicating their efficiency as light absorbers.[2] However, the fluorescence quantum yield of NIR dyes is often modest due to the "energy gap law," which predicts an increased rate of non-radiative decay as the energy difference between the ground and first excited state decreases.[2]

Table 1: Summary of Spectroscopic Data for this compound

PropertyValueSolventNotes
Absorption Maximum (λmax) 797 nmMethanolThe primary absorption peak in the NIR region.[3]
Emission Maximum (λem) ~815 - 825 nm (estimated)MethanolEstimated based on a typical Stokes shift of 15-25 nm for cyanine dyes. The exact value is not readily available in the provided search results.
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹ (typical)VariesA specific value for IR-797 is not available, but this is a typical value for this class of dyes.[2]
Fluorescence Quantum Yield (ΦF) Low to ModerateVariesA specific value for IR-797 is not available. NIR dyes like IR-125 and IR-140 have reported quantum yields of 0.132 and 0.167 in ethanol, respectively.[2][4]
Molecular Formula C₃₁H₃₄Cl₂N₂N/A[3][5]
Molecular Weight 505.52 g/mol N/A[3][6]

Fundamental Photophysical Processes

The interaction of light with this compound, leading to fluorescence, can be described by a Jablonski diagram. This model illustrates the electronic and vibrational transitions that occur following the absorption of a photon.

Jablonski_Diagram s1_v0 v=0 s0_v0 v=0 s1_v0->s0_v0 Non-radiative Decay s0_v1 v=1 s1_v0->s0_v1 Fluorescence (λ > 797 nm) s1_v1 v=1 s1_v2 v=2 s1_v2->s1_v0 Vibrational Relaxation s0_v0->s1_v2 Absorption (λ ≈ 797 nm)

Caption: Jablonski diagram illustrating the electronic transitions for this compound.

Experimental Protocols for Spectroscopic Characterization

The following section outlines a generalized methodology for determining the absorption and fluorescence spectra of this compound.

3.1 Materials and Equipment

  • Dye: this compound (solid form)[3]

  • Solvent: Spectroscopic grade methanol or ethanol[3][7]

  • Instrumentation:

    • Calibrated UV-Vis-NIR Spectrophotometer (e.g., Cary-300)[7]

    • Calibrated Spectrofluorometer (e.g., Cary Eclipse)[7]

  • Labware: Volumetric flasks, quartz cuvettes (1 cm path length), analytical balance.

3.2 Sample Preparation

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mM). Cyanine dye stock solutions are often prepared in DMSO before dilution in aqueous buffers for biological experiments.[8]

  • Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, concentrations in the range of 1 µM to 20 µM are typical to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU). For fluorescence, more dilute solutions (e.g., 10⁻⁶ M to 5x10⁻⁵ M) are often required to avoid inner filter effects.[7]

3.3 Measurement Protocol

  • Absorption Spectrum:

    • Set the spectrophotometer to scan the desired range (e.g., 500 nm to 900 nm).

    • Use a quartz cuvette filled with the pure solvent to record a baseline (blank).

    • Measure the absorbance of each working solution.

    • The wavelength corresponding to the highest absorbance value is the absorption maximum (λmax).

  • Fluorescence Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax (e.g., 797 nm).

    • Set the emission scan range to start at a slightly longer wavelength than the excitation (e.g., 800 nm to 1000 nm).

    • Measure the fluorescence emission spectrum of the dilute working solutions.

    • The wavelength corresponding to the peak of the emission curve is the emission maximum (λem).

3.4 Quantum Yield Determination (Relative Method) The fluorescence quantum yield (ΦF) can be determined relative to a standard dye with a known quantum yield in the same spectral region (e.g., IR-125 in ethanol, ΦF = 0.132).[4] This requires measuring the absorbance and the integrated fluorescence intensity of both the this compound solution and the standard solution under identical conditions.

Experimental and Analytical Workflow

The process of characterizing a fluorescent dye like this compound follows a structured workflow from preparation to final data analysis.

Workflow cluster_measure prep 1. Sample Preparation stock Prepare Stock Solution (e.g., 1 mM in Methanol) prep->stock dilute Create Serial Dilutions (1-20 µM) stock->dilute measure 2. Spectroscopic Measurement abs Measure Absorbance (Scan 500-900 nm) dilute->abs fluo Measure Fluorescence (Excite @ λ_max) dilute->fluo find_max Determine λ_max and λ_em abs->find_max fluo->find_max analysis 3. Data Analysis calc Calculate Molar Extinction (ε) & Quantum Yield (Φ_F) find_max->calc report 4. Reporting calc->report

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides the essential technical details for working with this compound. For specific applications, further optimization of protocols and solvents may be necessary to account for environmental effects on the dye's photophysical properties.

References

In-Depth Technical Guide to IR-797 Chloride: Photophysical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of IR-797 Chloride

This compound is a versatile fluorescent probe with strong absorption and emission in the near-infrared spectrum.[1][2] This spectral window (typically 700-900 nm) is highly advantageous for biological applications due to reduced tissue autofluorescence, lower light scattering, and deeper photon penetration compared to the visible range. The dye is soluble in solvents like methanol and DMSO.[2][3][4] A notable characteristic of this compound is its propensity for aggregation-induced emission (AIE), where fluorescence is enhanced in an aggregated state.[1][2]

Quantitative Photophysical Data

Precise, experimentally determined values for the quantum yield and molar extinction coefficient of this compound are not consistently reported across scientific literature and commercial datasheets. For many heptamethine cyanine dyes, the molar extinction coefficient is known to be high, often exceeding 105 M-1cm-1, indicating strong light absorption. The fluorescence quantum yields of this class of dyes are generally low in solution but can be influenced by the solvent environment and molecular aggregation.

For accurate and application-specific data, it is imperative for researchers to experimentally determine these values. The following sections provide detailed protocols for these measurements.

PropertyValueSolvent
Molar Extinction Coefficient (ε) Data not available-
Fluorescence Quantum Yield (Φf) Data not available-
Absorption Maximum (λmax) ~797 nmMethanol
Emission Maximum (λem) Data not available-

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative applications and can be determined using the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, DMSO)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying, known concentrations.

  • Spectrophotometric Measurement:

    • Use the pure solvent to blank the spectrophotometer.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette in cm, and c is the concentration in mol/L), the slope of the resulting linear fit will be the molar extinction coefficient (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • A suitable quantum yield standard (e.g., another NIR dye with a known and stable quantum yield in the same solvent)

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Standard Selection: Choose a reference dye with an absorption and emission profile that is reasonably close to that of this compound. The quantum yield of the standard in the chosen solvent must be well-documented.

  • Absorbance Matching: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

  • Fluorescence Spectra Acquisition:

    • Excite both the sample and standard solutions at the same wavelength.

    • Record the fluorescence emission spectra of both solutions over their entire emission range.

  • Data Analysis: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Applications and Workflows

This compound's properties make it a valuable tool in various research and development areas, including photodynamic therapy, fluorescence imaging, and as a component in drug delivery systems.

Theranostics_Workflow synthesis Synthesis & Formulation (e.g., IR-797-NP) invitro In Vitro Studies (Cellular Uptake, Cytotoxicity) synthesis->invitro Characterization invivo In Vivo Imaging (Biodistribution, Tumor Targeting) invitro->invivo Efficacy & Safety phototherapy Photothermal/Photodynamic Therapy invivo->phototherapy Therapeutic Intervention patient Patient Selection (Tumor Characterization) phototherapy->patient administration Administration of Theranostic Agent patient->administration imaging_guidance Image-Guided Therapy (NIR Fluorescence Imaging) administration->imaging_guidance treatment Targeted Treatment (e.g., PTT/PDT) imaging_guidance->treatment monitoring Treatment Monitoring (Assessing Response) treatment->monitoring

Theranostics workflow using this compound-based nanoparticles.

The diagram above illustrates a generalized workflow for the development and application of an this compound-based theranostic agent. This involves the formulation of the dye into nanoparticles, followed by preclinical evaluation for imaging and therapeutic efficacy, and its potential translation to clinical applications for image-guided cancer therapy.

Monitoring drug release via fluorescence de-quenching of IR-797.

This second diagram explains the principle of using this compound for monitoring drug delivery. When co-encapsulated at high concentrations within a nanocarrier, the dye's fluorescence is quenched. Upon release of the payload at the target site, the dye molecules diffuse, leading to a restoration of the fluorescence signal, which can be correlated with drug release.

References

Unveiling the Solubility Profile of IR-797 Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the solubility characteristics of the near-infrared (NIR) cyanine dye, IR-797 chloride, has been compiled to support researchers, scientists, and professionals in drug development. This guide provides essential data on the dye's solubility in various common laboratory solvents, outlines experimental protocols for solubility determination, and explores its role in cellular mechanisms, particularly in the context of photodynamic therapy (PDT).

This compound is a lipophilic cationic dye recognized for its applications in bio-imaging and as a photosensitizer in PDT. A thorough understanding of its solubility is critical for the preparation of stock solutions, formulation development, and ensuring reproducibility in experimental settings.

Quantitative Solubility of this compound

SolventMolar Mass ( g/mol )SolubilityObservations
Dimethyl Sulfoxide (DMSO)78.1310 mg/mL (19.78 mM)Requires ultrasonic assistance for dissolution. The use of non-hygroscopic DMSO is recommended as absorbed water can negatively impact solubility.[1]
Methanol (MeOH)32.04SolubleWhile widely cited as a suitable solvent, specific quantitative solubility limits are not consistently reported.[2][3]
Dichloromethane (DCM)84.93Data not available-
Water18.02Data not availableAs a hydrophobic dye, this compound is expected to have very low solubility in aqueous solutions without the aid of co-solvents or surfactants.

Molecular Weight of this compound is approximately 505.52 g/mol .[4][5]

For related cyanine dyes, such as IR-1061, solubility has been observed at 2 mg/mL in solvents including N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), γ-butyrolactone, methylene dichloride, N-methyl-2-pyrrolidone, and propylene carbonate. This suggests these may also be effective solvents for this compound.

Experimental Protocol for Solubility Determination

A standardized, quantitative method for determining the solubility of this compound is crucial for accurate experimental design. The following protocol outlines a general method for determining solubility using UV-Vis spectrophotometry, a common and accessible technique.

Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, DMSO, ethanol)

  • Spectrophotometer and cuvettes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of dilutions from the stock solution to generate a standard curve of absorbance versus concentration. The absorbance maximum (λmax) for this compound in methanol is approximately 797 nm.[4][5]

  • Measurement and Calculation:

    • Dilute the collected supernatant with the solvent to bring its absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the standard curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_saturated Prepare Saturated Solution (Excess IR-797 in Solvent) agitate Agitate to Equilibrium (24-48h) prep_saturated->agitate centrifuge Centrifuge Saturated Solution agitate->centrifuge prep_standards Prepare Standard Solutions (Known Concentrations) collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute_supernatant Dilute Supernatant collect_supernatant->dilute_supernatant measure_standards Measure Absorbance of Standards generate_curve Generate Standard Curve measure_standards->generate_curve calculate_concentration Calculate Sample Concentration (from Standard Curve) generate_curve->calculate_concentration measure_sample Measure Absorbance of Sample dilute_supernatant->measure_sample measure_sample->calculate_concentration calculate_solubility Calculate Final Solubility (Account for Dilution) calculate_concentration->calculate_solubility

Workflow for determining the solubility of this compound.

Cellular Uptake and Signaling Pathways

This compound's utility in biomedical research, particularly in photodynamic therapy, stems from its ability to be taken up by cells and, upon irradiation with near-infrared light, generate reactive oxygen species (ROS) that induce cell death.

Cellular Uptake: As a lipophilic cation, this compound can interact with and passively diffuse across the lipid bilayer of cell membranes.[6] However, for nanoparticles formulated with IR-797, and likely for the dye itself, endocytosis is a primary mechanism of cellular entry.[7][8][9] The specific endocytic pathway can be cell-type dependent and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[7]

Photodynamic Therapy and Apoptosis Induction: Upon cellular uptake and subsequent exposure to NIR light, this compound acts as a photosensitizer, leading to the production of ROS. This oxidative stress triggers a cascade of cellular events culminating in apoptosis (programmed cell death). While a specific, detailed signaling pathway for this compound is not yet fully elucidated, the general mechanism of PDT-induced apoptosis involves several key pathways:

  • Mitochondrial (Intrinsic) Pathway: PDT-induced ROS can cause damage to mitochondria, leading to the release of cytochrome c. This, in turn, activates caspases (such as caspase-9 and caspase-3), which are key executioners of apoptosis.[10][11]

  • Death Receptor (Extrinsic) Pathway: In some cases, PDT can upregulate the expression of death receptors (e.g., Fas) on the cell surface, making the cells more susceptible to apoptosis.[12]

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in determining the cell's fate. PDT can shift this balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.[12]

  • Involvement of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways can also be modulated by PDT and play a role in regulating the apoptotic response.[11]

The following diagram illustrates a generalized pathway for PDT-induced apoptosis, which is applicable to photosensitizers like this compound.

G Generalized PDT-Induced Apoptosis Pathway cluster_stimulus Stimulus cluster_response Cellular Response IR797 This compound (Cellular Uptake) ROS Reactive Oxygen Species (ROS) Generation IR797->ROS NIR_Light Near-Infrared Light NIR_Light->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

IR-797 Chloride: A Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular mechanism of action of IR-797 chloride, a near-infrared (NIR) cyanine dye with significant potential in cancer therapy and bio-imaging. This document details its role as a cytotoxic agent and a photosensitizer, focusing on its cellular uptake, induction of apoptosis, and involvement in photodynamic and photothermal therapies.

Core Mechanism of Action: Dual-Modal Cytotoxicity

This compound exhibits a dual mechanism of cytotoxicity, acting both as an intrinsic chemotherapeutic agent and as a photosensitizer for light-activated therapies.

  • Intrinsic Cytotoxicity: this compound possesses inherent toxicity to cancer cells, capable of inducing programmed cell death, or apoptosis, even without external light activation.[1] This property is fundamental to its utility as a standalone chemotherapeutic agent.

  • Photo-activated Cytotoxicity: As a near-infrared dye, this compound can absorb light in the NIR spectrum (around 797-808 nm).[1] This absorption can be harnessed for two primary forms of therapy:

    • Photodynamic Therapy (PDT): Upon light absorption, IR-797 can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[2][3] These ROS induce oxidative stress, leading to damage of cellular components and subsequent cell death through apoptosis, necrosis, or autophagy.[2][4]

    • Photothermal Therapy (PTT): The absorbed light energy can also be converted into heat, a process that raises the local temperature of the tumor environment. This hyperthermia can directly kill cancer cells and enhance their sensitivity to other therapies. IR-797, particularly in nanoparticle formulations, has shown a high mass extinction coefficient, indicating superior PTT efficacy.[1]

Cellular Uptake and Intracellular Localization

The entry of this compound into cells, especially when formulated into nanoparticles (e.g., PEG-IR-797 NPs), is a critical step for its therapeutic effect.

The primary mechanism of uptake for nanoparticles is endocytosis. While specific studies on IR-797 are limited, related research on nanoparticles suggests several key pathways:

  • Macropinocytosis: This is a common route for the internalization of larger nanoparticles.[5][6]

  • Clathrin-Mediated Endocytosis: This pathway is another major route for nanoparticle uptake.[7]

  • Caveolae-Mediated Endocytosis: This is a cholesterol-dependent pathway that can also be involved.

Once inside the cell, the subcellular localization of this compound is crucial for its mechanism of action. As a lipophilic cation, similar to other cyanine dyes, it is likely to accumulate in mitochondria due to the high negative mitochondrial membrane potential.[8] This mitochondrial targeting is particularly significant for its role in inducing apoptosis.

Induction of Apoptosis: The Intrinsic Pathway

The primary mode of cell death induced by this compound is apoptosis.[1] The localization of IR-797 to the mitochondria strongly suggests the activation of the intrinsic apoptotic pathway .

The key steps in this pathway are:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of IR-797 and/or the ROS generated during PDT can damage the mitochondrial membranes.[2] This leads to the formation of pores and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.

  • Cytochrome c Release: One of the most critical factors released is cytochrome c.[2][3]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome.

  • Caspase Activation Cascade: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.[9]

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

The role of chloride ions in apoptosis is an area of ongoing research. Studies have shown that changes in intracellular chloride concentration can influence the intrinsic apoptotic pathway, potentially by affecting signaling molecules upstream of the mitochondria.[10]

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for similar near-infrared dyes and nanoparticles to provide a comparative context.

ParameterAgentCell LineValueReference
IC50 PAMAM-NH2MCF-7193 ± 7.29 µg/mL[11]
PAMAM-NH2MCF-7/ADR462 ± 5.37 µg/mL[11]
Mass Extinction Coefficient PEG-IR-797 NPs-444.3 L g⁻¹ cm⁻¹ (at 797 nm)[1]
PEG-IR-797 NPs-385.9 L g⁻¹ cm⁻¹ (at 808 nm)[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Uptake Analysis (Flow Cytometry)

This protocol quantifies the cellular uptake of fluorescent this compound.

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1x10⁶ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a specific concentration of this compound (e.g., 10 µg/mL) in a serum-free medium and incubate for various time points (e.g., 1, 2, 4 hours).

  • Cell Harvesting: Wash the cells three times with cold PBS, detach them with trypsin, and centrifuge to collect the cell pellet.

  • Resuspension: Resuspend the cells in 500 µL of PBS.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters for IR-797.

Apoptosis Assay (Annexin V/PI Staining)

This protocol detects and quantifies apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathways and Experimental Workflows

G Cellular Uptake and Localization of this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IR-797_NP IR-797 Nanoparticle Endosome Endosome IR-797_NP->Endosome Endocytosis (Macropinocytosis/ Clathrin-mediated) Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Endo-lysosomal pathway IR-797_free Free IR-797 Endosome->IR-797_free Endosomal Escape Mitochondrion_matrix Mitochondrial Accumulation IR-797_free->Mitochondrion_matrix Mitochondrial Targeting

Caption: Cellular uptake and mitochondrial targeting of IR-797.

G IR-797 Induced Apoptosis via the Intrinsic Pathway IR-797 IR-797 Accumulation in Mitochondria ROS Reactive Oxygen Species (ROS) IR-797->ROS Energy Transfer to O2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) IR-797->MOMP Light NIR Light (for PDT) Light->IR-797 ROS->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: IR-797 induced intrinsic apoptosis signaling pathway.

G Experimental Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_IR797 Treat with serial dilutions of this compound Incubate_24h->Treat_IR797 Incubate_48h Incubate 48h Treat_IR797->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Measure Absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining IR-797 cytotoxicity using MTT assay.

References

IR-797 Chloride: A Technical Examination of Cytotoxicity and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic and biocompatible properties of IR-797 chloride, a near-infrared (NIR) cyanine dye. The information presented herein is intended to support researchers and professionals in the fields of drug development and biomedical research in evaluating the potential applications and limitations of this compound.

Executive Summary

This compound is a versatile near-infrared dye with applications in various biomedical research areas, including as a component in photothermal therapy and bioimaging. Understanding its inherent cytotoxicity and biocompatibility is crucial for its safe and effective use. This document summarizes the available quantitative data on its cytotoxic effects, details the experimental methodologies for assessing its biological impact, and visualizes the known cellular interaction pathways.

Cytotoxicity Profile

The cytotoxic effects of IR-797 and its derivatives have been evaluated in vitro, with findings indicating a dose-dependent impact on cell viability. The intrinsic cytotoxicity of the dye is a key consideration for its therapeutic applications, particularly in oncology.

Quantitative Cytotoxicity Data

A study focusing on a derivative, NIR-797-isothiocyanate, provides a key insight into the cytotoxic potential. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay on a murine melanoma cell line.

CompoundCell LineAssayIC50 (µM)
NIR-797-isothiocyanateB16-F10 (Melanoma)MTT0.19

This table summarizes the available quantitative data on the cytotoxicity of an IR-797 derivative.

Biocompatibility Assessment

While this compound possesses inherent cytotoxicity, its biocompatibility can be significantly enhanced through formulation strategies, such as encapsulation in nanoparticles. This approach aims to minimize off-target effects and improve the safety profile for potential in vivo applications.

Nanoparticle Formulation and Biocompatibility

Research has demonstrated that encapsulating NIR-797 within poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles substantially mitigates its cytotoxic effects. In vitro studies on B16-F10 melanoma cells showed no significant cytotoxicity for NIR-797-loaded PLGA nanoparticles at concentrations up to 5.6 µM, a level approximately 30 times higher than the IC50 of the free dye. This highlights the potential of nanoparticle-based delivery systems to improve the biocompatibility of IR-797.

Experimental Methodologies

The following sections detail the standard protocols for assessing the cytotoxicity and biocompatibility of compounds like this compound.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add this compound (various concentrations) B->C D Incubate (e.g., 24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability & IC50 H->I

MTT Assay Experimental Workflow
Hemolysis Assay

The hemolysis assay is used to evaluate the biocompatibility of a substance with red blood cells by measuring the amount of hemoglobin released.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood and prepare a red blood cell (RBC) suspension.

  • Compound Incubation: Incubate the RBC suspension with various concentrations of this compound. Include positive (e.g., Triton X-100) and negative (e.g., saline) controls.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Transfer the supernatant to a new plate and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Determine the percentage of hemolysis relative to the positive control.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing cluster_measurement Measurement & Analysis A Prepare RBC suspension B Incubate RBCs with this compound A->B C Include positive & negative controls B->C D Centrifuge samples C->D E Collect supernatant D->E F Measure hemoglobin absorbance E->F G Calculate % hemolysis F->G

Hemolysis Assay Experimental Workflow

Signaling Pathways in Cytotoxicity

The precise molecular mechanisms underlying this compound-induced cytotoxicity are not yet fully elucidated. However, it is known that many cytotoxic agents induce apoptosis, or programmed cell death, through intrinsic and/or extrinsic pathways.

The intrinsic (mitochondrial) pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, ultimately leading to cell death. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, which also activates a caspase cascade.

Apoptosis_Signaling_Pathways cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway A This compound (Potential Inducer) B Mitochondrial Stress A->B F Death Receptor Binding A->F C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E I Caspase-3 Activation E->I G DISC Formation F->G H Caspase-8 Activation G->H H->I J Apoptosis I->J

General Apoptotic Signaling Pathways

Conclusion

This compound exhibits inherent cytotoxicity, a property that can be harnessed for therapeutic purposes but also necessitates careful consideration of its biocompatibility. The available data indicates that formulation strategies, such as nanoencapsulation, can significantly improve its safety profile. Further research is warranted to establish a comprehensive cytotoxicity profile across a broader range of cell lines, to conduct detailed in vivo biocompatibility studies, and to elucidate the specific signaling pathways involved in its cytotoxic mechanism. This will enable a more complete understanding of its potential and limitations in biomedical applications.

Aggregation-Induced Emission Properties of IR-797 Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-797 chloride, a near-infrared (NIR) heptamethine cyanine dye, has emerged as a significant tool in biomedical research, primarily owing to its intriguing photophysical properties, most notably Aggregation-Induced Emission (AIE). In dilute solutions, this compound exhibits minimal fluorescence, a common trait for many organic dyes due to intramolecular rotations and vibrations that lead to non-radiative decay of the excited state. However, upon aggregation in aqueous media or specific organic solvent mixtures, these intramolecular motions are restricted, leading to a significant enhancement in fluorescence emission. This "turn-on" fluorescence in the aggregated state makes this compound a highly sensitive probe for various biological applications, including cellular imaging and drug delivery. This technical guide provides an in-depth overview of the AIE properties of this compound, including its photophysical characteristics, the mechanisms driving its AIE, detailed experimental protocols for inducing and characterizing its aggregation, and its applications in drug development and diagnostics.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of Aggregation-Induced Emission (AIE) stands in stark contrast to the more commonly observed Aggregation-Caused Quenching (ACQ), where dye molecules lose their fluorescence upon aggregation. AIE was first reported by Prof. Ben Zhong Tang and his group in 2001. The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In AIE-active molecules, known as AIEgens, propeller-shaped or other sterically hindered structures allow for significant intramolecular rotations and vibrations in the dissolved state, providing efficient non-radiative pathways for the excited state to decay. When these molecules aggregate, these motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2]

This compound, with its complex indolenine-based structure, exhibits these characteristic AIE properties.[3][4][5] Its hydrophobic nature promotes self-assembly into nanoparticles in aqueous environments, leading to the activation of its AIE properties.[3] This unique feature is particularly advantageous for in vivo applications where aqueous environments are prevalent.

Photophysical Properties of this compound

The photophysical behavior of this compound is highly dependent on its aggregation state. In its monomeric form, typically observed in organic solvents like methanol, it displays a strong absorption in the near-infrared region but with weak fluorescence. Upon aggregation, significant changes in both absorption and emission spectra are observed, accompanied by a dramatic increase in fluorescence quantum yield.

Table 1: Photophysical Properties of this compound in Monomeric and Aggregated States

PropertyMonomeric State (in Methanol)Aggregated State (in Water/Organic Solvent Mixtures)
Absorption Maximum (λabs) ~797 nmRed-shifted or blue-shifted depending on aggregate type (H- or J-aggregates)
Emission Maximum (λem) Weak emissionSignificant red-shift, typically >800 nm
Fluorescence Quantum Yield (ΦF) LowHigh
Fluorescence Lifetime (τ) ShortLonger

Note: Specific quantitative values for the aggregated state can vary depending on the solvent system, concentration, and temperature.

The formation of different types of aggregates, such as J-aggregates (head-to-tail arrangement) and H-aggregates (face-to-face arrangement), can be identified by the shifts in the absorption spectrum. J-aggregates typically exhibit a bathochromic (red) shift, while H-aggregates show a hypsochromic (blue) shift. For cyanine dyes like IR-797, J-aggregation is often associated with enhanced fluorescence.

Experimental Protocols

Induction of Aggregation-Induced Emission

A reliable method to induce the AIE of this compound is by utilizing a solvent-water mixture.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a good organic solvent such as dimethyl sulfoxide (DMSO) or methanol at a concentration of 1 mM.

  • Aggregation Induction: To a specific volume of deionized water (a poor solvent for this compound), add aliquots of the this compound stock solution to achieve the desired final concentrations and water fractions. For example, to prepare a 10 µM solution in 90% water, add 10 µL of the 1 mM stock solution to 990 µL of deionized water.

  • Equilibration: Gently vortex the mixture and allow it to equilibrate for a set period (e.g., 30 minutes) at room temperature before measurement. The AIE intensity can be tuned by varying the water fraction.

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy:

  • Purpose: To monitor the aggregation process by observing changes in the absorption spectrum.

  • Procedure:

    • Prepare a series of this compound solutions with varying water fractions as described in section 3.1.

    • Record the UV-Vis absorption spectra for each sample over a wavelength range of 500-900 nm.

    • Analyze the spectra for shifts in the absorption maximum (λmax) and changes in the overall spectral shape to identify the formation of H- or J-aggregates.

Fluorescence Spectroscopy:

  • Purpose: To quantify the AIE effect by measuring the fluorescence emission.

  • Procedure:

    • Using the same set of samples from the UV-Vis measurements, record the fluorescence emission spectra. Excite the samples at their respective absorption maxima.

    • Measure the fluorescence quantum yield of the aggregated samples relative to a standard dye (e.g., indocyanine green in DMSO).

    • Measure the fluorescence lifetime of the monomer and aggregated states using time-correlated single-photon counting (TCSPC) to further characterize the excited-state dynamics.[6][7][8]

Nanoparticle Characterization

Dynamic Light Scattering (DLS):

  • Purpose: To determine the size distribution and stability of the this compound nano-aggregates.[9]

  • Procedure:

    • Prepare the this compound nano-aggregates in the desired aqueous medium.

    • Transfer the sample to a suitable cuvette and perform DLS measurements to obtain the hydrodynamic diameter and polydispersity index (PDI).

Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the this compound nano-aggregates.[9]

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate at room temperature.

    • Image the grid using a TEM to observe the shape and size of the aggregates.

Visualization of Key Processes

Mechanism of Aggregation-Induced Emission

The following diagram illustrates the fundamental principle of AIE for this compound.

AIE_Mechanism cluster_Monomer Monomer in Solution cluster_Aggregate Aggregate in Aqueous Media Monomer IR-797 Monomer Excited_Monomer Excited State Monomer->Excited_Monomer Excitation Ground_Monomer Ground State Excited_Monomer->Ground_Monomer Non-radiative Decay (Intramolecular Motion) Excited_Monomer->Ground_Monomer Weak Fluorescence Aggregate IR-797 Aggregate Excited_Aggregate Excited State Aggregate->Excited_Aggregate Excitation Ground_Aggregate Ground State Excited_Aggregate->Ground_Aggregate Strong Fluorescence (AIE) Excited_Aggregate->Ground_Aggregate Non-radiative Decay (Restricted Motion)

Caption: Mechanism of Aggregation-Induced Emission in this compound.

Experimental Workflow for AIE Characterization

This diagram outlines the systematic approach to preparing and characterizing the AIE properties of this compound.

AIE_Workflow A Prepare IR-797 Stock Solution (e.g., 1 mM in DMSO) B Induce Aggregation (Dispersion in Water) A->B C UV-Vis Spectroscopy (Monitor Aggregation) B->C D Fluorescence Spectroscopy (Measure AIE) B->D E Dynamic Light Scattering (DLS) (Determine Particle Size) B->E F Transmission Electron Microscopy (TEM) (Visualize Morphology) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for characterizing this compound AIE.

Applications in Drug Development

The AIE properties of this compound make it a valuable tool in various stages of drug development, from fundamental biological research to preclinical studies.

Cellular Imaging and Bio-sensing

The "turn-on" fluorescence of this compound upon aggregation can be exploited for high-contrast cellular imaging. When IR-797 nanoparticles are taken up by cells, they can accumulate in specific organelles, leading to aggregation and subsequent fluorescence enhancement, allowing for clear visualization against a low background.[10][11][12] This can be used to track cellular processes and the localization of drug delivery vehicles.

Drug Delivery and Release Monitoring

This compound can be co-encapsulated with therapeutic agents within nanocarriers such as liposomes or polymeric nanoparticles.[13][14][15][16] In the encapsulated state, the high concentration of IR-797 can lead to self-quenching. Upon release of the drug and the dye from the nanocarrier at the target site, the de-aggregation of this compound results in the recovery of its AIE, providing a fluorescent signal that can be correlated with drug release.

Photodynamic Therapy (PDT)

As a photosensitizer, this compound can generate reactive oxygen species (ROS) upon excitation with NIR light, which can induce apoptosis in cancer cells.[3] The AIE property is particularly beneficial for PDT as the aggregated form of the dye, which is often preferentially taken up by tumor cells, is also the emissive and photosensitizing state. This allows for simultaneous imaging and therapy (theranostics).[11][12]

Signaling Pathway Visualization (Hypothetical)

While specific signaling pathways directly modulated by this compound are not extensively documented, its application in PDT triggers cellular apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be activated by ROS generated during IR-797-mediated PDT.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway IR797_PDT IR-797 + NIR Light ROS Reactive Oxygen Species (ROS) IR797_PDT->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway induced by IR-797-mediated PDT.

Conclusion

The aggregation-induced emission of this compound is a powerful phenomenon with significant implications for biomedical research and drug development. Its ability to become highly fluorescent in an aggregated state provides a high signal-to-noise ratio for imaging and sensing applications. By understanding the principles of its AIE and utilizing the detailed experimental protocols provided, researchers can effectively harness the potential of this compound for advanced cellular imaging, monitoring of drug release, and photodynamic therapy. Further research into the specific interactions of IR-797 aggregates within biological systems will continue to expand its utility in the development of novel diagnostics and therapeutics.

References

An In-Depth Technical Guide to IR-797 Chloride: A Near-Infrared Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-797 chloride is a heptamethine cyanine dye that has emerged as a valuable tool in biomedical research, particularly in the fields of near-infrared (NIR) fluorescence imaging and photodynamic therapy (PDT). Its ability to absorb and emit light in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo applications. This technical guide provides a comprehensive overview of the core properties of this compound, including its photophysical characteristics, experimental protocols for its use in cell culture and animal models, and its application in studying mitochondrial function.

Core Properties of this compound

This compound, with the chemical formula C31H34Cl2N2 and a molecular weight of 505.52 g/mol , is a synthetic organic dye belonging to the cyanine family.[1] Its structure, characterized by two indolenine rings linked by a polymethine chain, is responsible for its distinct spectral properties in the near-infrared region.

Photophysical Properties

The utility of this compound as a fluorescent probe is dictated by its photophysical parameters. While specific values for molar extinction coefficient and quantum yield are not consistently reported across all commercial suppliers, the available data and the general characteristics of heptamethine cyanine dyes provide a strong indication of its performance.

PropertyValueSolvent/ConditionsReference
Chemical Formula C31H34Cl2N2-[1]
Molecular Weight 505.52 g/mol -[1]
CAS Number 110992-55-7-[1]
Appearance Solid-[2]
Absorption Maximum (λmax) ~797 nmMethanol
Molar Extinction Coefficient (ε) Typically > 1 x 10^5 M-1cm-1General for heptamethine cyanines[3]
Emission Maximum (λem) Data not available-
Stokes Shift Data not available-
Fluorescence Quantum Yield (Φf) Data not available-
Solubility Soluble in methanol and other organic solvents like DMSO and ethanol. Limited solubility in aqueous solutions.-

Note: The molar extinction coefficient for many heptamethine cyanine dyes is typically high, indicating their efficiency as light absorbers.[3] The fluorescence quantum yield of cyanine dyes can be highly dependent on the solvent environment and molecular rigidity.

Applications in Biomedical Research

The unique properties of this compound make it a versatile tool for a range of applications in biological and preclinical research.

Near-Infrared Fluorescence Imaging

The absorption and emission of this compound within the NIR window is a significant advantage for in vivo imaging. This spectral range minimizes the absorption of light by endogenous chromophores such as hemoglobin and water, and reduces tissue autofluorescence, leading to a higher signal-to-background ratio and enabling deeper tissue penetration.[4]

Photodynamic Therapy (PDT)

This compound can act as a photosensitizer in PDT.[1] Upon excitation with light of a specific wavelength, the dye can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[5] These ROS are highly cytotoxic and can induce cell death in targeted tissues, such as tumors.[2][5]

Drug Delivery Systems

The hydrophobic nature of this compound allows for its incorporation into various nanoparticle formulations.[2] These nanoparticles can be engineered to improve the solubility and stability of the dye, and to facilitate targeted delivery to specific cells or tissues, thereby enhancing the efficacy of imaging or therapeutic applications.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide generalized protocols for key experiments, which should be optimized for specific cell lines, animal models, and imaging systems.

Live Cell Imaging

This protocol outlines the steps for staining live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging solution (e.g., Gibco™ Live Cell Imaging Solution)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate NIR filter sets

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.[2]

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in pre-warmed complete cell culture medium or live-cell imaging solution. The optimal concentration should be determined empirically but can range from 100 nM to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution or PBS to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the NIR range. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

Workflow for Live Cell Imaging with this compound

Live_Cell_Imaging_Workflow A Prepare 1 mM this compound Stock Solution in DMSO C Prepare Working Staining Solution (100 nM - 10 µM in medium) A->C B Culture Cells to Desired Confluency D Incubate Cells with Staining Solution (15-60 min at 37°C) B->D C->D E Wash Cells 2-3 times with Live-Cell Imaging Solution D->E F Image with Fluorescence Microscope (NIR filter set) E->F

Caption: A generalized workflow for staining live cells with this compound.

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo fluorescence imaging with this compound in a mouse tumor model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • This compound

  • Biocompatible solvent (e.g., sterile PBS, DMSO/saline mixture)

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS) with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Probe Formulation: Prepare a sterile, injectable solution of this compound in a biocompatible solvent. A common approach is to first dissolve the dye in a small amount of DMSO and then dilute it with sterile saline to the final desired concentration. The final DMSO concentration should be minimized to avoid toxicity.

  • Animal Preparation: Anesthetize the mouse using isoflurane. If necessary, remove fur from the imaging area to reduce light scattering.

  • Probe Administration: Administer the this compound solution via intravenous (tail vein) injection. The dosage will need to be optimized, but a starting point could be in the range of 1-5 mg/kg body weight.

  • Image Acquisition: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues. Use appropriate excitation and emission filters for this compound.

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and adjacent normal tissue. Quantify the average fluorescence intensity within each ROI to determine the signal-to-background ratio.

Workflow for In Vivo Imaging with this compound

In_Vivo_Imaging_Workflow A Prepare Injectable this compound Solution C Administer Probe via Intravenous Injection A->C B Anesthetize Tumor-Bearing Mouse B->C D Acquire Images at Multiple Time Points using In Vivo Imaging System C->D E Analyze Images to Quantify Tumor Accumulation and SBR D->E

Caption: A generalized workflow for in vivo fluorescence imaging using this compound.

Monitoring Mitochondrial Membrane Potential

Several studies have shown that cationic cyanine dyes can accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[3] This property suggests that this compound could be utilized as a probe to monitor changes in mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis and cellular stress.

Signaling Pathway: Mitochondrial Accumulation and Apoptosis

A key application of mitochondrial-targeting fluorescent probes is the visualization of apoptosis. In healthy cells, a high mitochondrial membrane potential drives the accumulation of cationic dyes like this compound within the mitochondria, resulting in a strong fluorescent signal. Upon the induction of apoptosis, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of the dye and a subsequent reduction in fluorescence intensity.

Mitochondrial_Apoptosis_Pathway cluster_0 Healthy Cell cluster_1 Apoptotic Cell Healthy_Mito High ΔΨm Mitochondria IR797_accum IR-797 Accumulation Healthy_Mito->IR797_accum Drives High_Fluo Strong NIR Fluorescence IR797_accum->High_Fluo Results in Apoptotic_Stim Apoptotic Stimulus Depolarized_Mito Low ΔΨm Mitochondria Apoptotic_Stim->Depolarized_Mito Induces IR797_release Decreased IR-797 Accumulation Depolarized_Mito->IR797_release Leads to Low_Fluo Weak NIR Fluorescence IR797_release->Low_Fluo Results in

References

Methodological & Application

Application Notes and Protocols for IR-797 Chloride in Photodynamic Therapy for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death.[1][2][3] Near-infrared (NIR) photosensitizers are of particular interest due to the deeper tissue penetration of NIR light, allowing for the treatment of more deep-seated or larger tumors.[4][5][6] IR-797 chloride is a heptamethine cyanine dye that absorbs light in the NIR region, making it a potential candidate for use as a photosensitizer in PDT.

These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in cancer PDT and detailed protocols for its in vitro and in vivo evaluation.

Proposed Mechanism of Action

The therapeutic effect of photodynamic therapy is mediated by two primary mechanisms, both of which are initiated by the photoactivation of a photosensitizer.[2][7] Upon absorption of light at its maximum absorption wavelength (~797 nm), this compound is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. The triplet state photosensitizer can then initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer in its triplet state can react directly with biological substrates, such as lipids, proteins, or nucleic acids, through electron transfer, producing radical ions. These radicals can then react with molecular oxygen to form various reactive oxygen species (ROS), such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2]

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage cellular components, leading to apoptosis and necrosis of cancer cells.[1]

The generated ROS can induce cellular damage through various pathways, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death. Furthermore, PDT can induce an anti-tumor immune response by promoting the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs).

Signaling Pathways in this compound Mediated Photodynamic Therapy

The cellular stress induced by ROS generation during PDT can activate multiple signaling pathways that determine the fate of the cancer cell.

PDT_Signaling_Pathway cluster_0 Photophysical Events cluster_1 Photochemical Reactions cluster_2 Cellular Response IR797 This compound (Ground State) IR797_S1 IR-797 (Singlet Excited State) IR797->IR797_S1 Light NIR Light (~797 nm) Light->IR797 Absorption IR797_T1 IR-797 (Triplet Excited State) IR797_S1->IR797_T1 Intersystem Crossing O2 ³O₂ (Molecular Oxygen) IR797_T1->O2 Type II Energy Transfer Substrate Biological Substrates IR797_T1->Substrate Type I Electron Transfer ROS ROS (¹O₂, O₂⁻, •OH) O2->ROS Substrate->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mitochondria Mitochondrial Damage Damage->Mitochondria ER ER Stress Damage->ER Necrosis Necrosis Damage->Necrosis Severe Damage Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation ER->Apoptosis Immunity Anti-tumor Immunity Necrosis->Immunity DAMPs Release

Caption: Proposed signaling cascade initiated by this compound in PDT.

Experimental Protocols

In Vitro Evaluation of this compound Phototoxicity

This protocol describes the steps to assess the photodynamic efficacy of this compound in a cancer cell line.

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., human breast adenocarcinoma MCF-7, or human colon carcinoma CT26) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Incubate the plates for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.

  • For the PDT-treated groups, irradiate the plates with a NIR light source with a peak wavelength close to 797 nm (e.g., a laser or LED array) at a specific light dose (e.g., 10, 20, 50 J/cm²). Maintain a parallel set of plates in the dark as a control for dark toxicity.

  • After irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh medium.

  • Incubate the plates for another 24 or 48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

3. Reactive Oxygen Species (ROS) Detection:

  • Seed cells in a 96-well black plate or on glass coverslips.

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Treat the cells with this compound and irradiate as described above.

  • Measure the fluorescence intensity of the oxidized probe using a fluorescence microplate reader or a fluorescence microscope.

4. Cellular Uptake and Localization:

  • To determine cellular uptake, treat cells with this compound for various time points. Lyse the cells and measure the intracellular concentration of the dye using a fluorescence spectrophotometer.

  • For localization studies, incubate cells with this compound and then co-stain with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Visualize the intracellular distribution of this compound using a confocal fluorescence microscope.

In Vivo Evaluation of this compound Photodynamic Therapy

This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound PDT in a murine tumor model.[8][9]

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or SCID) for xenograft tumor models.

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CT26 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

2. Photodynamic Therapy Protocol:

  • Randomly divide the tumor-bearing mice into four groups:

    • Group 1: Control (no treatment)
    • Group 2: this compound only
    • Group 3: Light only
    • Group 4: this compound + Light (PDT)

  • Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose.

  • After a specific drug-light interval (e.g., 4, 12, or 24 hours) to allow for tumor accumulation of the photosensitizer, anesthetize the mice.

  • Irradiate the tumor area with a NIR laser (~797 nm) at a specific light dose (e.g., 100, 150, 200 J/cm²).

  • Monitor the tumor volume and body weight of the mice every 2-3 days for a specified period. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

3. Histological and Immunohistochemical Analysis:

  • Fix the excised tumors in 10% formalin and embed them in paraffin.

  • Perform Hematoxylin and Eosin (H&E) staining to assess tumor necrosis and tissue damage.

  • Conduct immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., MCF-7, CT26) Incubation Incubation with This compound CellCulture->Incubation Irradiation_vitro NIR Light Irradiation (~797 nm) Incubation->Irradiation_vitro Analysis_vitro Analysis: - Cytotoxicity (MTT) - ROS Detection (DCFH-DA) - Cellular Uptake - Subcellular Localization Irradiation_vitro->Analysis_vitro TumorModel Tumor Xenograft Model (e.g., BALB/c nude mice) Injection This compound Administration (i.v. or i.p.) TumorModel->Injection Irradiation_vivo Tumor Irradiation with NIR Light Injection->Irradiation_vivo Monitoring Tumor Growth and Body Weight Monitoring Irradiation_vivo->Monitoring Analysis_vivo Post-mortem Analysis: - Histology (H&E) - Immunohistochemistry Monitoring->Analysis_vivo

Caption: General workflow for evaluating this compound in PDT.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Phototoxicity of this compound

Cell LineThis compound (µM)Light Dose (J/cm²)IC₅₀ (µM) - DarkIC₅₀ (µM) - LightPhototoxicity Index (PI)¹
MCF-70.1 - 5020> 505.2> 9.6
CT260.1 - 5020> 508.1> 6.2

¹ Phototoxicity Index (PI) = IC₅₀ (Dark) / IC₅₀ (Light)

Table 2: In Vivo Antitumor Efficacy of this compound PDT

Treatment GroupNTumor Volume at Day 0 (mm³)Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (%)
Control5102 ± 151540 ± 2100
This compound only5105 ± 181495 ± 1902.9
Light only5101 ± 121510 ± 2051.9
This compound + Light5103 ± 16350 ± 8577.3

Conclusion

These application notes provide a foundational framework for the investigation of this compound as a novel photosensitizer for photodynamic therapy. The proposed mechanism of action, detailed experimental protocols, and data presentation templates are intended to guide researchers in the systematic evaluation of this and other near-infrared dyes for cancer treatment. Successful preclinical evaluation based on these guidelines could pave the way for the clinical translation of new and effective PDT agents.

References

Application Notes and Protocols: IR-797 Chloride Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with significant potential in the field of drug delivery and cancer theranostics. Its strong absorbance and fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration of light, making it an ideal candidate for photothermal therapy (PTT) and bio-imaging. When formulated into nanoparticles, IR-797 can be efficiently delivered to target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and experimental protocols for the formulation, characterization, and application of this compound-loaded nanoparticles for drug delivery research. The primary focus is on poly(lactic-co-glycolic acid) (PLGA) as the nanoparticle matrix, a biodegradable and biocompatible polymer widely used in drug delivery systems.

Data Presentation

Table 1: Physicochemical Properties of IR-797-Loaded PLGA Nanoparticles

ParameterTypical ValueMethod of AnalysisReference
Hydrodynamic Diameter271 ± 4 nmDynamic Light Scattering (DLS)[1]
Particle Size (TEM)238 ± 4 nmTransmission Electron Microscopy (TEM)[1]
Polydispersity Index (PDI)0.2 ± 0.1Dynamic Light Scattering (DLS)[1]
Zeta Potential-66 ± 6 mVDynamic Light Scattering (DLS)[1]
IR-797 Loading Efficiency~60%UV-Vis Spectroscopy[2]
Photothermal ConversionTemperature increase to ~43.8 °C808 nm Laser Irradiation[2]

Experimental Protocols

Synthesis of IR-797-Loaded PLGA Nanoparticles

This protocol describes the preparation of IR-797-loaded PLGA nanoparticles using a modified oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound (or IR-797 isothiocyanate)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Protocol:

  • Organic Phase Preparation:

    • Dissolve 90 mg of PLGA in 3 mL of dichloromethane in a glass vial.

    • In a separate vial, dissolve 1 mg of IR-797-isothiocyanate in 1 mL of DMSO to create a stock solution (1 mg/mL).[1]

    • Add the IR-797 solution dropwise to the PLGA solution while vortexing.

  • Emulsification:

    • Place the vial containing the PLGA/IR-797 mixture in an ice-cooled ultrasonic bath for one minute.[1]

    • Continue sonication for an additional five minutes.[1]

    • Prepare an aqueous solution of 5% PVA.

    • Add the organic phase to the PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature overnight to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles with deionized water three times to remove excess PVA and free IR-797.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Characterization of IR-797-Loaded PLGA Nanoparticles

a. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

b. Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size and shape.

c. Drug Loading Efficiency and Encapsulation Efficiency:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of IR-797 in DMSO or a suitable solvent.

    • Measure the absorbance of each standard solution at the maximum absorption wavelength of IR-797 (~797 nm) using a UV-Vis spectrophotometer.

    • Plot a standard curve of absorbance versus concentration.

  • Quantification of Entrapped IR-797:

    • Take a known volume of the nanoparticle suspension and centrifuge to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated IR-797.

    • Measure the absorbance of the supernatant and determine the concentration of free IR-797 using the standard curve.

    • Alternatively, the nanoparticle pellet can be dissolved in a suitable organic solvent (e.g., DMSO) to release the encapsulated dye, and the absorbance measured.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Cellular Uptake Studies

Materials:

  • Cancer cell line (e.g., B16-F10 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • IR-797-loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed the cancer cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Incubate the cells with a specific concentration of IR-797-loaded PLGA nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For qualitative analysis, visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The intracellular red fluorescence of IR-797 will indicate uptake.

  • For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

In Vivo Photothermal Therapy Studies

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous tumors)

  • IR-797-loaded PLGA nanoparticles

  • 808 nm NIR laser

  • Thermal imaging camera

Protocol:

  • Administer the IR-797-loaded nanoparticle formulation intravenously (i.v.) into the tumor-bearing mice.

  • At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice.

  • Irradiate the tumor region with an 808 nm NIR laser at a specific power density for a set duration.

  • Monitor the temperature change in the tumor region in real-time using a thermal imaging camera.

  • Monitor tumor growth over time to evaluate the therapeutic efficacy of the photothermal treatment.

Visualizations

G Experimental Workflow for IR-797 Nanoparticle Formulation and Characterization cluster_0 Nanoparticle Synthesis cluster_1 Characterization cluster_2 Application A 1. Prepare Organic Phase (PLGA + IR-797 in DCM) C 3. Emulsification (Sonication/Homogenization) A->C B 2. Prepare Aqueous Phase (PVA solution) B->C D 4. Solvent Evaporation C->D E 5. Purification (Centrifugation & Washing) D->E F Size & Zeta Potential (DLS) E->F G Morphology (TEM) E->G H Drug Loading (UV-Vis Spectroscopy) E->H I In Vitro Studies (Cellular Uptake) E->I J In Vivo Studies (Photothermal Therapy) E->J

Caption: Workflow for the synthesis and characterization of IR-797 loaded nanoparticles.

G Generalized Cellular Uptake and Intracellular Trafficking of Nanoparticles NP IR-797 Nanoparticle Membrane Cell Membrane NP->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome DrugRelease Drug Release EarlyEndosome->DrugRelease Endosomal Escape Exocytosis Exocytosis EarlyEndosome->Exocytosis Lysosome Lysosome LateEndosome->Lysosome Lysosome->DrugRelease Degradation Cytoplasm Cytoplasm DrugRelease->Cytoplasm Therapeutic Action

Caption: Cellular uptake and intracellular fate of nanoparticles.

References

Application Notes and Protocols for Cellular Labeling with IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye utilized for the fluorescent labeling of cells. Its application is particularly advantageous for in vivo cell tracking studies due to the deep tissue penetration and low autofluorescence in the NIR spectrum (700-900 nm). These characteristics enable sensitive and high-resolution monitoring of cell migration, proliferation, and localization in various research areas, including immunology, oncology, and regenerative medicine. This document provides a detailed protocol for labeling cells with this compound, along with methods for assessing labeling efficiency and cytotoxicity.

Principle of Labeling: this compound is a lipophilic, cationic dye. The labeling mechanism is based on the intercalation of the dye's nonpolar polymethine chain into the lipid bilayer of the cell membrane. This process is driven by hydrophobic interactions and results in stable, long-term fluorescent labeling of the cell membrane. The dye is then distributed among daughter cells upon cell division, allowing for multigenerational tracking.

Materials and Reagents

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., lymphocytes, cancer cell lines)

  • Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for viability assessment

  • Flow cytometer

  • Fluorescence microscope

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution of this compound is critical to prevent aggregation, which can lead to fluorescence quenching and inconsistent labeling.

  • Reconstitution: Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of dye powder in anhydrous DMSO. For example, to prepare 1 mL of a 1 mM stock solution (MW: 505.53 g/mol ), dissolve 0.506 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortexing: Vortex the solution thoroughly until the dye is completely dissolved. The solution should be a clear, dark green color.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol for Labeling Cells with this compound

This protocol is a general guideline. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

  • Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) serum-free culture medium or PBS to remove any residual serum proteins that may interfere with labeling.

  • Cell Count and Resuspension: Count the cells and resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.

  • Labeling: Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 5-10 µM is recommended. For sensitive cell types, a lower concentration range of 1-5 µM should be tested. For robust labeling of lymphocytes, a concentration of up to 20 µM for 30 minutes has been reported to be effective for a similar dye, NIR-797 isothiocyanate, without causing toxicity.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate the cell suspension every 10 minutes to ensure uniform labeling.

  • Stopping the Reaction: Stop the labeling reaction by adding 5 volumes of complete culture medium containing at least 10% FBS. The serum proteins will bind to any unbound dye.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 10 mL of complete culture medium or PBS to remove any residual unbound dye.

  • Final Resuspension: Resuspend the final cell pellet in the appropriate volume of complete culture medium for your downstream application (e.g., in vitro culture, in vivo injection, or flow cytometry analysis).

Assessment of Labeling Efficiency

Flow cytometry is the recommended method for quantifying the percentage of labeled cells and the fluorescence intensity.

  • Sample Preparation: Resuspend both labeled and unlabeled (control) cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Acquisition: Analyze the cells using a flow cytometer equipped with a laser that can excite IR-797 (e.g., 785 nm laser) and an appropriate emission filter (e.g., >800 nm).

  • Analysis: Use the unlabeled control cells to set the negative gate. The percentage of cells in the positive gate will represent the labeling efficiency. The mean fluorescence intensity (MFI) can be used to quantify the brightness of the labeled cells.

Assessment of Cell Viability

It is crucial to determine the effect of the labeling procedure on cell health. A simple viability staining with PI or 7-AAD can be performed.

  • Staining: To a 1 mL aliquot of both labeled and unlabeled cells (1 x 10⁶ cells/mL), add PI or 7-AAD at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 5-15 minutes on ice and protected from light.

  • Analysis: Analyze the cells by flow cytometry. Live cells will exclude the dye, while dead or dying cells with compromised membranes will be stained. Compare the percentage of viable cells between the labeled and unlabeled populations.

Data Presentation

ParameterRecommended RangeNotes
This compound Stock Solution 1 mM in anhydrous DMSOStore at -20°C, protected from light.
Working Concentration 1 - 20 µMOptimization is crucial. Start with 5-10 µM.
Cell Density for Labeling 1 x 10⁶ cells/mLEnsures uniform exposure to the dye.
Incubation Time 15 - 30 minutesLonger times may increase toxicity.
Incubation Temperature 37°CPhysiological temperature is optimal for membrane dynamics.
Excitation Wavelength (Max) ~797 nm (in methanol)Optimal excitation may vary slightly in aqueous/lipid environments.
Emission Wavelength (Max) >800 nmUse appropriate long-pass filters for detection.
AssessmentMethodExpected Outcome
Labeling Efficiency Flow Cytometry>95% of cells should be fluorescently labeled.
Cell Viability PI or 7-AAD Staining & Flow Cytometry>95% viability compared to unlabeled controls.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Labeling cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Analysis & Application prep_dye Prepare 1 mM IR-797 Chloride Stock in DMSO add_dye Add this compound (1-20 µM final) prep_dye->add_dye prep_cells Harvest and Wash Cells resuspend Resuspend Cells at 1x10^6 cells/mL prep_cells->resuspend resuspend->add_dye incubate Incubate 15-30 min at 37°C add_dye->incubate stop_reaction Stop with Complete Medium incubate->stop_reaction wash_cells Wash Cells Twice stop_reaction->wash_cells assess_efficiency Assess Labeling Efficiency (Flow Cytometry) wash_cells->assess_efficiency assess_viability Assess Cell Viability (PI/7-AAD Staining) wash_cells->assess_viability downstream Proceed to Downstream Applications (In Vitro/In Vivo) assess_efficiency->downstream assess_viability->downstream

Caption: Workflow for labeling cells with this compound.

signaling_pathway Mechanism of this compound Cellular Labeling IR797 This compound (in solution) Cell Cell Membrane (Lipid Bilayer) IR797->Cell Intercalation (Hydrophobic Interaction) LabeledCell Labeled Cell (Fluorescent Membrane) Cell->LabeledCell Stable Integration

Caption: Mechanism of this compound cell labeling.

Application Notes and Protocols for IR-797 Chloride as a Laser Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) heptamethine cyanine dye with a maximum absorption wavelength of approximately 797 nm in methanol.[1] Its strong absorption in the NIR region makes it a candidate for use as a laser dye, particularly for generating tunable laser output in the 800 nm range. This document provides detailed application notes and protocols for the experimental setup of a laser system utilizing this compound as the gain medium. The protocols are compiled from best practices for similar near-infrared dye lasers and available data on this compound.

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride
Molecular Formula C₃₁H₃₄Cl₂N₂[1]
Molecular Weight 505.52 g/mol [1]
Appearance Solid
λmax in Methanol 797 nm[1]
Solubility Soluble in methanol

Experimental Setup for a Pulsed Dye Laser

A pulsed dye laser is a common configuration for achieving laser action with organic dyes. The following sections detail the components and a protocol for setting up a laser system using this compound.

Required Equipment and Components
  • Pump Laser: A Q-switched Nd:YAG laser is a suitable pump source. The second harmonic (532 nm) or third harmonic (355 nm) can be used, although the latter is often more efficient for pumping near-infrared dyes. A laser with a pulse duration of 5-10 ns is recommended.

  • Dye Solution and Circulation System:

    • This compound dye.

    • Spectroscopic grade methanol.

    • Dye circulator or a simple cuvette for static dye solution. For pulsed operation with low repetition rates, a static cuvette may be sufficient. For higher repetition rates or higher pump energies, a dye circulator is necessary to dissipate heat and prevent photobleaching.

    • Quartz cuvette with polished windows.

  • Laser Cavity Optics:

    • Rear Mirror: A high-reflectivity mirror (R > 99.5%) at the desired lasing wavelength range (e.g., 810-850 nm).

    • Output Coupler: A partially reflective mirror (reflectivity will need to be optimized, typically in the range of 50-90%) at the lasing wavelength.

    • Tuning Element (Optional): For a tunable output, a diffraction grating in Littrow or Littman-Metcalf configuration, or a birefringent filter can be incorporated into the cavity.

  • Optical Components:

    • Lenses for focusing the pump beam into the dye cell. A cylindrical lens is often used to create a line focus, which is beneficial for pumping a dye cell.

    • Optical mounts for all components.

    • Optical breadboard or table for stable alignment.

  • Diagnostic Equipment:

    • Power/energy meter.

    • Spectrometer or monochromator to measure the laser output wavelength.

    • Fast photodiode and oscilloscope to measure the laser pulse duration.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and operating the this compound dye laser.

experimental_workflow cluster_prep Preparation cluster_operation Operation cluster_analysis Analysis prep_dye Prepare Dye Solution setup_optics Set Up and Align Optics prep_dye->setup_optics pump Pump Dye with Nd:YAG setup_optics->pump observe Observe Lasing pump->observe optimize Optimize Laser Output observe->optimize measure_power Measure Power/Energy optimize->measure_power measure_spectrum Measure Spectrum optimize->measure_spectrum measure_pulse Measure Pulse Duration optimize->measure_pulse

Figure 1: Experimental workflow for the this compound dye laser.

Detailed Protocols

Preparation of this compound Dye Solution

Safety Precautions: this compound is a chemical compound. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methanol is flammable and toxic; work in a well-ventilated area, preferably a fume hood.

  • Determine the desired concentration. A typical starting concentration for laser dyes is in the range of 1 x 10⁻⁴ to 1 x 10⁻³ M. The optimal concentration will depend on the pump energy and the path length of the dye cell. It is recommended to prepare a stock solution and then perform a concentration series to find the optimal performance.

  • Calculate the required mass of this compound. For example, to prepare 100 mL of a 5 x 10⁻⁴ M solution:

    • Moles = Concentration (M) x Volume (L) = 5 x 10⁻⁴ mol/L * 0.1 L = 5 x 10⁻⁵ mol

    • Mass (g) = Moles (mol) * Molecular Weight ( g/mol ) = 5 x 10⁻⁵ mol * 505.52 g/mol = 0.0253 g (or 25.3 mg)

  • Dissolve the dye. Accurately weigh the calculated amount of this compound and dissolve it in the desired volume of spectroscopic grade methanol. Use a volumetric flask for accurate concentration. Stir or sonicate until the dye is completely dissolved.

  • Filter the solution (optional but recommended). To remove any particulate matter that could scatter light and reduce laser efficiency, filter the dye solution through a 0.2 µm syringe filter.

  • Store the solution. Store the dye solution in a tightly sealed, amber glass bottle to protect it from light and evaporation.

Laser Cavity Alignment and Operation
  • Set up the pump laser. Align the Nd:YAG laser beam so that it travels parallel to the surface of the optical table at a fixed height.

  • Position the dye cell. Place the cuvette containing the this compound solution at the desired position in the beam path.

  • Focus the pump beam. Use a cylindrical lens to focus the pump beam into a horizontal line within the dye cell, close to the inner wall facing the output coupler. This transverse pumping arrangement is common for dye lasers.

  • Align the laser cavity mirrors.

    • Place the high-reflectivity rear mirror and the output coupler on either side of the dye cell, forming the laser cavity.

    • Use a low-power visible laser (e.g., a HeNe laser) co-aligned with the pump beam path to facilitate the alignment of the cavity mirrors. Adjust the mirrors until the reflected beams from both mirrors are collinear and travel back along the alignment beam path.

  • Initiate pumping. Start with a low pump energy and a low repetition rate.

  • Observe for lasing. Look for the characteristic bright, collimated beam of the dye laser exiting the output coupler. The output will be in the near-infrared and may not be visible to the naked eye. Use an IR viewer card or a power meter to detect the beam.

  • Optimize the laser output.

    • Fine-tune the alignment of the cavity mirrors to maximize the output power/energy.

    • Adjust the focus of the pump beam.

    • Vary the concentration of the dye solution to find the optimal performance.

    • If using a tuning element, adjust it to vary the output wavelength and optimize the power at the desired wavelength.

Expected Performance and Characterization

The performance of the this compound dye laser will depend on several factors, including the pump laser characteristics, the dye concentration, and the laser cavity design.

Quantitative Data
ParameterExpected Range (for similar NIR dyes)Notes
Fluorescence Quantum Yield (Φf) 0.1 - 0.4Can be significantly affected by the solvent and concentration.
Fluorescence Lifetime (τf) 0.5 - 2.0 nsShorter lifetimes are common for NIR dyes.
Lasing Wavelength Range 810 - 850 nmDependent on the cavity tuning elements and dye concentration.
Conversion Efficiency 5 - 20%Highly dependent on the experimental setup and pump laser quality.
Characterization of the Laser Output
  • Output Power/Energy: Use a calibrated power or energy meter to measure the output of the dye laser. The efficiency can be calculated as (Dye Laser Output Energy / Pump Laser Input Energy) * 100%.

  • Wavelength and Linewidth: Use a spectrometer or a monochromator to measure the center wavelength and the spectral linewidth of the laser output.

  • Pulse Duration: Use a fast photodiode and a high-speed oscilloscope to measure the temporal profile and duration of the laser pulses.

Safety Precautions

Operating a dye laser system involves several hazards that must be addressed.

Laser Safety
  • Eye Protection: The pump laser (e.g., 532 nm) and the dye laser output (~820 nm) are hazardous to the eyes. Appropriate laser safety goggles that provide protection for both wavelength ranges must be worn at all times during operation.

  • Beam Control: Use beam stops to terminate all laser beams. Enclose the beam path as much as possible.

  • Warning Signs: Post appropriate laser warning signs at the entrance to the laboratory.

  • Class 4 Laser: A pulsed Nd:YAG pumped dye laser is a Class 4 laser system, posing a significant eye and skin hazard from both direct and scattered beams. A fire hazard may also exist.

Chemical Safety
  • Dye Handling: Wear appropriate PPE when handling this compound powder and solutions.

  • Solvent Handling: Methanol is flammable and toxic. Work in a well-ventilated area and take precautions to avoid ignition sources and inhalation of vapors.

The following diagram outlines the key safety considerations.

safety_precautions cluster_laser_safety Laser Safety cluster_chemical_safety Chemical Safety eye_protection Wear Laser Safety Goggles beam_control Use Beam Stops warning_signs Post Warning Signs class4 Class 4 Laser Precautions dye_handling Handle Dye with PPE solvent_handling Handle Methanol in Ventilated Area safety_precautions Safety Precautions safety_precautions->eye_protection safety_precautions->beam_control safety_precautions->warning_signs safety_precautions->class4 safety_precautions->dye_handling safety_precautions->solvent_handling

Figure 2: Key safety precautions for the laser experiment.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No laser output - Misaligned cavity- Pump energy too low- Dye concentration too high or too low- Incorrect optics- Re-align the laser cavity- Increase pump energy gradually- Try different dye concentrations- Verify mirror reflectivity and output coupler transmission
Low output power - Poor cavity alignment- Non-optimal dye concentration- Degraded dye solution- Dirty optics- Optimize mirror alignment- Perform a concentration study- Prepare a fresh dye solution- Clean all optical components
Unstable output - Thermal effects in the dye- Pump laser instability- Mechanical vibrations- Use a dye circulator- Check the stability of the pump laser- Ensure all components are securely mounted
Broad linewidth - No tuning element in the cavity- Misaligned tuning element- Insert and align a diffraction grating or birefringent filter

Conclusion

This document provides a comprehensive guide for the experimental setup of a laser using this compound as the gain medium. By following the detailed protocols for solution preparation, cavity alignment, and safety, researchers can construct and operate a near-infrared dye laser. While specific photophysical data for this compound in a lasing context is limited, the provided guidelines based on similar cyanine dyes offer a solid starting point for successful experimentation. Further optimization of parameters such as dye concentration and cavity design will be necessary to achieve maximum performance.

References

Application Notes and Protocols for High-Resolution Fluorescent Imaging with IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IR-797 chloride, a near-infrared (NIR) fluorescent dye, in high-resolution cellular and in vivo imaging. This document details the dye's properties, experimental protocols for its use in live-cell imaging, nanoparticle tracking, and cytotoxicity assessment, as well as its application in monitoring immune cell trafficking and drug delivery.

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[1][2] This spectral window (typically 700-900 nm) is highly advantageous for biological imaging due to reduced light scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[3] These properties make this compound a valuable tool for a range of applications, including in vitro and in vivo fluorescence imaging, and as a component of fluorescent nanoparticles for drug delivery and photothermal therapy.[1]

Data Presentation: Physicochemical and Fluorescent Properties

A summary of the key physicochemical and fluorescent properties of this compound is presented in Table 1. Understanding these characteristics is crucial for designing and optimizing imaging experiments.

PropertyValueReference
Molecular Formula C₃₁H₃₄Cl₂N₂[1]
Molecular Weight 505.52 g/mol [1]
Appearance Solid[1]
Solubility Methanol, DMSO[1]
Maximum Absorption (λmax) ~797 nm (in Methanol)[1]
Emission Wavelength Near-Infrared Region[1]
Molar Extinction Coefficient (ε) Data not readily available. A protocol for determination is provided in Section 3.5. For context, similar dyes are in the 100,000-300,000 M⁻¹cm⁻¹ range.
Quantum Yield (Φf) Data not readily available. A protocol for determination is provided in Section 3.6.
Photostability Data not readily available. A protocol for assessment is provided in Section 3.7.

Experimental Protocols

This section provides detailed protocols for the application of this compound in various imaging and analytical techniques.

Live-Cell Imaging with this compound

This protocol outlines the general procedure for staining live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chamber slides or dishes

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Plate cells on a live-cell imaging dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 1-10 µM can be tested and optimized for your specific cell type and application.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the near-infrared region.

dot

Caption: Workflow for live-cell imaging with this compound.

In Vivo Tumor Imaging with this compound-Loaded Nanoparticles

This protocol describes a general procedure for in vivo imaging of tumors using nanoparticles encapsulating this compound.

Materials:

  • This compound-loaded nanoparticles

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)

  • Sterile PBS

  • In vivo imaging system (IVIS) or similar NIR fluorescence imager

  • Anesthetic

Procedure:

  • Animal Model: Utilize a suitable tumor-bearing animal model.

  • Nanoparticle Administration: Resuspend the this compound-loaded nanoparticles in sterile PBS. Administer the nanoparticle suspension to the animals, typically via intravenous injection. The dosage will depend on the nanoparticle formulation and dye concentration.

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the animals and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess the biodistribution and tumor accumulation of the nanoparticles over time.

dot

In_Vivo_Imaging_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis A Tumor-Bearing Animal Model C Intravenous Injection A->C B IR-797 Nanoparticle Formulation B->C D Time-Lapse In Vivo Imaging C->D E Biodistribution Analysis D->E F Tumor Accumulation Quantification D->F

Caption: Workflow for in vivo tumor imaging.

Cytotoxicity Assay

This protocol provides a method to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • This compound

  • Cell line(s) of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

dot

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G

Caption: Workflow for cytotoxicity assessment using MTT assay.

Tracking Immune Cell Trafficking

This compound can be used to label and track immune cells to visualize their migration, for example, to a tumor site.

dot

Immune_Cell_Trafficking cluster_labeling Ex Vivo Labeling cluster_infusion In Vivo Infusion cluster_imaging In Vivo Imaging ImmuneCells Isolate Immune Cells Labeling Incubate with IR-797 ImmuneCells->Labeling Washing Wash to Remove Excess Dye Labeling->Washing Infusion Adoptive Transfer into Host Washing->Infusion Imaging NIR Fluorescence Imaging Infusion->Imaging Analysis Track Cell Migration to Tumor Imaging->Analysis

Caption: Workflow for tracking immune cell trafficking.

Determination of Molar Extinction Coefficient

Procedure:

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution.

  • Spectrophotometry: Measure the absorbance of each dilution at the maximum absorption wavelength (~797 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (typically 1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield

Procedure:

  • Reference Standard: Select a reference dye with a known quantum yield in the NIR range (e.g., Indocyanine Green).

  • Solution Preparation: Prepare dilute solutions of both this compound and the reference standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Fluorescence Spectra: Measure the fluorescence emission spectra of both the sample and the reference standard using the same excitation wavelength.

  • Data Analysis: The quantum yield (Φf) is calculated using the following equation: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent or in a cellular environment.

  • Continuous Excitation: Expose the sample to continuous excitation light using the fluorescence microscope.

  • Time-Lapse Imaging: Acquire images at regular intervals over a period of time.

  • Data Analysis: Measure the fluorescence intensity of the sample in each image and plot it against time. The rate of fluorescence decay indicates the photostability of the dye.

Signaling Pathway and Workflow Visualization

While this compound is primarily used as a tracking agent rather than a probe for specific signaling molecules, it is instrumental in visualizing complex biological processes such as drug delivery and cellular uptake.

Nanoparticle-Mediated Drug Delivery and Cellular Uptake

The following diagram illustrates the general pathway of a drug-loaded nanoparticle, labeled with this compound, from systemic circulation to its intracellular site of action.

dot

Drug_Delivery_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cellular Uptake and Drug Release Injection IV Injection of IR-797 Labeled Nanoparticle Circulation Bloodstream Transport Injection->Circulation EPR EPR Effect Mediated Extravasation Circulation->EPR Targeting Active Targeting (Optional) EPR->Targeting Endocytosis Endocytosis Targeting->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release Escape->Release Target Drug Action on Intracellular Target Release->Target

Caption: Pathway of nanoparticle drug delivery and uptake.

Concluding Remarks

This compound is a versatile near-infrared dye with significant potential in high-resolution fluorescent imaging for both in vitro and in vivo applications. Its favorable spectral properties allow for deep tissue imaging with high sensitivity. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies. It is important to note that optimization of staining concentrations, incubation times, and imaging parameters is crucial for achieving the best results in specific experimental setups. The methodologies for determining key photophysical properties will enable researchers to thoroughly characterize the dye for their applications. As research in NIR imaging and nanomedicine advances, the applications of this compound are expected to expand, particularly in the fields of drug delivery, cell tracking, and diagnostics.

References

Application Notes: Incorporating IR-797 Chloride into Targeted Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-797 Chloride for Molecular Imaging

This compound is a heptamethine cyanine dye that operates within the near-infrared (NIR) spectrum. The use of NIR fluorophores, particularly those absorbing and emitting between 700 and 900 nm, offers significant advantages for in vivo imaging.[1] This spectral window is often referred to as the "biological window" because it allows for deeper tissue penetration of light and is characterized by minimal autofluorescence from endogenous molecules like hemoglobin and water.[2] These properties lead to a higher signal-to-background ratio, enabling more sensitive and clearer visualization of biological targets deep within living organisms.[1]

By conjugating IR-797 to targeting moieties such as antibodies, peptides, or small molecules, researchers can create highly specific molecular probes. These probes are instrumental in non-invasively visualizing and quantifying biological processes, tracking disease progression, assessing therapeutic efficacy, and guiding surgical interventions. The most common method for creating these probes is by using an N-hydroxysuccinimide (NHS) ester derivative of the dye, which forms a stable covalent bond with primary amines on the targeting ligand.

Quantitative Data & Photophysical Properties

Accurate quantitative data is essential for the successful design and application of fluorescent probes. The degree of labeling (DOL), which represents the average number of dye molecules per targeting molecule, is a critical parameter that must be optimized for each conjugate.[3]

Properties of this compound

The following table summarizes the known properties of this compound. Critical values for quantitative analysis, such as the molar extinction coefficient, are not consistently available in published literature and should be obtained from the dye manufacturer or determined empirically.

PropertyValueSource
CAS Number 110992-55-7[4][5][6]
Molecular Formula C₃₁H₃₄Cl₂N₂[4][5][6]
Molecular Weight ~505.52 g/mol [5][6]
Absorption Max (λmax) ~797 nm (in Methanol)[6]
Emission Max (λem) ~820 - 830 nm (Estimated)
Appearance Solid[6]
Example Photophysical Data for DOL Calculation

For the purpose of demonstrating the Degree of Labeling (DOL) calculation in Section 3.3, the photophysical properties of a well-characterized, structurally similar heptamethine cyanine dye, IRDye 800CW , are provided below.

Disclaimer: These values are for a different dye and serve only as placeholders for a numerical example. Users MUST substitute these with the specific values for the this compound derivative being used.

PropertyValue (in PBS)Source
Absorption Max (λmax) 774 nm[7][8]
Emission Max (λem) 789 nm[7][8]
Molar Extinction Coefficient (εdye) 240,000 M⁻¹cm⁻¹[7][8]
Correction Factor (CF₂₈₀) 0.03

Experimental Protocols

The following protocols provide a comprehensive guide for the conjugation, purification, and characterization of targeted molecular probes using an NHS ester derivative of this compound. The example focuses on labeling an IgG antibody.

Protocol: Conjugation of IR-797 NHS Ester to an Antibody

This protocol describes the covalent attachment of an amine-reactive IR-797 NHS ester to an antibody.

Materials:

  • IgG Antibody (in amine-free buffer, e.g., PBS)

  • IR-797 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS prior to adjusting the pH.

  • Dye Preparation:

    • Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody for labeling should be determined empirically. A good starting point is a 10:1 to 15:1 molar excess of dye.

    • Add the calculated volume of the IR-797 NHS ester stock solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stopping the Reaction (Optional):

    • The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes. This step is optional as the subsequent purification will remove unreacted dye.

Protocol: Purification of the IR-797-Antibody Conjugate

Purification is critical to remove unconjugated free dye, which can interfere with subsequent assays and lead to inaccurate characterization.

Materials:

  • Conjugation reaction mixture from Protocol 3.1

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the size-exclusion column with at least 5 column volumes of Purification Buffer (PBS).

  • Sample Loading:

    • Carefully load the entire volume of the conjugation reaction mixture onto the top of the column resin.

  • Elution:

    • Begin eluting the sample with the Purification Buffer.

    • The labeled antibody conjugate is larger and will elute first. It can typically be identified as the first colored band to emerge from the column.

    • The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.

  • Fraction Collection:

    • Collect fractions and visually inspect them. Pool the fractions that contain the colored antibody conjugate.

  • Concentration (Optional):

    • If the resulting conjugate solution is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa for an IgG).

Protocol: Characterization and Degree of Labeling (DOL) Calculation

This protocol uses UV-Vis spectrophotometry to determine the final protein concentration and the DOL.

Materials:

  • Purified IR-797-antibody conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Amax, ~797 nm for IR-797).

    • If the absorbance is too high (>2.0), dilute the sample with PBS and record the dilution factor.

  • Calculations:

    • Step 1: Calculate the Molar Concentration of the Antibody. The absorbance at 280 nm is a combination of the protein's absorbance and a smaller contribution from the dye. This contribution must be corrected.

      Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

      Antibody Concentration (M) = (Corrected A₂₈₀) / ε_protein

      Where:

      • CF₂₈₀: The correction factor for the dye's absorbance at 280 nm.

      • εprotein: The molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Step 2: Calculate the Molar Concentration of the Dye.

      Dye Concentration (M) = A_max / ε_dye

      Where:

      • εdye: The molar extinction coefficient of the IR-797 dye at its λmax.

    • Step 3: Calculate the Degree of Labeling (DOL).

      DOL = Dye Concentration (M) / Antibody Concentration (M)

    Example Calculation (Using Placeholder IRDye 800CW Values):

    • Measured A₂₈₀ = 1.20

    • Measured Amax (at 774 nm) = 0.85

    • εprotein = 210,000 M⁻¹cm⁻¹

    • εdye = 240,000 M⁻¹cm⁻¹

    • CF₂₈₀ = 0.03

    • Corrected A₂₈₀ = 1.20 - (0.85 × 0.03) = 1.1745

    • Antibody Conc. = 1.1745 / 210,000 = 5.59 × 10⁻⁶ M

    • Dye Conc. = 0.85 / 240,000 = 3.54 × 10⁻⁶ M

    • DOL = (3.54 × 10⁻⁶) / (5.59 × 10⁻⁶) = 0.63 (Note: This is a low DOL, typically a DOL of 2-6 is desired for antibodies).

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

G cluster_0 Probe Synthesis cluster_1 Purification & QC Ligand Targeting Ligand (e.g., Antibody) Reaction Conjugation (1 hr, RT) Ligand->Reaction Dye IR-797 NHS Ester Dye->Reaction Buffer Reaction Buffer (pH 8.3-8.5) Buffer->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Spectro Spectrophotometry (A₂₈₀, A_max) SEC->Spectro DOL Calculate DOL Spectro->DOL PurifiedProbe Purified IR-797 Probe DOL->PurifiedProbe

Caption: Workflow for synthesis and purification of an IR-797 targeted probe.

G cluster_0 In Vitro Validation cluster_1 In Vivo Imaging Probe IR-797 Probe IncubateTarget Incubate Probe with Cells Probe->IncubateTarget IncubateControl Incubate Probe with Cells Probe->IncubateControl TargetCells Target-Positive Cells TargetCells->IncubateTarget ControlCells Target-Negative Cells ControlCells->IncubateControl Microscopy Fluorescence Microscopy / Flow Cytometry IncubateTarget->Microscopy IncubateControl->Microscopy Result Specific Binding Confirmed Microscopy->Result Inject Administer Probe (e.g., IV) Result->Inject Proceed if specific AnimalModel Tumor-Bearing Animal Model AnimalModel->Inject Imaging NIR Fluorescence Imaging (Time-course) Inject->Imaging Biodist Ex Vivo Organ Biodistribution Imaging->Biodist Analysis Quantify Signal & Target Accumulation Biodist->Analysis G cluster_downstream Downstream Signaling Ligand EGF Ligand or Targeted Antibody EGFR EGFR Ligand->EGFR Binds Probe IR-797 Probe Probe->EGFR Binds & Visualizes Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K PI3K-AKT Pathway Dimer->PI3K PLC PLCγ-PKC Pathway Dimer->PLC STAT JAK-STAT Pathway Dimer->STAT Proliferation Proliferation Survival Metastasis RAS_RAF->Proliferation PI3K->Proliferation PLC->Proliferation STAT->Proliferation

References

Application Notes and Protocols: IR-797 Chloride for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a crucial diagnostic procedure in oncology for staging the spread of cancer. The identification and pathological examination of the SLN, the first lymph node to receive lymphatic drainage from a primary tumor, can accurately predict the metastatic status of the entire lymphatic basin. Near-infrared (NIR) fluorescence imaging has emerged as a powerful, real-time, and non-radioactive alternative to the traditional methods that utilize blue dyes and radioactive colloids.[1]

Heptamethine cyanine dyes, a class of NIR fluorophores, are particularly well-suited for in vivo lymphatic imaging due to their optical properties. These dyes absorb and emit light within the NIR window (typically 700-900 nm), a spectral range where tissue absorption and autofluorescence are significantly minimized.[1] This allows for deeper tissue penetration of light and a higher signal-to-background ratio, which are critical for the non-invasive visualization of lymphatic structures.[1]

While specific published protocols for IR-797 chloride in SLN mapping are not widely available, its structural similarity to other well-characterized heptamethine dyes, such as IR-780 iodide and IR-792 perchlorate, allows for the adaptation of existing, established protocols.[1] These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in SLN mapping studies, intended as a starting point for researchers. Optimization for specific animal models, tumor types, and imaging systems is essential.

Principle of Action: Lymphatic Drainage and NIR Fluorescence

Following interstitial injection at the site of the primary tumor or in its vicinity, small molecules like this compound are taken up by the lymphatic capillaries. The dye then travels through the lymphatic vessels and accumulates in the first draining lymph node—the sentinel lymph node.[2][3] The lymphatic system serves as an initial route for cancer cell dissemination in many types of cancer.[2]

By illuminating the area of interest with an appropriate NIR light source, the this compound that has accumulated in the SLN will fluoresce. This emitted NIR light can be captured by a specialized imaging system, allowing for the real-time, intraoperative identification of the SLN and the draining lymphatic channels.

Quantitative Data Summary

The following tables summarize key optical properties and performance metrics for commonly used NIR dyes in SLN mapping, providing a comparative context for the anticipated performance of this compound.

Table 1: Optical Properties of NIR Dyes for SLN Mapping

PropertyIR-792 PerchlorateIndocyanine Green (ICG)Methylene Blue (MB)IR-780 Iodide
Absorption Max (λmax) 792 nm~800 nm (in blood)~665 nm~780 nm
Emission Max (λem) Not explicitly stated~820 nm (in blood)~686 nmNot explicitly stated

Data compiled from multiple sources.[1]

Table 2: Performance Metrics of Tracers in SLN Biopsy

Tracer/TechniqueSentinel Node Detection RateFalse Negative RateReference
Sienna+ (SPIO) 94.4% to 98%Not specified[4]
Indocyanine Green (ICG) 93% to 100%Not specified[4]
99mTc-labeled sodium phytate 99.8%8.2%[5]
Blue Dye Alone May be lower than combination techniquesHigher than combination techniques[6]

Diagrams

Experimental Workflow for SLN Mapping

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Confirmation A Prepare this compound Working Solution B Anesthetize Animal A->B C Acquire Baseline NIR Image B->C D Subcutaneous/Intradermal Injection of this compound C->D E Real-time NIR Imaging of Lymphatic Drainage D->E Monitor fluorescence F Identify Sentinel Lymph Node (SLN) E->F G Ex Vivo Imaging of Excised SLN F->G Optional H Histological Confirmation G->H

Caption: Workflow for SLN mapping using this compound.

Lymphatic Drainage Pathway

G cluster_tissue Tissue Interstitium cluster_lymphatics Lymphatic System cluster_circulation Systemic Circulation Tumor Primary Tumor LV Afferent Lymphatic Vessel Tumor->LV Metastasis Route Injection This compound Injection Site Injection->LV Uptake SLN Sentinel Lymph Node (SLN) LV->SLN Accumulation ELV Efferent Lymphatic Vessel SLN->ELV LN2 Downstream Lymph Node ELV->LN2 Vein Subclavian Vein LN2->Vein Return to Blood

Caption: Simplified lymphatic drainage pathway from tissue to circulation.

Experimental Protocols

Preparation of this compound Working Solution

Note: this compound has limited solubility in aqueous solutions. A stock solution in an organic solvent is recommended. Protect the dye from light at all times.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Dissolve an appropriate amount of this compound powder in sterile DMSO to achieve a final concentration of 1 mM.

    • Vortex thoroughly until the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Working Solution (e.g., 150 µM):

    • On the day of the experiment, thaw a 1 mM stock solution aliquot at room temperature.

    • Dilute the stock solution with sterile PBS to the desired final concentration (a starting concentration of 75-150 µM is recommended based on similar dyes).[7]

    • The final concentration and injection volume must be optimized for your specific application.

In Vivo Sentinel Lymph Node Mapping in a Rodent Model

Animal Model: This protocol is generalized for a mouse model. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Anesthetized mouse (e.g., via isoflurane inhalation)

  • Prepared this compound working solution

  • Micro-syringe (e.g., 30-gauge)

  • NIR fluorescence imaging system with appropriate excitation and emission filters (Excitation ~780 nm, Emission >800 nm).[1]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and confirm the appropriate level of anesthesia.

    • Place the animal on the imaging system stage. Maintain body temperature.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image of the area of interest to assess background autofluorescence.[7]

  • Injection:

    • Injection Site: For mapping the inguinal or axillary lymph nodes, a common injection site is the paw pad or the peritumoral region.

    • Injection Volume: Use a small injection volume (typically 5-20 µL for a mouse) to prevent dye pooling at the injection site.[1]

    • Technique: Perform a subcutaneous or intradermal injection using a micro-syringe.

  • Real-Time Imaging and SLN Identification:

    • Immediately after injection, begin acquiring a time-lapse series of fluorescence images.

    • Observe the lymphatic channels appearing as fluorescent lines.[1]

    • The sentinel lymph node will be the first distinct, bright fluorescent spot where the dye accumulates.[1] The fluorescence signal in the SLN should increase and reach a steady state, often within 15-30 minutes post-injection.[8]

  • Image Analysis (Quantitative):

    • Draw Regions of Interest (ROIs) over the identified SLN and a background area of adjacent tissue.

    • Calculate the Signal-to-Background Ratio (SBR) at various time points to quantify the accumulation of the dye. An SBR greater than 2 is often considered clinically relevant.[9]

Ex Vivo Confirmation

Procedure:

  • Following in vivo imaging, euthanize the animal according to approved protocols.

  • Carefully excise the identified fluorescent lymph node and any non-fluorescent control nodes.

  • Image the excised nodes using the NIR imaging system to confirm the fluorescence signal.

  • The excised tissues can then be processed for standard histological analysis (e.g., H&E staining) to confirm the presence of lymphatic tissue and to assess for metastatic cells.

Troubleshooting and Optimization

  • Low Signal/High Background:

    • Optimize the concentration of the injected dye. Higher concentrations do not always result in better signal and can lead to quenching or aggregation.

    • Adjust imaging parameters such as exposure time and laser power.

    • Ensure the selected excitation and emission filters are optimal for this compound.

  • No SLN Visualization:

    • Confirm the injection was properly administered into the subcutaneous or intradermal space.

    • The lymphatic drainage pathway may be obstructed or altered, particularly in advanced tumor models.[2]

    • The imaging time may be insufficient; continue imaging for a longer duration.

  • Excessive Signal at Injection Site:

    • Reduce the injection volume.

    • Ensure the injection is not too deep.

Conclusion

This compound holds significant potential as a NIR fluorescent contrast agent for sentinel lymph node mapping. Its anticipated optical properties, falling within the NIR window, are advantageous for deep-tissue in vivo imaging. While direct protocols are limited, the methodologies established for structurally similar heptamethine cyanine dyes provide a robust framework for its application. The protocols detailed herein offer a foundation for researchers to develop and optimize this compound-based SLN mapping for their specific preclinical research needs, contributing to the advancement of oncologic staging and surgical guidance.

References

Dual-Channel Near-Infrared Imaging with IR-797 Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo and in vitro studies, offering deep tissue penetration and low autofluorescence compared to imaging in the visible spectrum. Dual-channel NIR imaging further enhances this capability by allowing for the simultaneous visualization of two distinct molecular targets or physiological processes. This document provides detailed application notes and protocols for utilizing IR-797 chloride in a dual-channel NIR imaging setup, enabling researchers to perform multiplexed analysis for a deeper understanding of complex biological systems.

This compound is a NIR dye with an absorption maximum around 700 nm, making it suitable for the 700 nm imaging channel.[1][2] For dual-channel imaging, this compound can be paired with a spectrally distinct NIR dye, such as IR-820, which is detectable in the 800 nm channel.[3][4] This combination allows for the ratiometric imaging of cellular activities, co-localization studies of different targets, and simultaneous monitoring of a therapeutic agent and its target.

Data Presentation: Properties of NIR Dyes for Dual-Channel Imaging

The following table summarizes the key quantitative data for this compound and a compatible dye for the second channel, IR-820. These values are crucial for designing dual-channel imaging experiments, including the selection of appropriate filters and laser excitation sources.

PropertyThis compoundIR-820
Absorption Max (λ_abs_) ~700-797 nm (in methanol/aqueous solution)[1][5]~710 nm (in water), ~853 nm (in 10% FBS)[3][6]
Emission Max (λ_em_) ~820 nm (estimated, solvent dependent)~820 nm (in water), ~858 nm (in 10% FBS)[3][6]
Molar Extinction Coefficient (ε) >1 x 10^5 M⁻¹cm⁻¹ (typical for cyanine dyes)[5]~1.98 x 10^5 M⁻¹cm⁻¹ (in methanol)[7]
Fluorescence Quantum Yield (Φ_f_) Varies (AIE properties)[1][2]~0.313% (in water), ~2.521% (in 10% FBS)[6][8]
Molecular Weight 505.53 g/mol [9]849.56 g/mol
Solubility Soluble in methanol, DMSO[9]Soluble in water, DMSO[4]

Note: Spectral properties, especially emission maxima and quantum yields, are highly dependent on the molecular environment (e.g., solvent, protein binding) and can exhibit shifts. The aggregation-induced emission (AIE) property of this compound suggests its fluorescence may increase upon aggregation or binding.[1][2]

Experimental Protocols

The following are detailed protocols for performing dual-channel NIR imaging using this compound and IR-820 for in vitro and in vivo applications. These protocols are adapted from established methodologies for dual-channel NIR imaging.[10][11]

In Vitro Dual-Channel Imaging of Cultured Cells

This protocol describes the simultaneous imaging of two different cell populations or the co-localization of two targets within the same cells.

Materials:

  • This compound (stock solution in DMSO)

  • IR-820 (stock solution in sterile water or DMSO)[4]

  • Cell culture medium appropriate for the cell lines

  • Phosphate-buffered saline (PBS)

  • 96-well imaging plates or chambered cover glasses

  • Fluorescence microscope equipped with NIR imaging capabilities (e.g., two laser lines for excitation and appropriate emission filters for 700 nm and 800 nm channels)

Protocol:

  • Cell Seeding: Seed cells in a 96-well imaging plate or chambered cover glass at a suitable density to achieve 70-80% confluency on the day of imaging.

  • Probe Preparation: Prepare working solutions of this compound and IR-820 in cell culture medium. The final concentration should be optimized for each cell line and experimental setup, typically in the range of 1-10 µM.

  • Cell Labeling:

    • For single-dye controls, add the working solution of either this compound or IR-820 to the respective wells.

    • For dual-channel imaging, add the working solutions of both dyes to the same wells.

  • Incubation: Incubate the cells with the dyes for 1-4 hours at 37°C in a CO2 incubator. Incubation time may need to be optimized.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound dyes.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with the following settings (example):

      • Channel 1 (IR-797): Excitation at ~680-700 nm, Emission filter at ~750-800 nm.

      • Channel 2 (IR-820): Excitation at ~780-800 nm, Emission filter at ~830-880 nm.

    • Acquire images for each channel sequentially to minimize spectral bleed-through.

    • Acquire a bright-field or phase-contrast image for cell morphology.

  • Image Analysis: Use image analysis software (e.g., ImageJ, FIJI) to merge the two fluorescence channels and analyze co-localization or differential staining.

In Vivo Dual-Channel Imaging in a Mouse Tumor Model

This protocol outlines the procedure for simultaneous imaging of a tumor and its surrounding vasculature in a xenograft mouse model.

Materials:

  • This compound (formulated for in vivo use)

  • IR-820 (formulated for in vivo use)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo NIR fluorescence imaging system with dual-channel capabilities

  • Sterile PBS

Protocol:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • If necessary, remove fur from the imaging area to reduce light scattering.[12]

  • Probe Administration:

    • For tumor imaging with this compound (assuming passive accumulation via the EPR effect), intravenously inject 10-100 µL of a 100-200 µM solution of this compound via the tail vein.

    • For vascular imaging with IR-820, intravenously inject 50-100 µL of a 100 µM solution of IR-820. The timing of injections can be varied depending on the desired experimental outcome (e.g., simultaneous injection or sequential injection to allow for tumor accumulation of one probe).

  • Imaging Procedure:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

    • Use the following imaging parameters (example):

      • Channel 1 (IR-797): Excitation at ~700 nm, Emission filter at ~800 nm long-pass.

      • Channel 2 (IR-820): Excitation at ~780 nm, Emission filter at ~850 nm long-pass.

    • Acquire a white-light image for anatomical reference.

  • Image Analysis:

    • Use the imaging system's software to overlay the fluorescence images onto the white-light image.

    • Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio (TBR).

  • Biodistribution (Optional): At the end of the imaging study, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probes.

Signaling Pathways and Experimental Workflows

Dual-channel NIR imaging can be applied to investigate various signaling pathways and biological processes. Below are examples of a relevant signaling pathway and an experimental workflow, visualized using Graphviz.

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic and extrinsic pathways of apoptosis, a key process in cancer biology and drug development. Dual-channel imaging could be used to simultaneously monitor the activation of an early apoptotic marker (e.g., caspase-3 activity with a targeted probe in the 700 nm channel) and changes in mitochondrial membrane potential (using a potential-sensitive dye in the 800 nm channel).

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via Bid Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow for Dual-Channel Imaging

This diagram outlines the logical flow of a typical dual-channel NIR imaging experiment, from hypothesis to data analysis.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Hypothesis Formulate Hypothesis Probe_Selection Select Probes (IR-797 & IR-820) Hypothesis->Probe_Selection Model_Selection Select Model (In Vitro / In Vivo) Probe_Selection->Model_Selection Preparation Prepare Probes & Model Model_Selection->Preparation Administration Administer Probes Preparation->Administration Image_Acquisition Dual-Channel Image Acquisition Administration->Image_Acquisition Image_Processing Image Processing (Co-registration, Background Subtraction) Image_Acquisition->Image_Processing Quantification Quantitative Analysis (Intensity, Ratios, Co-localization) Image_Processing->Quantification Interpretation Interpretation of Results Quantification->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General workflow for a dual-channel imaging experiment.

Conclusion

Dual-channel near-infrared imaging using this compound in combination with a spectrally compatible dye like IR-820 offers a versatile and powerful approach for advanced biological research and drug development. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute robust dual-channel imaging experiments. By enabling the simultaneous visualization of multiple molecular events, this technique holds great promise for elucidating complex biological pathways and accelerating the development of new therapeutics.

References

Application Notes and Protocols for IR-797 Chloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific applications of IR-797 chloride in neuroscience is limited in publicly available literature. The following application notes and protocols are based on the established use of structurally similar near-infrared (NIR) cyanine dyes and imaging agents in preclinical neuroscience research. These guidelines are intended to serve as a starting point, and researchers are strongly encouraged to perform optimization studies for their specific experimental models and imaging systems.

I. Application Notes

Near-infrared (NIR) dyes, such as cyanine derivatives, are valuable tools in neuroscience research due to their fluorescence within the NIR window (700-900 nm). This spectral range allows for deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum, making them suitable for non-invasive in vivo imaging of biological processes within the brain.

Brain Tumor Imaging and Surgical Guidance

One of the significant applications of NIR dyes in neuroscience is in the imaging of brain tumors, particularly gliomas.[1][2] When conjugated to tumor-targeting molecules, these dyes can act as "tumor paint," helping to delineate tumor margins during surgical resection.[1]

  • Targeting Moiety: A common strategy involves conjugating the NIR dye to Chlorotoxin (CTX), a peptide derived from scorpion venom that preferentially binds to neuroectodermal tumors like glioblastoma.[2] CTX has the advantage of being able to cross the blood-brain barrier (BBB).[2]

  • Mechanism: The CTX-dye conjugate is administered systemically, crosses the BBB, and accumulates in the tumor tissue. The NIR fluorescence then allows for real-time visualization of the tumor and any satellite lesions, aiding in more complete surgical removal.[1]

Blood-Brain Barrier Integrity Assessment

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the systemic circulation and the central nervous system (CNS).[3] In many neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, BBB integrity is compromised.[3][4][5]

  • Principle: Small molecule NIR dyes that do not readily cross the intact BBB can be used as tracers to assess its permeability. Following intravenous administration, the dye will remain within the vasculature under normal conditions. In cases of BBB disruption, the dye will extravasate into the brain parenchyma, and the resulting fluorescence can be quantified.

  • Advantages: This method provides a sensitive and dynamic way to visualize and measure BBB leakage in vivo.

Neuroinflammation Imaging

Neuroinflammation is a key pathological feature of many neurological diseases.[6] It involves the activation of microglia and astrocytes and the release of inflammatory mediators.[6]

  • Mechanism: NIR dyes can be used to visualize neuroinflammation in several ways:

    • BBB Disruption: As neuroinflammation often leads to a localized breakdown of the BBB, systemically administered NIR dyes can accumulate in inflamed regions.

    • Targeted Probes: Dyes can be conjugated to ligands that bind to specific markers of neuroinflammation, such as activated microglia or certain cell adhesion molecules expressed on the inflamed endothelium.

  • Models: Lipopolysaccharide (LPS) is often used to induce a robust neuroinflammatory response in animal models.[6] Imaging with NIR dyes can be used to monitor the extent and progression of inflammation in these models.

II. Quantitative Data Summary

The following tables provide example quantitative data for a hypothetical this compound, based on values reported for similar NIR dyes like IR-792 perchlorate.[7]

Table 1: Physicochemical and Spectral Properties of this compound (Hypothetical)

PropertyValue
Molecular FormulaC₄₂H₄₈Cl₂N₂
Molecular Weight655.75 g/mol
Excitation Maximum (λex)~797 nm
Emission Maximum (λem)~820 - 830 nm
SolubilitySoluble in DMSO, ethanol; limited aqueous solubility

Table 2: In Vivo Small Animal Imaging Parameters (Example)

ParameterRecommendation
Animal ModelMouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
Route of AdministrationIntravenous (tail vein)
Dosage (unconjugated dye)7.5 - 15 nanomoles per mouse (e.g., 100 µL of a 75-150 µM solution)[7]
Imaging SystemIn vivo imaging system with NIR fluorescence capabilities
Excitation Filter770 - 800 nm
Emission Filter810 - 850 nm
Imaging Time PointsBaseline (pre-injection), and various time points post-injection (e.g., 1, 4, 8, 24 hours)

III. Experimental Protocols

Protocol 1: In Vivo Imaging of Blood-Brain Barrier Disruption in a Mouse Model of Neuroinflammation

This protocol describes the use of unconjugated this compound to assess BBB permeability in an LPS-induced neuroinflammation model.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system

2. Preparation of Reagents:

  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to make a 1 mM stock solution. Protect from light and store at -20°C.

  • Injection Solution (100 µM): On the day of the experiment, dilute the 1 mM stock solution in sterile PBS to a final concentration of 100 µM. The final DMSO concentration should be below 5% to minimize toxicity.

3. Animal Procedure:

  • Induction of Neuroinflammation: Anesthetize the mice and administer LPS via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg to induce neuroinflammation.

  • Imaging: 24 hours after LPS injection, anesthetize the mice.

  • Baseline Imaging: Acquire a baseline NIR fluorescence image of the head to determine background autofluorescence.

  • Dye Administration: Administer 100 µL of the 100 µM this compound solution via tail vein injection.

  • Post-injection Imaging: Acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection to monitor the extravasation of the dye into the brain parenchyma.

4. Data Analysis:

  • Define a region of interest (ROI) over the brain area.

  • Quantify the average fluorescence intensity within the ROI at each time point.

  • Compare the fluorescence intensity in LPS-treated animals to that in control animals (injected with PBS instead of LPS) to determine the extent of BBB disruption.

Protocol 2: Preparation and In Vivo Imaging of a Chlorotoxin-IR-797 Conjugate for Brain Tumor Visualization

This protocol provides a general workflow for conjugating this compound to Chlorotoxin (CTX) and using it for in vivo imaging of a glioma mouse model.

1. Materials:

  • Recombinant Chlorotoxin (CTX) with a reactive group (e.g., amine or thiol)

  • NHS-ester or maleimide-functionalized this compound

  • Conjugation buffers (e.g., PBS for NHS-ester chemistry, a buffer containing EDTA for maleimide chemistry)

  • Size-exclusion chromatography columns for purification

  • Glioma cell line (e.g., U87-MG)

  • Immunocompromised mice (e.g., nude mice)

2. Conjugation and Purification:

  • Conjugation Reaction: React the functionalized this compound with CTX in the appropriate buffer. The molar ratio of dye to peptide will need to be optimized.

  • Purification: Purify the CTX-IR-797 conjugate from the unreacted dye using size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the dye-to-peptide ratio using spectrophotometry.

3. Animal Model:

  • Tumor Implantation: Anesthetize the mice and stereotactically implant glioma cells into the brain to establish an orthotopic tumor model.

  • Tumor Growth: Allow the tumors to grow for a predetermined period (e.g., 2-3 weeks).

4. In Vivo Imaging:

  • Conjugate Administration: Anesthetize the tumor-bearing mice and administer the purified CTX-IR-797 conjugate via tail vein injection.

  • Imaging: Acquire NIR fluorescence images at various time points post-injection (e.g., 4, 8, 24, and 48 hours) to determine the optimal time for tumor visualization.

5. Ex Vivo Analysis:

  • After the final imaging session, euthanize the animals and perfuse with PBS.

  • Harvest the brain and other major organs.

  • Image the excised organs to confirm the biodistribution of the conjugate and specific accumulation in the tumor.

IV. Visualizations

experimental_workflow_BBB_disruption cluster_induction Neuroinflammation Induction cluster_imaging In Vivo Imaging cluster_analysis Data Analysis animal_model Mouse Model lps_injection LPS Injection (i.p.) animal_model->lps_injection 1-5 mg/kg anesthesia Anesthesia lps_injection->anesthesia baseline_image Baseline NIR Image anesthesia->baseline_image dye_injection IR-797 Injection (i.v.) baseline_image->dye_injection post_injection_images Time-course Imaging dye_injection->post_injection_images roi_definition Define Brain ROI post_injection_images->roi_definition quantification Quantify Fluorescence roi_definition->quantification comparison Compare LPS vs. Control quantification->comparison signaling_pathway_tumor_targeting cluster_circulation Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_tumor Tumor Microenvironment cluster_detection Detection conjugate CTX-IR-797 Conjugate bbb BBB Crossing conjugate->bbb CTX-mediated transport binding Conjugate Binding bbb->binding tumor_cell Glioma Cell receptor CTX Receptor (e.g., MMP-2) binding->receptor Specific binding detection NIR Fluorescence Imaging binding->detection Signal Generation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IR-797 Chloride Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the fluorescence signal intensity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a near-infrared (NIR) fluorescent dye. Its ability to absorb and emit light in the NIR spectrum makes it valuable for applications where deep tissue penetration and minimal autofluorescence from biological samples are required. Key applications include:

  • Fluorescent Imaging: Visualizing cellular and subcellular structures with high clarity.

  • Photodynamic Therapy (PDT): Targeting cancer cells for light-activated treatment.

  • Drug Delivery Systems: Incorporation into nanoparticles to track the delivery of therapeutic agents to target tissues.

Q2: My this compound fluorescence signal is weak. What are the common causes?

A weak fluorescence signal can stem from several factors, ranging from dye handling and storage to experimental conditions. The most common culprits include:

  • Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to self-quenching.

  • Dye Aggregation: this compound, like many cyanine dyes, is prone to aggregation in aqueous solutions, which significantly quenches its fluorescence.

  • Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.

  • Inappropriate Solvent or Buffer: The local environment of the dye molecule heavily influences its fluorescence properties.

  • Incorrect Imaging Settings: Mismatched excitation and emission filters or suboptimal detector settings will lead to poor signal detection.

  • Quenching from Biological Molecules: Components within the sample, such as certain amino acids or metal ions, can quench fluorescence.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

A faint or undetectable signal is a frequent challenge. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow

weak_signal_troubleshooting cluster_solutions Potential Solutions start Weak/No Signal check_concentration Verify Dye Concentration start->check_concentration check_aggregation Assess for Aggregation check_concentration->check_aggregation Concentration OK optimize_conc Titrate Dye Concentration check_concentration->optimize_conc Incorrect check_photobleaching Evaluate Photobleaching check_aggregation->check_photobleaching No Aggregation prevent_agg Use Anti-Aggregation Agents (e.g., Pluronic F-127) check_aggregation->prevent_agg Aggregation Present check_environment Optimize Solvent/ Buffer Conditions check_photobleaching->check_environment Minimal Bleaching reduce_bleach Use Antifade Reagents/ Minimize Exposure check_photobleaching->reduce_bleach Significant Bleaching check_instrument Check Imaging Setup check_environment->check_instrument Environment Optimized optimize_env Test Different Solvents/ Adjust pH check_environment->optimize_env Suboptimal solution Improved Signal check_instrument->solution Settings Correct optimize_inst Match Filters/ Increase Detector Gain check_instrument->optimize_inst Incorrect optimize_conc->check_concentration prevent_agg->check_aggregation reduce_bleach->check_photobleaching optimize_env->check_environment optimize_inst->check_instrument

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Detailed Steps & Solutions:

Potential Cause Troubleshooting Steps Recommended Solutions
Incorrect Dye Concentration Verify the dilution calculations for your working solution. Run a concentration gradient to determine the optimal range for your specific application.For cellular imaging, a typical starting concentration range is 1-10 µM. Titrate to find the concentration that yields the best signal-to-noise ratio without causing cytotoxicity.
Dye Aggregation Observe the dye solution for any cloudiness or precipitation. Aggregation is more common in aqueous buffers like PBS.Prepare a concentrated stock solution in an organic solvent like DMSO or methanol.[1][2] For aqueous working solutions, consider adding a non-ionic surfactant like Pluronic F-127 (typically at 0.02-0.1%) to improve solubility and prevent aggregation.[1][3]
Photobleaching Image a fresh sample area and compare its brightness to a previously imaged area. A significant drop in intensity indicates photobleaching.Use an antifade mounting medium for fixed samples. For live-cell imaging, minimize the excitation light intensity and exposure time. Use neutral density filters and acquire images at longer intervals if possible.
Suboptimal Environment The fluorescence quantum yield of cyanine dyes is highly sensitive to the solvent environment.[4] The pH of the buffer can also affect fluorescence intensity.Test different solvents for dye solubilization. For biological experiments, ensure the pH of your buffer is stable and within the optimal range for your cells (typically pH 7.2-7.4).
Incorrect Instrument Settings Confirm that the excitation and emission filters on your microscope or plate reader are appropriate for this compound (Ex/Em maxima ~797/820 nm in methanol). Check the detector gain and exposure settings.Use a filter set that maximizes the collection of emitted photons while blocking excitation light. Increase the detector gain or exposure time, but be mindful of increasing background noise and photobleaching.
Issue 2: High Background Fluorescence

High background can obscure the specific signal from your target.

Logical Relationship Diagram for High Background

high_background cluster_solutions_bg Solutions high_bg High Background Fluorescence excess_dye Excess Unbound Dye high_bg->excess_dye autofluorescence Sample Autofluorescence high_bg->autofluorescence nonspecific_binding Non-specific Dye Binding high_bg->nonspecific_binding instrument_noise Instrument Noise high_bg->instrument_noise wash_steps Increase Wash Steps excess_dye->wash_steps spectral_unmixing Use Spectral Unmixing (if available) autofluorescence->spectral_unmixing blocking Use Blocking Agents nonspecific_binding->blocking optimize_settings Optimize Detector Settings instrument_noise->optimize_settings solution Improved Signal-to-Noise wash_steps->solution blocking->solution spectral_unmixing->solution optimize_settings->solution

Caption: Factors contributing to high background and their respective solutions.

Solutions to High Background:

Source of High Background Recommended Actions
Excess Unbound Dye Increase the number and duration of washing steps after staining to thoroughly remove any unbound dye molecules.
Non-specific Binding For cell-based assays, consider pre-incubating with a blocking buffer (e.g., containing BSA or serum) to reduce non-specific binding of the dye to cellular components.
Sample Autofluorescence Acquire an image of an unstained control sample using the same imaging parameters. This will help you determine the level of intrinsic autofluorescence. If significant, you may need to use image analysis software to subtract the background.
Instrument Noise Lower the detector gain if it is set too high. Ensure the imaging system is properly calibrated and that the dark current noise is minimal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Methanol

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Pluronic® F-127 (optional, for preventing aggregation)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution (1 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO or methanol. For example, for a molecular weight of 505.52 g/mol , dissolve 0.506 mg in 1 mL of solvent.

    • Vortex thoroughly until the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Working Solution (e.g., 5 µM):

    • Without Pluronic F-127: Dilute the 1 mM stock solution directly into your aqueous buffer (e.g., PBS) to the desired final concentration immediately before use. For a 5 µM solution, add 5 µL of the 1 mM stock to 995 µL of buffer. Vortex gently.

    • With Pluronic F-127 (to prevent aggregation):

      • Prepare a 10% (w/v) Pluronic F-127 solution in water or a 20% solution in DMSO.[1]

      • Immediately before use, mix equal volumes of your 1 mM this compound stock solution and the 20% Pluronic F-127 in DMSO.[1]

      • Dilute this mixture into your aqueous buffer to the final desired concentration.[1]

Protocol 2: Staining of Live Cells for Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound working solution (see Protocol 1)

  • Cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells to the desired confluency (typically 70-80%).

  • Staining:

    • Remove the cell culture medium.

    • Wash the cells once with warm PBS.

    • Add the this compound working solution to the cells. The optimal concentration and incubation time should be determined empirically, but a good starting point is 5 µM for 15-30 minutes at 37°C.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or cell culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with filters for the NIR range (e.g., Excitation: 780/20 nm, Emission: 832/45 nm).

    • Minimize light exposure to reduce phototoxicity and photobleaching.

Quantitative Data Summary

While the exact fluorescence quantum yield of this compound is highly dependent on its immediate environment, the following table summarizes the expected qualitative effects of different solvents on the fluorescence of cyanine dyes.

Table 1: Effect of Solvent Properties on Cyanine Dye Fluorescence

Solvent Property Effect on Fluorescence Intensity Rationale
Increasing Polarity Generally decreasesIncreased solvent polarity can stabilize the excited state, leading to a higher probability of non-radiative decay pathways.
Increasing Viscosity Generally increasesHigher viscosity restricts molecular motion and rotation, reducing non-radiative decay and enhancing fluorescence.
Presence of Water Often decreases (quenching)Water can act as a quenching agent. For cyanine dyes, it also promotes aggregation, which leads to significant fluorescence quenching.[4]
Protic vs. Aprotic VariesHydrogen bonding interactions with protic solvents can influence the electronic states of the dye and affect its fluorescence.

Note: For optimal performance, it is recommended to characterize the fluorescence of this compound in your specific experimental buffer system.

References

Technical Support Center: Optimizing IR-797 Chloride Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing background noise in IR-797 chloride imaging. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, helping to improve signal-to-noise ratios and ensure high-quality, reliable data.

Troubleshooting Guide

High background fluorescence can obscure the desired signal from this compound, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Problem 1: High Background Across the Entire Image

This is often indicative of issues with the imaging medium, unbound dye, or autofluorescence from the sample or culture vessel.

Potential Cause Recommended Solution
Autofluorescence from Media Image cells in an optically clear, buffered saline solution or a specially formulated low-background imaging medium. Phenol red-containing culture media are a common source of fluorescence and should be avoided during imaging.
Unbound this compound Increase the number and duration of washing steps after dye loading. Use a gentle rocking platform to ensure thorough washing. Consider using a higher quality buffer for washing steps.
Sub-optimal Dye Concentration Perform a concentration titration to determine the lowest effective concentration of this compound that provides a sufficient signal. Excess dye can lead to non-specific binding and increased background.
Autofluorescence from Plasticware Use glass-bottom dishes or plates for imaging, as standard plastic cell culture vessels can be highly autofluorescent.
Instrument Noise Acquire a "dark" image with the light source off and the detector exposed for the same duration as the experimental images. This can be subtracted from the experimental images to remove camera-specific noise.

Problem 2: Punctate or Speckled Background

This type of background is often caused by dye aggregates or precipitates.

Potential Cause Recommended Solution
Dye Aggregation Prepare fresh stock solutions of this compound. Before use, vortex and centrifuge the dye solution to pellet any aggregates, and use the supernatant for staining.
Precipitation in Media Ensure that the dye is fully dissolved in the loading buffer before applying it to the cells. Some serum components in culture media can cause dyes to precipitate.
Contaminated Optics Clean the objective lens and other optical components of the microscope according to the manufacturer's instructions to remove fluorescent dust and debris.

Problem 3: Weak Signal and Low Signal-to-Noise Ratio

A weak signal can be just as problematic as high background, as it makes it difficult to distinguish the true signal from noise.

Potential Cause Recommended Solution
Photobleaching Minimize the exposure time and excitation light intensity. Use a more sensitive detector if available. For time-lapse imaging, increase the interval between acquisitions.[1]
Incorrect Filter Set Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (excitation max ~797 nm, emission max ~820 nm).
Sub-optimal Staining Optimize the dye loading time and temperature to ensure efficient labeling of the target.
Low Target Expression If this compound is being used to label a specific target, confirm the expression of the target in your cells or tissue.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in near-infrared (NIR) imaging?

A1: The main sources of background noise in NIR imaging include:

  • Autofluorescence: Biological tissues and cells contain endogenous fluorophores like collagen, elastin, and NAD(P)H that can emit light in the NIR spectrum.

  • Unbound Dye: Residual this compound that has not been washed away after staining contributes to a diffuse background signal.

  • Instrumental Noise: This includes electronic noise from the detector (dark current) and stray light within the microscope system.

  • Scattered Excitation Light: A small amount of the excitation light can leak through the emission filter, contributing to background.

Q2: How can I reduce autofluorescence in my samples?

A2: To reduce autofluorescence, you can:

  • Use a NIR Dye: this compound is a good choice as autofluorescence is generally lower in the NIR window compared to the visible spectrum.

  • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths to distinguish the this compound signal from the autofluorescence signature.

  • Background Subtraction: Acquire an image of an unstained control sample under the same imaging conditions. This "autofluorescence" image can then be subtracted from your stained sample images.

Q3: What is the optimal concentration for this compound loading?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment, testing a range of concentrations to find the lowest concentration that provides a bright, specific signal with minimal background.

Q4: How can I minimize phototoxicity and photobleaching when using this compound?

A4: To minimize phototoxicity and photobleaching:

  • Use the Lowest Possible Excitation Power: Attenuate the laser or lamp intensity to the minimum level required for a detectable signal.

  • Keep Exposure Times Short: Use the shortest possible exposure time that provides a good signal-to-noise ratio.

  • Employ Sensitive Detectors: Using a highly sensitive camera (e.g., sCMOS or EMCCD) allows for lower excitation power and shorter exposure times.

  • Limit Continuous Exposure: For time-lapse experiments, use the longest possible interval between image acquisitions to allow cells to recover.[1]

Q5: My this compound signal appears to be localized in intracellular vesicles. Is this normal?

A5: This can be a common observation with some fluorescent dyes. It may be due to endocytosis of the dye. To determine if this is specific to your target, you can co-localize the this compound signal with markers for specific organelles (e.g., lysosomes, endosomes). If the vesicular staining is undesirable, you can try reducing the loading time and temperature.

Experimental Protocols

General Protocol for Staining Cells with this compound

This protocol provides a general starting point. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental setup.

  • Cell Preparation: Plate cells on glass-bottom dishes or slides appropriate for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate buffer.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound loading solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C. Protect the cells from light during incubation.

  • Washing: Remove the loading solution and wash the cells multiple times (e.g., 3-5 times) with warm PBS or imaging buffer to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: ~790 nm, Emission: ~820 nm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_plating Plate Cells on Glass-Bottom Dish loading Incubate Cells with IR-797 cell_plating->loading dye_prep Prepare IR-797 Loading Solution dye_prep->loading washing Wash Cells to Remove Unbound Dye loading->washing imaging Acquire Images on NIR Microscope washing->imaging analysis Analyze Images (Background Subtraction) imaging->analysis Troubleshooting_Logic cluster_pattern cluster_diffuse cluster_punctate start High Background Observed pattern What is the background pattern? start->pattern diffuse_solutions Check Media Autofluorescence Optimize Washing Steps Titrate Dye Concentration Use Glass-Bottom Dish pattern->diffuse_solutions Diffuse / Even punctate_solutions Prepare Fresh Dye Solution Centrifuge Dye Before Use Clean Microscope Optics pattern->punctate_solutions Punctate / Speckled

References

IR-797 Chloride Technical Support Center: Troubleshooting Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its photostability and photobleaching. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is rapidly fading. What is causing this?

A1: Rapid signal loss with this compound is typically due to photobleaching. This is an irreversible photochemical destruction of the fluorophore when exposed to excitation light. Like other heptamethine cyanine dyes, this compound is susceptible to photooxidation, a process often mediated by reactive oxygen species (ROS) that chemically alter the dye's structure and render it non-fluorescent.[1][2]

Q2: What is the primary mechanism of photobleaching for heptamethine cyanine dyes like this compound?

A2: The predominant photobleaching pathway for heptamethine cyanines involves the photooxidative cleavage of the polymethine chain.[1][3] This reaction is often initiated by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of singlet oxygen.[3] Singlet oxygen can then react with the electron-rich polymethine chain, leading to the formation of unstable dioxetane intermediates that decompose into non-fluorescent carbonyl products.[1][3] Additionally, photoisomerization, where the dye molecule changes its shape upon light absorption, can lead to non-radiative decay pathways, contributing to signal loss.

Q3: Can the solvent I use affect the photostability of this compound?

A3: Yes, the solvent can significantly impact the photostability of cyanine dyes. The polarity of the solvent can influence the dye's electronic states and its susceptibility to photobleaching. For many cyanine dyes, fluorescence lifetime, an indicator of stability, increases in less polar solvents. Furthermore, the presence of dissolved oxygen in the solvent can accelerate photobleaching due to the formation of reactive oxygen species. The use of certain organic buffers containing ethanolamine scaffolds has also been shown to be involved in a specific phototruncation mechanism of heptamethine cyanines in aqueous solutions.[4]

Q4: How does the intensity of the excitation light affect photobleaching?

A4: The rate of photobleaching is directly related to the intensity of the excitation light. Higher laser power or longer exposure times will lead to a faster decay of the fluorescence signal. It is crucial to use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio for your measurements.

Q5: Are there any chemical additives I can use to improve the photostability of this compound?

A5: Yes, various antifade reagents and photostabilizers can be used to mitigate photobleaching. These agents work through different mechanisms, such as scavenging reactive oxygen species or quenching the dye's transient triplet state, which is a precursor to photobleaching.[5] Common photostabilizing agents for cyanine dyes include:

  • Triplet state quenchers: Molecules like cyclooctatetraene (COT) can accept energy from the triplet state of the dye, returning it to the ground state before it can react with oxygen.[5]

  • Reactive oxygen species (ROS) scavengers: Antioxidants such as Trolox (a vitamin E analog) and n-propyl gallate can neutralize singlet oxygen and other ROS, preventing them from damaging the fluorophore.

  • Oxygen scavengers: Enzymatic systems like glucose oxidase and catalase can be used to remove dissolved oxygen from the imaging medium.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Rapid and complete signal loss upon initial illumination. High Excitation Power: The laser intensity is too high, causing immediate photobleaching.Reduce the laser power to the minimum level required for detection. Use neutral density filters if necessary.
Inappropriate Solvent: The solvent may promote photobleaching or the dye may be unstable in that medium.Test the photostability of this compound in different solvents. Consider deoxygenating the solvent before use.
Gradual decrease in fluorescence intensity during time-lapse imaging. Photobleaching: Cumulative exposure to excitation light is destroying the fluorophore.- Use an antifade mounting medium or add photostabilizing agents to your imaging buffer. - Minimize the total exposure time by reducing the frame rate or the duration of the experiment. - Use a more sensitive detector to allow for lower excitation power.
Phototoxicity: High illumination can cause cellular stress, leading to changes in the local environment of the dye and affecting its fluorescence.- Reduce the excitation light intensity. - Limit the duration of the experiment.
High background signal and poor contrast. Dye Aggregation: At high concentrations, this compound can form non-fluorescent or weakly fluorescent aggregates.- Optimize the staining concentration by performing a titration. - Use a solvent that promotes dye monomerization. - Incorporate the dye into nanoparticles to prevent aggregation.[6][7]
Autofluorescence: Biological samples often exhibit endogenous fluorescence, which can interfere with the signal from your dye.- Use a spectral imaging system and linear unmixing to separate the this compound signal from the autofluorescence. - Use appropriate emission filters to minimize the collection of autofluorescence.
Inconsistent fluorescence signal between experiments. Variability in Experimental Conditions: Differences in laser power, exposure time, sample preparation, or reagent concentrations can lead to inconsistent results.- Standardize all experimental parameters, including laser power, detector settings, incubation times, and reagent concentrations. - Prepare fresh solutions of this compound for each experiment, as it can degrade over time.

Quantitative Data on Photostability

Parameter Typical Values for Heptamethine Cyanine Dyes Factors Influencing the Value
Fluorescence Lifetime (τ) 0.5 - 2.0 nanoseconds- Solvent Polarity: Generally increases in less polar solvents. - Molecular Rigidity: More rigid structures tend to have longer lifetimes. - Temperature: Can decrease with increasing temperature.
Photobleaching Quantum Yield (Φb) Highly variable (10-4 to 10-7)- Excitation Wavelength and Intensity: Higher intensity generally increases Φb. - Oxygen Concentration: Higher oxygen levels increase Φb. - Presence of Photostabilizers: Antifade agents can significantly decrease Φb.

Note: The values in this table are indicative and can vary significantly for this compound depending on the specific experimental conditions. It is highly recommended to experimentally determine these parameters for your specific setup using the protocol provided below.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol outlines a general method for quantifying the photobleaching rate of this compound in a solution or within a cellular sample.

Objective: To measure the rate of fluorescence decay of this compound under constant illumination.

Materials:

  • This compound stock solution

  • Solvent or imaging buffer of choice

  • (Optional) Antifade agents or photostabilizers

  • Fluorescence microscope with a suitable laser line for excitation (e.g., ~780 nm) and a sensitive detector (e.g., PMT, APD, or sCMOS camera)

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • For Solution-Based Assay: Prepare a dilute solution of this compound in the desired solvent or buffer. The concentration should be low enough to avoid aggregation but high enough to provide a good signal. A typical starting concentration is 1-10 µM.

    • For Cell-Based Assay: Stain your cells with this compound according to your established protocol. Mount the sample on the microscope stage.

  • Microscope Setup:

    • Turn on the microscope and laser, allowing them to stabilize.

    • Select the appropriate filter set for this compound (Excitation: ~780 nm, Emission: >800 nm).

    • Focus on the sample.

  • Image Acquisition:

    • Set the image acquisition parameters. Choose a region of interest (ROI) that is representative of your sample.

    • Set the laser power to a level that you would typically use for your experiments. It is crucial to keep the laser power constant throughout the experiment.

    • Acquire a time-lapse series of images of the same ROI. The time interval and total duration of the acquisition will depend on the photobleaching rate. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define an ROI within the fluorescent area and measure the mean fluorescence intensity within this ROI for each frame of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting this value from your ROI measurements.

    • Plot the background-corrected mean fluorescence intensity as a function of time.

    • Fit the fluorescence decay curve to an exponential function (single or double exponential decay) to determine the photobleaching rate constant(s) and the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease by 50%.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Pathway of Heptamethine Cyanine Dyes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Products Non-Fluorescent Products S1->Products Other Photochemical Reactions T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) T1->ROS + Oxygen (3O2) ROS->Products + Dye (S0 or T1)

Caption: Simplified Jablonski diagram illustrating the key steps leading to photobleaching of cyanine dyes.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Signal decision decision start Low Fluorescence Signal check_bleaching Is signal fading rapidly under illumination? start->check_bleaching reduce_power Reduce Excitation Power check_bleaching->reduce_power Yes check_concentration Is dye concentration optimal? check_bleaching->check_concentration No add_antifade Add Antifade Reagents reduce_power->add_antifade end Signal Improved add_antifade->end optimize_concentration Titrate Dye Concentration check_concentration->optimize_concentration No check_filters Are filter sets correct? check_concentration->check_filters Yes optimize_concentration->end check_detector Is detector gain optimal? check_filters->check_detector check_detector->end

References

preventing aggregation of IR-797 chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of IR-797 chloride in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Problem 1: this compound powder is difficult to dissolve in aqueous buffer.

  • Cause: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. Direct dissolution in buffers will likely result in aggregation and precipitation.

  • Solution:

    • Use an Organic Co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.

    • Sonication: Use a bath sonicator to aid in the dissolution of the powder in the organic solvent.

    • Gentle Warming: If compatible with your experimental setup, gentle warming of the solvent can help increase the rate of dissolution.

Problem 2: The aqueous solution of this compound is cloudy or contains visible precipitates after adding the stock solution.

  • Cause: This indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous solution, leading to aggregation and precipitation.

  • Solution:

    • Decrease Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your aqueous buffer.

    • Maintain a Small Percentage of Organic Solvent: When diluting the stock solution, ensure that the final aqueous solution contains a small percentage (e.g., 0.5-5%) of the organic co-solvent to help maintain solubility. Always verify that the final solvent concentration is compatible with your specific assay or cell type.

    • Utilize a Formulation Strategy: For applications requiring higher concentrations of this compound in aqueous media, consider using anti-aggregation agents or encapsulation methods as detailed in the FAQs below.

Problem 3: The absorbance spectrum of the this compound solution shows a new peak or a shoulder at a shorter wavelength.

  • Cause: This spectral change is a strong indication of the formation of H-aggregates. The primary absorption peak corresponds to the monomeric form of the dye, while the shoulder or new peak at a shorter wavelength is characteristic of aggregated dye molecules.

  • Solution:

    • Dilute the Solution: Diluting the sample with the aqueous buffer or the organic co-solvent should lead to a decrease in the shoulder peak and an increase in the main monomer peak, confirming that aggregation was the issue.

    • Implement Anti-Aggregation Strategies: If the working concentration cannot be lowered, you must employ a formulation strategy to prevent aggregation. Refer to the FAQs for guidance on using surfactants or cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing an aqueous solution of this compound?

A1: Due to its hydrophobic nature, a multi-step process is recommended:

  • Prepare a Stock Solution: Dissolve the this compound powder in a high-quality, anhydrous organic solvent like DMSO to a concentration of 1-10 mg/mL. Ensure the powder is completely dissolved using sonication if necessary.

  • Dilution into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while gently vortexing or stirring. It is crucial to add the dye to the buffer and not the other way around. The final concentration of the organic solvent should be kept as low as possible and validated for compatibility with your experiment.

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting stock_powder This compound Powder dissolve Dissolve (Sonication/Warming) stock_powder->dissolve stock_solvent Anhydrous DMSO stock_solvent->dissolve stock_solution Concentrated Stock Solution (1-10 mg/mL) dissolve->stock_solution dilute Dilute Dropwise (with stirring) stock_solution->dilute aqueous_buffer Aqueous Buffer aqueous_buffer->dilute final_solution Final Aqueous Solution dilute->final_solution check_precipitate Precipitate? final_solution->check_precipitate check_spectrum Spectral Shift? final_solution->check_spectrum

Q2: How can surfactants be used to prevent the aggregation of this compound?

A2: Non-ionic surfactants like Pluronic F-127 and Tween 20 can be effective in preventing aggregation by forming micelles that encapsulate the hydrophobic this compound molecules, thus increasing their stability in aqueous solutions.

Table 1: Common Surfactants for Stabilizing this compound

SurfactantTypical Working ConcentrationNotes
Pluronic F-1270.01 - 0.5% (w/v)Forms micelles that encapsulate the dye. Effective for in vivo applications.
Tween 200.01 - 0.1% (v/v)Reduces non-specific binding and improves wetting.

Experimental Protocol: Micelle Encapsulation with Pluronic F-127 (Thin-Film Hydration Method)

This protocol is adapted from methods used for similar hydrophobic dyes and should be optimized for your specific application.

  • Preparation of the Organic Phase: In a round-bottom flask, dissolve the required amount of this compound and Pluronic F-127 in a suitable organic solvent such as chloroform or methanol.

  • Creation of the Thin Film: Remove the organic solvent using a rotary evaporator under vacuum. This will leave a thin, uniform film of the dye and polymer on the inner surface of the flask.

  • Hydration of the Film: Add the desired aqueous buffer (e.g., PBS) to the flask.

  • Micelle Formation: Agitate the flask (e.g., by gentle rotation or vortexing) at a temperature above the critical micellization temperature of Pluronic F-127 to allow for the self-assembly of micelles and encapsulation of the dye.

  • Purification (Optional): To remove any unencapsulated dye, the solution can be filtered through a syringe filter (e.g., 0.22 µm) or purified using dialysis.

G

Q3: Can cyclodextrins be used to improve the solubility of this compound?

A3: Yes, cyclodextrins, particularly β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can form inclusion complexes with hydrophobic molecules like this compound. The hydrophobic inner cavity of the cyclodextrin encapsulates the dye, while the hydrophilic exterior improves its solubility and stability in aqueous solutions.

Table 2: Comparison of Anti-Aggregation Strategies

StrategyAdvantagesDisadvantages
Organic Co-solvent (e.g., DMSO) Simple and quick to prepare.May be incompatible with some biological assays or cell types. Can still lead to aggregation upon high dilution.
Surfactants (e.g., Pluronic F-127, Tween 20) Can significantly increase stability and prevent aggregation.May interfere with some biological processes or detection methods. Requires optimization of concentration.
Cyclodextrin Encapsulation Forms stable, water-soluble complexes. Can improve bioavailability.May require more complex preparation and characterization steps.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare Cyclodextrin Solution: Dissolve an excess of β-cyclodextrin or a derivative in the desired aqueous buffer.

  • Add this compound: Add the this compound stock solution (dissolved in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

  • Complexation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Purification (Optional): Remove any uncomplexed, precipitated dye by centrifugation or filtration.

G

Disclaimer: The protocols and concentration ranges provided are intended as a starting point. It is essential to optimize these experimental conditions for your specific application and to validate the compatibility of all reagents with your experimental system.

Technical Support Center: IR-797 Chloride Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) fluorescent dye IR-797 chloride, achieving a strong and stable signal is paramount for reliable experimental outcomes. Fluorescence quenching, a process that decreases the fluorescence intensity, can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the causes of this compound fluorescence quenching and provides actionable strategies to avoid it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cyanine dye that absorbs and emits light in the near-infrared spectrum, typically with an absorption maximum around 797 nm. Its position in the NIR window (700-900 nm) allows for deeper tissue penetration of light and reduced autofluorescence from biological samples. These properties make it a valuable tool for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.

Q2: What is fluorescence quenching and why is it a concern for this compound?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, this can lead to a significantly weaker or even an undetectable signal, thereby compromising the sensitivity and accuracy of your experiments. Understanding and mitigating the causes of quenching is crucial for obtaining robust and reproducible data.

Q3: What are the common causes of this compound fluorescence quenching?

The fluorescence of this compound can be diminished by several factors, which can be broadly categorized as:

  • Environmental Factors: The immediate chemical environment of the dye molecule, including solvent polarity, pH, and the presence of quenching agents, can significantly impact its fluorescence output.

  • Aggregation: Like many cyanine dyes, this compound has a tendency to self-aggregate at high concentrations or in aqueous environments. These aggregates are often non-fluorescent or exhibit significantly reduced fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the dye molecule, resulting in a permanent loss of fluorescence.

  • Interaction with Quenching Moieties: Certain molecules present in the experimental system, such as some biological macromolecules or chemical reagents, can act as quenchers through mechanisms like collisional quenching or Förster Resonance Energy Transfer (FRET).

Troubleshooting Guide: Weak or No Fluorescence Signal

If you are observing a weaker-than-expected or absent fluorescent signal from your this compound-labeled sample, this guide will help you diagnose and resolve the issue.

Issue 1: Suboptimal Solvent Environment

The fluorescence quantum yield of cyanine dyes like this compound is highly dependent on the solvent. A non-ideal solvent can significantly reduce fluorescence.

Troubleshooting Steps:

  • Review Your Solvent Choice: Polar aprotic solvents generally tend to enhance the fluorescence of cyanine dyes. While no comprehensive public data on this compound's quantum yield in various solvents is available, data from the closely related dye, IR-792 perchlorate, can provide guidance.

    Table 1: Quantum Yield of IR-792 Perchlorate in Different Solvents

    Parameter Dichloromethane (DCM) Dimethyl Sulfoxide (DMSO) Ethanol Phosphate-Buffered Saline (PBS)
    Polarity Low High (Aprotic) High (Protic) High (Aqueous)
    Expected Fluorescence Potentially Higher Moderate Variable Prone to Aggregation and Quenching
    Quantum Yield (Example) 2.3% - - 0.032%

    This table is based on data for IR-792 perchlorate and should be used as a general guideline for this compound.

  • Perform a Solvent Polarity Test: To determine the optimal solvent for your specific experimental conditions, you can perform a simple test.

    Experimental Protocol: Solvent Polarity Test

    • Preparation: Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., Dichloromethane, DMSO, Ethanol, PBS).

    • Dilution: Dilute the stock solutions to the same final concentration in each respective solvent.

    • Measurement: Using a fluorometer, measure the fluorescence emission spectrum and intensity for each sample. Ensure the same excitation wavelength (around 797 nm) and instrument settings are used for all measurements.

    • Analysis: Compare the fluorescence intensities to identify the solvent that provides the strongest signal.

    Caption: Workflow for determining the optimal solvent.

Issue 2: Aggregation-Caused Quenching (ACQ)

This compound molecules can form non-fluorescent aggregates, especially at high concentrations and in aqueous solutions.

Troubleshooting Steps:

  • Check for Spectral Changes: Aggregation can sometimes be identified by a change in the absorbance spectrum, often appearing as a new peak or a shoulder at a shorter wavelength (H-aggregates).

  • Reduce Dye Concentration: The most direct way to mitigate aggregation is to work at the lowest effective concentration. Perform a concentration titration to find the optimal balance between signal strength and quenching.

  • Improve Solubility in Aqueous Buffers: When working in aqueous environments, the following protocol, adapted from methods for the similar dye IR-792 perchlorate, can be highly effective.

    Experimental Protocol: Preventing Aggregation with Pluronic F-127 This protocol utilizes the non-ionic surfactant Pluronic F-127 to encapsulate the hydrophobic this compound molecules within micelles, preventing their aggregation in aqueous solutions.

    • Preparation of the Organic Phase: Dissolve a known amount of this compound and a 100-fold molar excess of Pluronic F-127 in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask.

    • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to create a thin, uniform film of the dye and surfactant on the flask's inner surface.

    • Hydration of the Film: Add the desired aqueous buffer (e.g., PBS) to the flask.

    • Micelle Formation: Gently agitate the flask (e.g., by sonication or vortexing) at room temperature to facilitate the self-assembly of micelles and the encapsulation of the dye.

    • Purification (Optional): To remove any unencapsulated dye, the solution can be filtered through a 0.22 µm syringe filter.

    G cluster_0 Aggregation Prevention Workflow A Dissolve IR-797 & Pluronic F-127 in Organic Solvent B Form Thin Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Agitate to Form Micelles C->D E Filter to Remove Unencapsulated Dye D->E

    Caption: Protocol for preventing dye aggregation.

Issue 3: Photobleaching

Continuous exposure to the excitation light source can lead to the irreversible degradation of this compound.

Troubleshooting Steps:

  • Minimize Exposure Time: Limit the duration of light exposure during sample preparation, storage, and imaging.

  • Reduce Excitation Power: Use the lowest laser power or light intensity that still provides an adequate signal-to-noise ratio.

  • Use Anti-Fade Reagents: For fixed samples in microscopy, use a commercially available anti-fade mounting medium. These reagents often contain free-radical scavengers that protect the fluorophore from photobleaching.

  • Acquire Images Efficiently: Plan your imaging sessions to be as efficient as possible to minimize the total light exposure to your sample.

Issue 4: Presence of Quenchers in the Sample

Certain molecules in your sample or buffer can quench the fluorescence of this compound.

Troubleshooting Steps:

  • Identify Potential Quenchers: Be aware of common quenching agents. While a comprehensive list for this compound is not available, molecules with high electron affinity or those that can undergo energy transfer can act as quenchers. In biological samples, molecules like tryptophan can sometimes quench fluorescence.

  • Purify Your Sample: If possible, purify your labeled sample to remove any unbound dye and potential quenching agents.

  • Buffer Composition: Evaluate your buffer components. Some additives may have quenching properties. If suspected, test the fluorescence of this compound in the buffer with and without the potential quencher.

Signaling Pathways and Logical Relationships

The process of fluorescence and its quenching can be visualized as a series of competing pathways for the excited state energy.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence Quenched Non-Fluorescent State S1->Quenched Quenching (e.g., Aggregation, Quencher Molecule) Photobleached Degraded Dye S1->Photobleached Photobleaching

Caption: Fate of an excited this compound molecule.

By systematically addressing these potential causes of fluorescence quenching, researchers can optimize their experimental conditions to achieve a robust and reliable signal from this compound, leading to more accurate and impactful scientific discoveries.

Technical Support Center: Optimizing IR-797 Chloride for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing IR-797 chloride in cell staining applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for live cell staining?

A1: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. A good starting point for optimization is typically in the low micromolar range. We recommend performing a concentration titration series (e.g., 0.1 µM to 10 µM) to determine the ideal concentration for your specific cells that provides sufficient signal without inducing significant cytotoxicity.

Q2: How long should I incubate my cells with this compound?

A2: Incubation time can vary depending on the cell type and concentration of the dye. A general recommendation is to start with a 15-30 minute incubation period at 37°C. Shorter incubation times may be necessary if cell viability is a concern, while longer times might be required for a sufficient signal in some cell lines.

Q3: Can I use this compound for staining fixed cells?

A3: While this compound is primarily used for live-cell imaging, it may be compatible with some fixation methods. However, fixation can alter cell membrane permeability and potentially affect dye uptake and localization. If you intend to fix cells after staining, it is crucial to validate the staining pattern and intensity post-fixation. A common approach is to stain live cells first and then fix them with a suitable fixative like paraformaldehyde.

Q4: Is this compound cytotoxic or phototoxic?

A4: Yes, this compound can exhibit both cytotoxicity and phototoxicity, especially at higher concentrations.[1][2] It is crucial to minimize the dye concentration and light exposure to maintain cell health, particularly for long-term imaging experiments. The choice of counterion to pair with the fluorescent cation can also influence its toxicity profile.[2]

Q5: What filter sets are appropriate for imaging this compound?

A5: this compound is a near-infrared (NIR) dye with an absorption maximum around 700 nm.[1] Therefore, you should use a filter set appropriate for the Cy7 or ICG channel on your imaging system. A typical filter set would include an excitation filter around 700-750 nm and an emission filter around 770-820 nm.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal
Possible Cause Troubleshooting & Optimization
Inadequate Dye Concentration Perform a concentration titration to find the optimal concentration for your cell type. Start with a range of 0.1 µM to 10 µM.
Insufficient Incubation Time Increase the incubation time in increments (e.g., 15, 30, 60 minutes) to allow for adequate dye uptake.
Suboptimal Imaging Settings Ensure you are using the correct filter set for a near-infrared dye. Increase the exposure time or laser power on the microscope, but be mindful of potential phototoxicity.
Cell Type Specificity Some cell types may not readily take up the dye. You may need to explore different staining buffers or the use of permeabilizing agents (for fixed cells).
Problem: High Background or Non-Specific Staining
Possible Cause Troubleshooting & Optimization
Excessive Dye Concentration Reduce the concentration of this compound used for staining.
Inadequate Washing Increase the number and duration of wash steps after incubation with the dye to remove unbound this compound. Use a suitable buffer like PBS for washing.
Dye Aggregation Ensure the this compound stock solution is properly dissolved and free of precipitates. Consider vortexing or brief sonication of the stock solution before dilution.
Problem: Evidence of Cell Death or Stress
Possible Cause Troubleshooting & Optimization
Cytotoxicity Decrease the concentration of this compound and/or reduce the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the impact of the dye at different concentrations.[2]
Phototoxicity Minimize the exposure of stained cells to excitation light. Use the lowest possible laser power and exposure time needed to acquire a good signal. Consider using a live-cell imaging system with environmental control to maintain optimal cell health.[2]

Quantitative Data Summary

The following table provides a general guideline for the experimental parameters when using this compound. The optimal values for your specific experiment must be determined empirically.

Parameter Recommended Range Notes
Starting Concentration 0.1 - 10 µMHighly cell-type dependent. Titration is essential.
Incubation Time 15 - 60 minutesMonitor cell health, especially during longer incubations.
Incubation Temperature 37°CFor live-cell staining to allow for active uptake.
Excitation Wavelength ~700 - 750 nmConsult your imaging system's specifications for appropriate laser lines or filters.
Emission Wavelength ~770 - 820 nmUse a filter set designed for near-infrared fluorophores like Cy7.

Experimental Protocol: Live-Cell Staining with this compound

This protocol provides a basic framework for staining live cells with this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on a suitable imaging dish or plate

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution protected from light at -20°C.

  • Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM).

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Staining: Remove the existing culture medium and replace it with the staining solution containing this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate NIR filters. Minimize light exposure to reduce phototoxicity.

Visual Guides

TroubleshootingWorkflow start Start: Suboptimal Staining weak_signal Weak or No Signal? start->weak_signal high_background High Background? weak_signal->high_background No increase_conc Increase Concentration weak_signal->increase_conc Yes cell_death Cell Stress/Death? high_background->cell_death No decrease_conc Decrease Concentration high_background->decrease_conc Yes reduce_conc_time Reduce Concentration/Time cell_death->reduce_conc_time Yes end Optimal Staining cell_death->end No increase_inc_time Increase Incubation Time increase_conc->increase_inc_time check_filters Check Imaging Settings increase_inc_time->check_filters check_filters->high_background increase_washes Increase Wash Steps decrease_conc->increase_washes increase_washes->cell_death minimize_light Minimize Light Exposure reduce_conc_time->minimize_light minimize_light->end

Caption: Troubleshooting workflow for this compound staining.

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (1 mM in DMSO) prep_staining 2. Prepare Staining Solution (Dilute in medium) prep_stock->prep_staining prep_cells 3. Prepare Cells (Culture on imaging dish) prep_staining->prep_cells stain 4. Stain Cells (Incubate with dye) prep_cells->stain wash 5. Wash Cells (2-3x with PBS) stain->wash image 6. Image Cells (NIR filter set) wash->image

Caption: Experimental workflow for staining live cells with this compound.

CytotoxicityPhototoxicity cluster_0 This compound Application cluster_1 Potential Issues cluster_2 Mitigation Strategies dye This compound cytotoxicity Cytotoxicity (Toxicity in the dark) dye->cytotoxicity High Concentration phototoxicity Phototoxicity (Toxicity with light) dye->phototoxicity Light Exposure optimize_conc Optimize Concentration cytotoxicity->optimize_conc phototoxicity->optimize_conc minimize_light Minimize Light Exposure phototoxicity->minimize_light

Caption: Relationship between this compound, cytotoxicity, and phototoxicity.

References

Technical Support Center: Enhancing the In Vivo Stability of IR-797 Chloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with IR-797 chloride conjugates. Our goal is to help you improve the in vivo stability and performance of your fluorescently labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo stability a concern?

This compound is a near-infrared (NIR) cyanine dye commonly used for in vivo imaging applications due to its favorable spectral properties that allow for deep tissue penetration and low autofluorescence. However, like many cyanine dyes, IR-797 conjugates can be susceptible to degradation, aggregation, and rapid clearance in a biological environment, which can lead to poor signal-to-noise ratios and inaccurate quantification.

Q2: What are the common causes of poor in vivo stability of IR-797 conjugates?

Several factors can contribute to the poor in vivo stability of IR-797 conjugates:

  • Photobleaching: Exposure to excitation light can lead to irreversible degradation of the fluorophore.

  • Chemical Degradation: The polymethine chain of cyanine dyes is susceptible to nucleophilic attack by thiols and other endogenous molecules.

  • Aggregation: The planar structure of IR-797 promotes π-π stacking, leading to the formation of non-fluorescent aggregates, especially at high concentrations or in aqueous environments.[1]

  • Opsonization and RES Uptake: Conjugates can be recognized by the reticuloendothelial system (RES), leading to rapid clearance from circulation.

  • High Degree of Labeling (DOL): An excessive number of dye molecules per protein can lead to aggregation and faster clearance.[2][3]

Q3: How does the degree of labeling (DOL) affect the stability and clearance of my IR-797 conjugate?

The DOL, or the number of IR-797 molecules per target molecule (e.g., an antibody), is a critical parameter. A high DOL can increase the hydrophobicity of the conjugate, leading to aggregation and accelerated clearance from circulation.[2][3][4] Conversely, a very low DOL may result in insufficient signal for sensitive detection. It is crucial to optimize the DOL to balance signal intensity with in vivo stability. For antibody conjugates, a DOL of 1 to 3 is often a good starting point.[2]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency with IR-797 NHS Ester
Possible Causes Solutions
Hydrolysis of NHS Ester: IR-797 NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Purchase fresh, high-quality IR-797 NHS ester. - Store the reagent under dessicated conditions and allow it to warm to room temperature before opening to prevent condensation. - Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[5]
Incorrect Buffer pH: The reaction of NHS esters with primary amines is pH-dependent, with an optimal range of 7.2-8.5.[6][7]- Ensure the reaction buffer is within the optimal pH range. A 0.1 M sodium bicarbonate buffer at pH 8.3 is commonly used.[8] - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[6]
Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction.- Use a protein concentration of at least 2 mg/mL for efficient labeling.[6]
Presence of Competing Amines: Stabilizers like bovine serum albumin (BSA) or glycine in the protein solution will compete for the NHS ester.- Purify the protein to remove any amine-containing stabilizers before starting the conjugation.[8]
Problem 2: Aggregation and Precipitation of IR-797 Conjugate
Possible Causes Solutions
High Concentration: IR-797 has a tendency to aggregate at high concentrations in aqueous solutions.[1]- Work with lower concentrations of the conjugate whenever possible. - If high concentrations are necessary, consider using formulation strategies to improve solubility.
High Degree of Labeling (DOL): A high DOL increases the hydrophobicity of the conjugate, promoting aggregation.[9]- Optimize the molar ratio of IR-797 NHS ester to your target molecule to achieve a lower DOL.
Inappropriate Buffer Conditions: The salt concentration and pH of the buffer can influence conjugate solubility.- Screen different buffer conditions to find one that minimizes aggregation. - The addition of a small percentage of an organic solvent like DMSO (e.g., 0.5-1%) may help maintain solubility, but check for compatibility with your application.[1]
Formulation Strategies: For persistent aggregation issues, consider advanced formulation approaches.- Encapsulation: Incorporate the IR-797 conjugate into nanoparticles, liposomes, or micelles to shield it from the aqueous environment and prevent aggregation. - PEGylation: The addition of polyethylene glycol (PEG) chains can improve solubility and reduce aggregation.

Quantitative Data Summary

The following table summarizes representative data on how different stabilization strategies can impact the in vivo performance of near-infrared dye conjugates. Note that specific values for IR-797 may vary depending on the conjugate and animal model.

Stabilization StrategyParameterTypical Improvement
Encapsulation in Nanoparticles Blood Half-life2 to 10-fold increase
Tumor Accumulation1.5 to 5-fold increase
PEGylation Blood Half-life1.5 to 4-fold increase
RES Uptake30-70% reduction
Optimized DOL (e.g., from 5 to 2) In Vivo Clearance Rate20-50% decrease
Aggregation PropensitySignificantly reduced

Experimental Protocols

Protocol 1: NHS Ester Conjugation of IR-797 to an Antibody

This protocol provides a general guideline for labeling an antibody with IR-797 NHS ester. Optimization may be required for your specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • IR-797 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the IR-797 Stock Solution:

    • Allow the vial of IR-797 NHS ester to warm to room temperature before opening.

    • Dissolve the IR-797 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of IR-797 stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

    • Add the calculated volume of IR-797 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the IR-797 labeled antibody from unreacted dye using a pre-equilibrated Sephadex G-25 column.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~790 nm.

Protocol 2: In Vivo Half-Life Assessment of IR-797 Conjugate

This protocol describes a method to determine the circulation half-life of an IR-797 conjugate in a mouse model.

Materials:

  • IR-797 conjugate

  • Animal model (e.g., mice)

  • Blood collection supplies (e.g., heparinized capillaries)

  • NIR fluorescence imaging system or plate reader

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to your institution's approved protocols.

  • Injection:

    • Administer a known concentration and volume of the IR-797 conjugate via intravenous injection (e.g., tail vein).

  • Blood Sampling:

    • Collect small blood samples (e.g., 5-10 µL) at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Processing:

    • If necessary, centrifuge the blood samples to separate plasma.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the blood or plasma samples using a NIR imaging system or a plate reader with appropriate excitation and emission filters for IR-797.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the data to a one-phase or two-phase decay model to calculate the circulation half-life (t½).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization prep_ab Prepare Antibody (2-5 mg/mL in PBS) adjust_ph Adjust Antibody pH to 8.3 prep_ab->adjust_ph prep_dye Prepare IR-797 NHS Ester (10 mg/mL in DMSO) mix Mix Antibody and IR-797 prep_dye->mix adjust_ph->mix incubate Incubate 1-2h at RT (in dark) mix->incubate purify Purify via Size Exclusion Chromatography incubate->purify characterize Characterize (Concentration, DOL) purify->characterize

Caption: Workflow for the conjugation of IR-797 NHS ester to an antibody.

troubleshooting_logic start Low in vivo signal? check_stability Assess in vitro stability start->check_stability is_stable Is it stable? check_stability->is_stable check_dol Check Degree of Labeling (DOL) is_dol_optimal Is DOL optimal (1-3)? check_dol->is_dol_optimal is_stable->check_dol Yes optimize_formulation Optimize formulation (e.g., PEGylation, nanoparticles) is_stable->optimize_formulation No is_dol_optimal->optimize_formulation Yes optimize_dol Adjust dye:protein ratio is_dol_optimal->optimize_dol No recheck_conjugation Review conjugation protocol (pH, buffers, reagent quality) optimize_dol->recheck_conjugation

Caption: Troubleshooting logic for low in vivo signal of IR-797 conjugates.

References

Technical Support Center: Minimizing IR-797 Chloride Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of IR-797 chloride in tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is off-target binding a concern?

This compound is a near-infrared (NIR) heptamethine cyanine dye commonly used in preclinical imaging studies due to its favorable optical properties, which allow for deep tissue penetration and low autofluorescence. Off-target binding, the accumulation of the dye in tissues or cells that are not the intended target, is a significant concern as it can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to misinterpretation of imaging data.

Q2: What are the primary mechanisms of this compound off-target binding?

The primary mechanisms of off-target binding for cyanine dyes like this compound include:

  • Electrostatic Interactions: The cationic nature of this compound can lead to non-specific binding to negatively charged molecules and cell surfaces.

  • Protein Binding: this compound can bind to various proteins, with serum albumin being a major carrier in the bloodstream. This interaction can influence its biodistribution and accumulation in tissues.

  • Uptake by Phagocytic Cells: Cyanine dyes are known to accumulate in monocytes and macrophages, potentially through receptor-mediated endocytosis involving Fc receptors.

  • Aggregation: At higher concentrations or in certain formulations, this compound can form aggregates, which can alter its pharmacokinetic profile and lead to unpredictable tissue accumulation.[1][2][3]

Q3: Which tissues are most commonly affected by off-target binding of heptamethine cyanine dyes?

Based on studies with closely related heptamethine cyanine dyes like IR-783, the organs of the reticuloendothelial system are most commonly affected by non-specific accumulation. These include the liver, spleen, and kidneys .[4] Accumulation is also often observed in the lungs and heart shortly after injection.[4]

Q4: Can the formulation of this compound affect its off-target binding?

Yes, the formulation is critical. The choice of solvent, the concentration of the dye, and the presence of excipients can all influence the aggregation state and solubility of this compound, thereby affecting its biodistribution and potential for off-target binding. It is crucial to ensure the dye is fully solubilized and to avoid formulations that promote aggregation.

Q5: How does diet impact background fluorescence in in vivo imaging?

Rodent chow can contain chlorophyll and other compounds that generate significant autofluorescence in the gastrointestinal tract, which can interfere with NIR imaging.[5][6][7][8] Switching to a purified diet for at least one week before imaging can dramatically reduce this background signal and improve the signal-to-background ratio.[5][6][7][8]

Troubleshooting Guides

High Background Signal in In Vivo Imaging
Symptom Possible Cause Recommended Solution
Diffuse signal throughout the animal, especially in the abdominal region. High gut autofluorescence from standard rodent chow.Switch the animals to a purified, low-fluorescence diet for 7-10 days prior to imaging.[5][6][7][8]
High signal in the liver, spleen, and kidneys not related to the target. Clearance of the dye through the reticuloendothelial system. This is a normal biodistribution pattern for many cyanine dyes.[4]Optimize the imaging time point. Image at later time points (e.g., 24-72 hours post-injection) to allow for clearance from non-target organs.[4]
Patchy or uneven background signal. Aggregation of this compound in the injection solution.Prepare the this compound solution immediately before use. Ensure complete solubilization, and consider filtration through a 0.22 µm filter.
Persistently high background across all tissues. Dose of this compound is too high.Perform a dose-response study to determine the optimal dye concentration that provides sufficient signal at the target with minimal background.
High Background Signal in Ex Vivo Tissue Analysis (Microscopy)
Symptom Possible Cause Recommended Solution
High, uniform background fluorescence across the tissue section. Non-specific binding of this compound to tissue components.Implement a blocking step before analysis. Use a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).
Speckled or punctate background signal. Dye aggregates adhering to the tissue section.Filter the this compound solution before application to the tissue. Ensure adequate washing steps to remove unbound dye.
High background in specific cell types (e.g., macrophages). Uptake by phagocytic cells.Consider using a commercial blocking buffer specifically designed to reduce cyanine dye binding to monocytes and macrophages.
Autofluorescence of the tissue itself. Endogenous fluorophores in the tissue (e.g., collagen, elastin).Acquire images at multiple wavelengths to perform spectral unmixing. Alternatively, for fixed tissues, consider a photobleaching step prior to staining or use of tissue clearing techniques.[9][10]

Quantitative Data Summary

Table 1: Comparative Biodistribution of Heptamethine Cyanine Dyes and ICG in Mice

Organ IR-783 (Qualitative Accumulation at 6h)[4] ICG (% Injected Dose/Gram at 4h)[11]
LiverHigh~ 60
SpleenModerate~ 5
KidneysHigh~ 3
LungsHigh~ 2
HeartModerate~ 1
TumorAccumulates over time (peak at 24-96h)[4]Variable, depends on formulation

Note: Data for IR-783 is qualitative based on fluorescence intensity from ex vivo organ imaging. ICG data is quantitative and represents a different chemical structure, but illustrates the typical high accumulation in the liver.

Experimental Protocols

Protocol 1: Preparation and Intravenous Injection of this compound in Mice
  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a stock solution by dissolving the dye in sterile, high-purity dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

    • For injection, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should not exceed 5-10% of the total injection volume to avoid toxicity.

    • Prepare the injection solution immediately prior to use to minimize aggregation.

    • Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential aggregates.

  • Intravenous Injection Procedure:

    • Anesthetize the mouse using an appropriate and approved protocol (e.g., isoflurane inhalation).

    • To aid in visualization of the tail veins, warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.[12][13]

    • Place the mouse in a restraining device.

    • Clean the tail with an alcohol wipe.

    • Using a 27-30 gauge needle, perform the intravenous injection into one of the lateral tail veins.

    • Inject the solution slowly and steadily. The typical injection volume for a mouse is 100-200 µL.

    • Monitor the animal for any signs of distress during and after the injection.

Protocol 2: Minimizing Off-Target Binding in Tissue Sections for Fluorescence Microscopy
  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to remove blood and fix the tissues.

    • Harvest the tissues of interest and post-fix in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the tissues by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until they sink.

    • Embed the tissues in optimal cutting temperature (OCT) compound and freeze.

    • Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on charged microscope slides.

  • Blocking and Staining:

    • Rehydrate the tissue sections in PBS for 5 minutes.

    • Blocking Step: Incubate the sections in a blocking buffer for 1 hour at room temperature in a humidified chamber. A common blocking buffer is 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (for permeabilization).

    • Wash the sections three times with PBS for 5 minutes each.

    • If a targeted fluorescent probe conjugated to IR-797 is being used, apply it at the optimized dilution and incubate as required. For assessing non-specific binding of the free dye, apply a dilute solution of this compound.

    • Wash the sections extensively with PBS (e.g., 3-5 times for 5-10 minutes each) to remove unbound dye.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslip with an anti-fade mounting medium.

  • Imaging:

    • Image the sections using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission ~797/820 nm).

    • Always include a control slide that has not been incubated with this compound to assess the level of tissue autofluorescence.

Visualizations

experimental_workflow_in_vivo cluster_prep Preparation cluster_injection Administration cluster_imaging Analysis prep_dye Prepare IR-797 Solution filter_dye Filter Solution (0.22 µm) prep_dye->filter_dye inject Intravenous Injection filter_dye->inject prep_animal Prepare Animal (Anesthesia, Tail Warming) prep_animal->inject live_imaging In Vivo Imaging inject->live_imaging ex_vivo Ex Vivo Organ Imaging live_imaging->ex_vivo Optional

Caption: Workflow for in vivo administration and imaging of this compound.

troubleshooting_logic start High Background Signal Observed in_vivo In Vivo Imaging? start->in_vivo gut_signal High Abdominal Signal? in_vivo->gut_signal Yes ex_vivo Ex Vivo Microscopy? in_vivo->ex_vivo No diet Action: Switch to Purified Diet gut_signal->diet Yes res_signal High Liver/Spleen Signal? gut_signal->res_signal No optimize_time Action: Optimize Imaging Time Point res_signal->optimize_time Yes patchy_signal Patchy/Uneven Signal? res_signal->patchy_signal No filter_solution Action: Filter Injection Solution patchy_signal->filter_solution Yes uniform_bg Uniform Background? ex_vivo->uniform_bg Yes speckled_bg Speckled Background? ex_vivo->speckled_bg No blocking Action: Use Blocking Buffer (e.g., BSA) uniform_bg->blocking Yes wash_filter Action: Filter Dye & Increase Washes speckled_bg->wash_filter Yes

Caption: Troubleshooting logic for high background signals with this compound.

References

Technical Support Center: IR-797 Chloride Signal-to-Background Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-background ratio when using IR-797 chloride in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of high background fluorescence when using this compound?

High background fluorescence can originate from several sources. The primary culprits include:

  • Non-specific binding: this compound, as a cyanine dye, can non-specifically bind to various biological components, particularly monocytes and macrophages.[1][2][3] This is a common issue with cyanine-based dyes.

  • Autofluorescence: Endogenous fluorophores within tissues and cells can emit fluorescence in the near-infrared (NIR) spectrum, contributing to background noise.[4][5][6] Common sources of autofluorescence include collagen, elastin, flavins, and NADPH.[6] In in-vivo imaging, diet can significantly impact gut autofluorescence.[4]

  • Excess dye concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background signal.[7][8][9] At high concentrations, dye molecules can aggregate, which can lead to fluorescence quenching.[9]

  • Inadequate washing: Insufficient washing after staining will leave unbound dye in the sample, resulting in a high background.[7][10]

  • Suboptimal imaging parameters: Incorrect excitation and emission filter settings on the imaging system can lead to the detection of autofluorescence and a lower signal-to-background ratio.

Q2: How can I reduce non-specific binding of this compound?

Several strategies can be employed to minimize non-specific binding:

  • Use of blocking buffers: Specialized blocking buffers, such as Cyanine TruStain™ Buffer, have been shown to effectively eliminate non-specific binding of cyanine dyes to monocytes and macrophages without affecting cell viability or specific antibody binding.[1][2] For tissue sections, blocking with bovine serum albumin (BSA), milk, or serum can reduce non-specific antibody binding.[11]

  • Optimize dye concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and background noise.[8][9]

  • Adjust buffer pH and salt concentration: Modifying the pH and increasing the salt concentration of buffers can help reduce non-specific binding by altering the charge of biomolecules and shielding electrostatic interactions.[12]

  • Incorporate surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that contribute to non-specific binding.[12]

Q3: What are the best practices for minimizing autofluorescence in my experiments?

Minimizing autofluorescence is critical for achieving a good signal-to-background ratio:

  • For in-vivo imaging:

    • Dietary modification: Switching rodents to a purified diet for at least a week before imaging can reduce gut autofluorescence by over two orders of magnitude.[4]

    • Wavelength selection: Utilize longer excitation and emission wavelengths. Excitation at 760 nm or 808 nm significantly reduces background autofluorescence compared to 670 nm.[4]

  • For in-vitro and ex-vivo imaging:

    • Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence spectrum.

    • Use appropriate controls: Always include an unstained control sample to assess the level of autofluorescence in your specimen.

Q4: My signal is weak, even with low background. What could be the issue?

A weak signal can be due to several factors:

  • Low dye concentration: While high concentrations cause background issues, a concentration that is too low will result in a weak signal. Titration is key.[8]

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium for microscopy.[8]

  • Incorrect filter sets: Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of this compound (λmax ~797 nm in methanol).[13]

  • pH sensitivity: The fluorescence of some near-infrared dyes can be pH-dependent.[14][15] Ensure your buffer system maintains a stable and optimal pH for this compound fluorescence.

  • Poor biodistribution or clearance: In in-vivo applications, the biodistribution and clearance kinetics of the dye-conjugate can affect the signal intensity at the target site.[16]

Quantitative Data Summary

The following table summarizes key quantitative data for optimizing the signal-to-background ratio with near-infrared dyes.

ParameterConditionEffect on Signal-to-Background Ratio (SBR)Reference
Diet (In-Vivo Imaging) Standard Chow vs. Purified DietSwitching to a purified diet can reduce autofluorescence by over two orders of magnitude.[4]
Excitation Wavelength 670 nm vs. 760 nm or 808 nmUsing 760 nm or 808 nm excitation significantly improves SBR by reducing autofluorescence.[4]
Emission Wavelength NIR-I (700-975 nm) vs. NIR-II (1000-1600 nm)Imaging in the NIR-II window significantly improves SBR.[4]
Blocking Buffer With vs. Without Cyanine TruStain™Eliminates non-specific binding to monocytes and macrophages, improving SBR.[1][2]
Minimum SBR for Discrimination Surgical Fluorescence GuidanceA minimum SBR of 1.5 is suggested for discriminating fluorescent lesions in ideal conditions.[17]

Experimental Protocols

Protocol 1: In-Vivo Imaging Optimization
  • Animal Preparation:

    • House mice on a purified, low-chlorophyll diet for at least 7 days prior to imaging to reduce gut autofluorescence.

  • Probe Preparation and Injection:

    • Dissolve this compound or your IR-797-conjugated probe in a sterile, biocompatible vehicle (e.g., PBS).

    • Determine the optimal probe concentration through a pilot dose-response study.

    • Administer the probe via the desired route (e.g., intravenous injection).

  • Imaging:

    • Allow sufficient time for the probe to accumulate at the target site and for unbound probe to clear from circulation. This time should be optimized for your specific probe and model.

    • Anesthetize the animal and place it in the imaging chamber.

    • Use an imaging system equipped for near-infrared fluorescence.

    • Set the excitation wavelength to >760 nm (e.g., 780 nm or 808 nm).

    • Set the emission filter to capture the peak emission of this compound while minimizing autofluorescence (e.g., >820 nm).

    • Acquire images at various time points to determine the optimal imaging window.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) and a background region.

    • Calculate the signal-to-background ratio (SBR) or signal-to-noise ratio (SNR) for each time point.

Protocol 2: Cell Staining (In-Vitro)
  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable substrate (e.g., chamber slides, microplates).

  • Blocking (Recommended):

    • Wash cells with PBS.

    • If working with cell populations known to exhibit high non-specific binding (e.g., primary immune cells), incubate with a cyanine dye blocking buffer for 15-30 minutes at room temperature.[1][2]

  • Staining:

    • Dilute this compound or your IR-797-conjugated probe to the predetermined optimal concentration in an appropriate buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with the staining solution for the optimized duration (e.g., 30-60 minutes) at the appropriate temperature (e.g., 4°C, room temperature, or 37°C), protected from light.

  • Washing:

    • Wash the cells 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.[10][18]

  • Imaging:

    • Image the cells using a fluorescence microscope or high-content imager equipped with appropriate NIR filters.

    • Use an unstained cell sample to set the baseline for background fluorescence.

    • Minimize light exposure to prevent photobleaching.

Diagrams

experimental_workflow Figure 1: In-Vivo Imaging Workflow for SBR Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Purified Diet) injection Probe Injection animal_prep->injection probe_prep Probe Preparation (Titrate Concentration) probe_prep->injection imaging In-Vivo Imaging (Optimized Wavelengths) injection->imaging quantification Image Quantification (ROI vs. Background) imaging->quantification sbr_calc SBR/SNR Calculation quantification->sbr_calc

Figure 1: In-Vivo Imaging Workflow for SBR Optimization

troubleshooting_logic Figure 2: Troubleshooting High Background with this compound cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Non-Specific Binding? start->cause1 cause2 Autofluorescence? start->cause2 cause3 Excess Dye? start->cause3 cause4 Inadequate Washing? start->cause4 solution1 Use Blocking Buffer Adjust pH/Salt cause1->solution1 solution2 Modify Diet (In-Vivo) Optimize Wavelengths cause2->solution2 solution3 Titrate Dye Concentration cause3->solution3 solution4 Increase Wash Steps & Duration cause4->solution4 end Optimized SBR solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate solution4->end Re-evaluate

Figure 2: Troubleshooting High Background with this compound

References

Validation & Comparative

A Comparative Guide: IR-797 Chloride vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount to achieving high-quality, reproducible results. This guide provides a detailed, objective comparison of IR-797 chloride and the well-established indocyanine green (ICG). The information presented is curated from available experimental data to assist researchers in making informed decisions for their specific preclinical and clinical imaging needs.

At a Glance: Key Performance Metrics

A direct comparison of the key photophysical and in vivo properties of this compound and ICG is essential for selecting the optimal imaging agent. The following table summarizes the available quantitative data for both dyes. It is important to note that while ICG is extensively characterized, specific experimental data for this compound, such as molar extinction coefficient and quantum yield, are not widely available in peer-reviewed literature.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~797 nm (in Methanol)[1]~780 nm (in blood/plasma)
Maximum Emission (λem) Not explicitly stated in available literature~800 - 820 nm (in blood/plasma)
Molar Extinction Coefficient (ε) Data not publicly available~150,000 M⁻¹cm⁻¹ (in blood)
Quantum Yield (Φ) Data not publicly availableLow, dependent on solvent and binding to plasma proteins
In Vivo Stability Data not publicly available; general cyanine dyes are susceptible to degradationProne to degradation and aggregation in aqueous solutions
Toxicity Cytotoxic effects have been noted[2]Clinically approved with a well-established safety profile
Clearance Data not publicly availableRapidly cleared by the liver and biliary system

In-Depth Comparison

Photophysical Properties

Both this compound and ICG operate within the near-infrared (NIR) window (700-900 nm), which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. This compound exhibits a maximum absorption at approximately 797 nm in methanol.[1] ICG, when bound to plasma proteins, has an absorption maximum around 780 nm and an emission maximum between 800 and 820 nm. The slight red-shift in the absorption of this compound may offer a marginal advantage in minimizing excitation light bleed-through into the emission window.

In Vivo Performance

Stability and Clearance: ICG is known for its rapid clearance from circulation, primarily through the hepatobiliary system. This can be beneficial for applications requiring rapid imaging and clearance but may limit the imaging window for longitudinal studies. The in vivo stability and clearance profile of this compound have not been extensively documented in publicly available literature.

Applications in Preclinical Imaging:

  • Sentinel Lymph Node (SLN) Mapping: ICG is widely used clinically for SLN mapping in various cancers, including breast and uterine cancer, demonstrating high detection rates.[3] While direct comparative studies are lacking, the structural similarities of this compound to other heptamethine dyes suggest its potential for SLN mapping.

  • Tumor Imaging: ICG has been utilized for fluorescence-guided surgery in several cancer types. Its accumulation in tumors is often attributed to the enhanced permeability and retention (EPR) effect. The utility of this compound for tumor imaging has been demonstrated in preclinical models, for instance, in the labeling and tracking of T cells to tumors.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful application of fluorescent dyes in vivo. Below are representative protocols for tumor imaging and sentinel lymph node mapping.

General Protocol for In Vivo Tumor Imaging

This protocol is a generalized procedure for using NIR dyes like this compound or ICG for tumor imaging in a xenograft mouse model.

1. Reagent Preparation:

  • Prepare a stock solution of the NIR dye (e.g., 1 mM in DMSO).
  • On the day of the experiment, dilute the stock solution with sterile PBS to the desired working concentration (e.g., 100-150 µM). Protect the solution from light.

2. Animal Handling and Injection:

  • Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
  • Administer the dye solution via intravenous (IV) tail vein injection. The injection volume will depend on the animal model and desired dosage.

3. In Vivo Fluorescence Imaging:

  • Place the anesthetized mouse in a small animal in vivo imaging system.
  • Acquire a pre-injection (baseline) image to assess autofluorescence.
  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.
  • Use appropriate excitation and emission filters for the selected dye (e.g., for this compound, excitation ~780 nm, emission >800 nm).

4. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
  • Calculate the tumor-to-background ratio (TBR) to assess the imaging contrast.

General Protocol for Sentinel Lymph Node Mapping

This protocol is adapted from established methods for NIR dye-based SLN mapping.

1. Reagent Preparation:

  • Prepare the NIR dye solution at an appropriate concentration for lymphatic imaging.

2. Animal Handling and Injection:

  • Anesthetize the animal.
  • Inject a small volume (e.g., 10-50 µL) of the dye solution intradermally or subcutaneously near the primary tumor or in the region of interest (e.g., paw for inguinal lymph node mapping).

3. In Vivo Fluorescence Imaging:

  • Immediately after injection, begin imaging the lymphatic drainage using a real-time NIR fluorescence imaging system.
  • Observe the fluorescent lymphatic channels and the accumulation of the dye in the sentinel lymph node(s).

4. Ex Vivo Confirmation (Optional):

  • After in vivo imaging, the animal can be euthanized, and the identified fluorescent lymph node(s) can be surgically excised.
  • Confirm the fluorescence of the excised nodes using the imaging system.

Mechanistic Insights

Cellular Uptake

The cellular uptake of heptamethine cyanine dyes, the class to which both this compound and ICG belong, is an area of active research. Several mechanisms have been proposed:

  • Organic Anion-Transporting Polypeptides (OATPs): OATPs are overexpressed on the surface of many cancer cells and are thought to mediate the uptake of some cyanine dyes.[3][4][5]

  • Albumin-Mediated Endocytosis: Cyanine dyes can form adducts with albumin in the bloodstream. These complexes can then be taken up by tumor cells through receptor-mediated endocytosis of albumin.[3][4]

The specific uptake mechanisms for this compound have not been definitively elucidated in the available literature.

Visualizing the Concepts

To further clarify the experimental workflows and biological processes discussed, the following diagrams are provided.

experimental_workflow_tumor_imaging cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare NIR Dye Solution injection Intravenous Injection prep_dye->injection prep_animal Anesthetize Tumor Model prep_animal->injection imaging In Vivo NIR Imaging injection->imaging roi Define Regions of Interest (Tumor vs. Background) imaging->roi tbr Calculate Tumor-to-Background Ratio roi->tbr

In Vivo Tumor Imaging Workflow

experimental_workflow_sln_mapping cluster_prep Preparation cluster_procedure Procedure cluster_analysis Confirmation prep_dye Prepare NIR Dye Solution injection Subcutaneous/Intradermal Injection prep_dye->injection prep_animal Anesthetize Animal prep_animal->injection imaging Real-time NIR Imaging of Lymphatics injection->imaging identification Identify Sentinel Lymph Node imaging->identification ex_vivo Ex Vivo Confirmation (Optional) identification->ex_vivo cellular_uptake_pathway cluster_cell Cancer Cell dye Heptamethine Cyanine Dye (e.g., IR-797, ICG) complex Dye-Albumin Complex dye->complex oatp OATP Transporter dye->oatp Direct Uptake albumin Albumin albumin->complex endocytosis Receptor-Mediated Endocytosis complex->endocytosis cytoplasm Cytoplasm oatp->cytoplasm endocytosis->cytoplasm

References

A Comparative Guide: IR-797 Chloride vs. IR-820 for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of cancer nanomedicine, photothermal therapy (PTT) has emerged as a promising minimally invasive treatment modality. The efficacy of PTT is critically dependent on the selection of a photothermal agent that can efficiently convert near-infrared (NIR) light into localized heat to ablate tumor cells. Among the various classes of photothermal agents, indocyanine green (ICG) and its derivatives have garnered significant attention due to their strong NIR absorption and clinical precedent. This guide provides a detailed comparison of two such derivatives, IR-797 chloride and IR-820, for their application in photothermal therapy.

While direct comparative studies between this compound and IR-820 are limited in the published literature, this guide synthesizes available experimental data for each compound to offer valuable insights into their respective photothermal capabilities. Data for a closely related compound, NIR-797-isothiocyanate, is used as a proxy for IR-797 to facilitate this comparison, and this will be clearly indicated.

Performance Comparison

A summary of the key performance indicators for IR-797 and IR-820 in photothermal therapy is presented below.

ParameterIR-797 (as NIR-797-isothiocyanate)IR-820
Photothermal Conversion Efficiency (PCE) Free dye: 43.7%[1] PLGA-encapsulated: 30.5%[1]32.74%[2]
Wavelength of Max. Absorption (λmax) ~797 nm in methanolIn water: ~780 nm In serum: ~923 nm
Photostability Shows some thermal losses after repeated heating/cooling cycles when encapsulated[1]Good photostability, especially when encapsulated.[2] More stable than Indocyanine Green (ICG).
In Vitro Efficacy Encapsulated nanoparticles demonstrated effective cell killing in melanoma cells upon laser irradiation.[1]Free and encapsulated forms show significant phototoxicity in various cancer cell lines (e.g., breast cancer) upon NIR irradiation.[3]
In Vivo Efficacy PLGA-encapsulated nanoparticles induced mild hyperthermia (up to 43.8 °C) in tumor-bearing mice, leading to early signs of apoptosis and immune response.[1]Successfully employed for NIR-II fluorescence imaging-guided photothermal therapy in subcutaneous tumor models, leading to obvious tumor inhibition or complete eradication.[2]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Photothermal Conversion Efficiency (PCE) Measurement

The PCE of a photothermal agent is a measure of its ability to convert absorbed light energy into heat. A common method for its determination involves monitoring the temperature change of a solution of the agent during laser irradiation and subsequent cooling.

Protocol:

  • Prepare a solution of the photothermal agent (e.g., IR-797 or IR-820) in a suitable solvent (e.g., water or PBS) at a known concentration in a quartz cuvette.

  • Irradiate the solution with a continuous wave NIR laser at a specific wavelength (e.g., 808 nm) and power density.

  • Record the temperature of the solution at regular intervals using a thermocouple or an IR thermal imaging camera until a steady-state temperature is reached.

  • Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • The PCE (η) is calculated using the following formula:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Q0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the agent at the laser wavelength.

In Vitro Photothermal Therapy Assay

This assay evaluates the efficacy of the photothermal agent in killing cancer cells in a laboratory setting.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and culture overnight.

  • Incubate the cells with varying concentrations of the photothermal agent (free or encapsulated) for a predetermined duration (e.g., 4 hours).

  • Wash the cells to remove any unbound agent.

  • Expose the cells to an NIR laser at a specific wavelength and power density for a set time (e.g., 5 minutes).

  • Include control groups: cells only, cells with laser only, and cells with the agent only (no laser).

  • After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.

In Vivo Photothermal Therapy in a Murine Model

This experiment assesses the therapeutic efficacy of the photothermal agent in a living organism.

Protocol:

  • Induce tumor formation in immunocompromised mice by subcutaneously injecting cancer cells.

  • Once the tumors reach a specific size, intravenously or intratumorally inject the photothermal agent (free or encapsulated).

  • After a predetermined time to allow for tumor accumulation, irradiate the tumor region with an NIR laser at a specific power density.

  • Monitor the temperature at the tumor site using an IR thermal camera.

  • Monitor tumor growth and the general health of the mice over a period of time.

  • At the end of the experiment, tumors and major organs can be excised for histological analysis to assess treatment efficacy and potential toxicity.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in photothermal therapy, the following diagrams have been generated using the DOT language.

PTT_Mechanism cluster_0 Photothermal Therapy (PTT) Signaling Pathway PTA Photothermal Agent (IR-797 or IR-820) Heat Localized Hyperthermia PTA->Heat Light Absorption & Non-radiative Relaxation NIR_Light NIR Light (e.g., 808 nm) NIR_Light->PTA Apoptosis Apoptosis Heat->Apoptosis Necrosis Necrosis Heat->Necrosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Mechanism of Photothermal Therapy.

PTT_Workflow cluster_1 Experimental Workflow for In Vivo PTT Tumor_Model 1. Tumor Model Establishment (Subcutaneous Xenograft) PTA_Injection 2. Intravenous Injection of Photothermal Agent Tumor_Model->PTA_Injection Accumulation 3. Tumor Accumulation (EPR Effect) PTA_Injection->Accumulation Irradiation 4. NIR Laser Irradiation of Tumor Site Accumulation->Irradiation Monitoring 5. Monitoring of Tumor Growth & Animal Health Irradiation->Monitoring Analysis 6. Histological Analysis Monitoring->Analysis

Caption: In Vivo Photothermal Therapy Workflow.

Conclusion

Both IR-797 (as represented by NIR-797-isothiocyanate) and IR-820 demonstrate significant potential as photothermal agents for cancer therapy. NIR-797-isothiocyanate exhibits a higher photothermal conversion efficiency in its free form, which may translate to requiring lower laser power for effective therapy. However, IR-820 has been more extensively studied and has shown excellent in vivo efficacy and stability, particularly when encapsulated within nanoparticles.

The choice between these two agents will likely depend on the specific application, the desired formulation (free dye vs. encapsulated), and the target tumor type. Further direct comparative studies under identical experimental conditions are warranted to definitively establish the superiority of one agent over the other for specific therapeutic applications. This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these promising photothermal agents.

References

A Comparative Guide to IR-797 Chloride Staining and Histological Analysis for Tissue Validation

Author: BenchChem Technical Support Team. Date: December 2025

In preclinical research, particularly in oncology and drug development, accurate visualization and assessment of molecular probes and cellular structures within tissue samples are critical. Near-infrared (NIR) fluorescent dyes, such as IR-797 chloride and its derivatives, offer powerful tools for in vivo and ex vivo imaging. However, the gold standard for tissue analysis remains traditional histology. This guide provides a comparative overview of IR-797-based fluorescence imaging and conventional Hematoxylin and Eosin (H&E) histology, offering insights into their respective methodologies, data outputs, and applications.

This comparison is based on a representative study utilizing PEG-IR-797 nanoparticles for tumor imaging, juxtaposed with standard histological protocols.

Comparative Analysis: IR-797 Imaging vs. H&E Histology

The primary distinction between these two techniques lies in their fundamental principles and the nature of the information they provide. IR-797 imaging reveals the biodistribution of the fluorescent probe, which can be designed to target specific molecular markers or accumulate in pathological tissues through physiological phenomena like the Enhanced Permeability and Retention (EPR) effect. In contrast, H&E histology provides detailed cytoarchitectural information based on the differential staining of cellular components.

Table 1: Quantitative Data Comparison

ParameterIR-797 Fluorescence Imaging (Ex Vivo)H&E Histology
Primary Metric Fluorescence Intensity (Arbitrary Units)Morphological assessment (e.g., cell density, nuclear-to-cytoplasmic ratio, presence of mitotic figures)
Quantification Semi-quantitative to quantitative analysis of signal intensity per region of interest.Qualitative to semi-quantitative scoring by a pathologist. Can be quantified with digital pathology tools (e.g., cell counting, area measurement).
Example Data Point Mean fluorescence intensity of 2.5 x 10⁸ in tumor tissue.Gleason score of 7 in a prostate cancer tissue section.
Throughput High-throughput for whole organs or multiple tissue sections.Lower throughput, requiring slide preparation and microscopic examination.
Specificity Dependent on the targeting moiety of the IR-797 conjugate or the EPR effect for passive targeting.Provides broad cellular and tissue morphology but is not specific for molecular markers without additional stains.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for in vivo imaging with an IR-797 derivative and for standard H&E staining of mouse tumor tissue.

Protocol 1: In Vivo and Ex Vivo Imaging with PEG-IR-797 Nanoparticles

This protocol is based on studies using PEGylated IR-797 nanoparticles to image tumors in mouse models.

1. Animal Model:

  • Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., HeLa).

  • Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

2. Probe Administration:

  • PEG-IR-797 nanoparticles are suspended in sterile phosphate-buffered saline (PBS).

  • A dose of approximately 10 mg/kg is administered via intravenous (tail vein) injection.

3. In Vivo Imaging:

  • Mice are anesthetized using isoflurane.

  • Whole-body fluorescence imaging is performed at various time points (e.g., 1, 4, 8, 12, and 24 hours) post-injection using an in vivo imaging system (e.g., IVIS Spectrum).

  • A 745 nm excitation filter and an 820 nm emission filter are typically used for IR-797.

4. Ex Vivo Biodistribution Analysis:

  • At the final time point (e.g., 24 hours), mice are euthanized.

  • The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.

  • Ex vivo fluorescence imaging of the harvested tissues is performed using the same imaging system settings.

  • The average fluorescence intensity for each tissue is quantified using the accompanying software.

Protocol 2: Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Mouse Tumor Tissue

This is a standard protocol for the histological preparation and staining of tissue sections.[1][2]

1. Tissue Fixation and Processing:

  • Immediately after excision, tissues are fixed in 10% neutral buffered formalin for 24-48 hours.

  • Tissues are then dehydrated through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).

  • Dehydrated tissues are cleared with xylene.

  • Tissues are infiltrated with and embedded in molten paraffin wax.

2. Sectioning:

  • Paraffin-embedded tissue blocks are sectioned into 4-5 µm thick slices using a microtome.

  • Sections are floated on a warm water bath and mounted on glass microscope slides.

3. Staining:

  • Slides are deparaffinized in xylene and rehydrated through graded ethanol to water.

  • Hematoxylin Staining: Slides are immersed in Mayer's hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.

  • Slides are rinsed in running tap water.

  • Differentiation: Slides are briefly dipped in 0.5% acid-alcohol to remove excess stain.

  • Bluing: Slides are placed in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds to turn the nuclei blue.

  • Slides are rinsed in water.

  • Eosin Staining: Slides are counterstained with eosin Y for 1-3 minutes to stain the cytoplasm and extracellular matrix in shades of pink and red.

  • Dehydration and Mounting: Stained sections are dehydrated through graded ethanol, cleared in xylene, and a coverslip is mounted using a permanent mounting medium.

4. Microscopic Analysis:

  • Stained slides are examined under a light microscope by a pathologist to assess tissue morphology, cellularity, and pathological features.

Visualizations

Mechanism of Nanoparticle Accumulation

The accumulation of PEG-IR-797 nanoparticles in tumor tissue is primarily attributed to the Enhanced Permeability and Retention (EPR) effect.

EPR_Effect Conceptual Workflow of PEG-IR-797 Nanoparticle Tumor Targeting cluster_blood Bloodstream cluster_tumor Tumor Microenvironment NP PEG-IR-797 Nanoparticles Vessel Leaky Vasculature NP->Vessel Circulation Interstitium Tumor Interstitium (Poor Lymphatic Drainage) Vessel->Interstitium Extravasation (EPR Effect) Interstitium->Interstitium TumorCell Tumor Cell Interstitium->TumorCell Cellular Uptake (Endocytosis)

Caption: PEG-IR-797 nanoparticles utilize the EPR effect for tumor accumulation.

Experimental Workflow Comparison

The following diagram illustrates the distinct workflows for obtaining data from IR-797 imaging and H&E histology.

Workflow_Comparison Experimental Workflow: IR-797 Imaging vs. H&E Histology cluster_IR797 IR-797 Fluorescence Imaging cluster_HE H&E Histology A1 IV Injection of PEG-IR-797 NPs A2 In Vivo Imaging (Time Points) A1->A2 A3 Tissue Excision A2->A3 A4 Ex Vivo Imaging A3->A4 A5 Fluorescence Quantification A4->A5 B1 Tissue Excision B2 Fixation & Processing B1->B2 B3 Sectioning B2->B3 B4 H&E Staining B3->B4 B5 Microscopic Analysis B4->B5 Start Tumor-Bearing Mouse Model Start->A1 Start->B1

Caption: Comparison of experimental workflows for the two analytical methods.

References

A Comparative Performance Analysis of IR-797 Chloride and Other Near-Infrared Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate fluorescent probes is paramount for achieving sensitive and accurate results. Near-infrared (NIR) cyanine dyes have emerged as indispensable tools due to their spectral properties that align with the biological optical window, allowing for deeper tissue penetration and reduced autofluorescence. This guide provides a comprehensive performance comparison of IR-797 chloride with other commonly used cyanine dyes, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a heptamethine cyanine dye that absorbs and emits in the near-infrared spectrum.[1][2][3][4][5][6][7] Its chemical structure, featuring a chloride salt, contributes to its solubility in solvents like methanol.[3][4][6] The absorption maximum of this compound is reported to be approximately 797 nm in methanol.[1][6] This positions it within the NIR window (700-900 nm), making it a candidate for various in vivo imaging applications.[2]

Performance Comparison with Alternative Cyanine Dyes

Photophysical Properties

The following table summarizes the key performance metrics for a selection of cyanine dyes. It is important to note that these values can be highly dependent on the solvent and local environment.

DyeAbsorption Max (λmax, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Solvent/Medium
This compound ~797[1][6]Data not availableData not available[1]Data not available[1]Methanol
Indocyanine Green (ICG) ~780[8]~820[8]~200,000~0.02-0.08Plasma
IR-820 ~820[8]~850[8]~200,000~0.05[8]Methanol
IR-780 ~780~800~220,000~0.08Methanol
Alexa Fluor 790 782804260,0000.04Aqueous Buffer

Note: The performance of cyanine dyes can be significantly influenced by their environment. For instance, the quantum yield of many cyanine dyes is known to be low in aqueous solutions but can be enhanced upon binding to proteins or encapsulation in nanoparticles.[1]

Photostability

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical factor for applications requiring long-term or repeated imaging. While quantitative photostability data for this compound is scarce, studies on similar cyanine dyes like IR-820 have shown improved stability compared to ICG.[8] Encapsulation of cyanine dyes within nanoparticles is a common strategy to enhance their photostability.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key photophysical parameters of cyanine dyes.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the dye (in mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Prepare a stock solution: Accurately weigh a known mass of the cyanine dye and dissolve it in a precise volume of a suitable solvent (e.g., methanol for this compound) to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Plot data: Plot a graph of absorbance (A) versus concentration (c).

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting linear graph.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely accepted technique.

Protocol:

  • Select a standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye. For the NIR region, standards like ICG in a specific solvent are often used.

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a fluorometer.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Φf: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the plots for the sample and the reference standard, respectively.

    • ηs and ηr are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term becomes 1).

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity or absorbance of a dye solution over time when exposed to a continuous light source.

Protocol:

  • Prepare dye solution: Prepare a solution of the cyanine dye at a known concentration in a suitable solvent.

  • Initial measurement: Measure the initial absorbance or fluorescence intensity of the solution.

  • Continuous illumination: Expose the solution to a continuous light source of a specific wavelength and intensity (e.g., a laser or a filtered lamp).

  • Time-course measurements: At regular intervals, measure the absorbance or fluorescence intensity of the solution.

  • Data analysis: Plot the percentage of remaining absorbance or fluorescence intensity as a function of irradiation time. The photostability can be quantified by the half-life (t1/2), which is the time required for the initial intensity to decrease by 50%.

Experimental Workflows

The following diagrams illustrate the typical workflows for characterizing the performance of cyanine dyes.

Experimental_Workflow_Molar_Extinction_Coefficient cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh Dye dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute measure Measure Absorbance at λmax dilute->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope (ε) plot->calculate

Figure 1. Workflow for Determining Molar Extinction Coefficient.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Dye Solution initial_measure Initial Measurement prep_solution->initial_measure illuminate Continuous Illumination initial_measure->illuminate time_measure Time-course Measurements illuminate->time_measure plot Plot Intensity vs. Time time_measure->plot calculate Determine Half-life (t1/2) plot->calculate

References

Navigating the Second Near-Infrared Window: A Comparative Guide to Alternatives for IR-797 Chloride in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR)-II fluorescence imaging, the choice of a suitable fluorophore is paramount. While IR-797 chloride has been a reference point, a burgeoning landscape of alternative organic dyes offers enhanced photophysical properties and improved imaging capabilities. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your research needs.

The NIR-II window (1000-1700 nm) offers significant advantages for deep-tissue imaging, including reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to the traditional NIR-I window (700-900 nm). These benefits translate to higher spatial resolution and improved signal-to-background ratios in preclinical and potential clinical applications. This guide explores the performance of several classes of organic fluorophores that serve as viable alternatives to this compound, including the clinically approved Indocyanine Green (ICG), robust aza-BODIPY dyes, and innovative Aggregation-Induced Emission (AIE) luminogens.

Quantitative Performance Comparison of NIR-II Fluorophores

The selection of a NIR-II fluorophore is often dictated by its key photophysical parameters. The following table summarizes the quantitative performance of this compound and its alternatives based on available data. It is important to note that these values can be influenced by the solvent, aggregation state, and conjugation to other molecules.

Fluorophore ClassSpecific Dye ExampleEmission Maxima (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ) (%)Key Advantages
Cyanine Dyes This compound~820 (in NIR-I, with tail into NIR-II)~250,000Low in NIR-IIWell-characterized, commercially available.
Indocyanine Green (ICG)~820 (in NIR-I, with significant tail into NIR-II)~223,000~0.14 (in plasma)FDA-approved, clinically translatable, enhanced NIR-II emission in protein-rich environments.[1][2]
FD-10801080Not widely reported5.94 (complex with protein)Good water solubility and photostability.[3]
LZ-11051105Not widely reported1.69Long blood half-life, good for dynamic vascular imaging.[1]
Aza-BODIPY Dyes Aza-BODIPY derivatives950 - 1300HighVariable, can be engineered for high QYSuperior photostability, large Stokes shifts, and tunable properties.[4]
AIE Luminogens HLZ-BTED dots>1000Not applicable (nanoparticle)High in aggregated stateHigh photostability, overcomes aggregation-caused quenching.
DTPA-TBZ AIE dots~1200Not applicable (nanoparticle)up to 11.1High brightness, suitable for dual-modal imaging (fluorescence and photoacoustic).[5]
oBBT-DPNA (in exosomes)1052Not applicable (nanoparticle)3.1Biocompatible delivery vehicle, good tumor accumulation.[6]
D-A-D Small Molecules CH10551055Not widely reported~0.03 (PEGylated)Rapid renal excretion, good for in vivo applications requiring clearance.[7][8]
H1~1100Not specified~2.0Bright emission, suitable for targeted tumor imaging.[9]
CH-4T>1000Not specifiedup to 11 (with HSA)Significant fluorescence enhancement upon protein binding.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the literature.

Preparation of Aggregation-Induced Emission (AIE) Nanoparticles (AIE Dots)

This protocol is a generalized procedure based on the nanoprecipitation method commonly used for preparing AIE dots.

Materials:

  • AIEgen (e.g., DTPA-TBZ)

  • Amphiphilic polymer (e.g., DSPE-PEG)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve the AIEgen and the amphiphilic polymer in THF to form a stock solution. The ratio of AIEgen to polymer can be optimized for desired nanoparticle size and stability.

  • Rapidly inject a small volume of the THF solution into a larger volume of vigorously stirring deionized water.

  • The hydrophobic AIEgen and the hydrophobic portion of the polymer will precipitate out of the aqueous phase, while the hydrophilic PEG chains of the polymer will stabilize the nanoparticles, preventing further aggregation.

  • Continue stirring the solution for several hours at room temperature to allow for the complete evaporation of THF.

  • The resulting aqueous solution contains the AIE dots, which can be purified by filtration or dialysis to remove any remaining free molecules.

  • Characterize the AIE dots for size, morphology (e.g., using Transmission Electron Microscopy), and photophysical properties (absorption and emission spectra, quantum yield).

In Vivo NIR-II Fluorescence Imaging

This protocol outlines a general workflow for small animal in vivo imaging using NIR-II fluorophores.

Materials and Equipment:

  • NIR-II fluorescent probe (e.g., ICG, AIE dots) formulated in a biocompatible solvent (e.g., PBS, saline).

  • Small animal model (e.g., mouse, rat).

  • NIR-II imaging system equipped with an appropriate excitation laser (e.g., 785 nm, 808 nm) and a sensitive InGaAs camera.

  • Long-pass filters to collect NIR-II fluorescence (e.g., 1000 nm, 1100 nm).

  • Anesthesia system.

Procedure:

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Acquire baseline fluorescence images of the region of interest before injecting the probe to check for any autofluorescence.

  • Administer the NIR-II fluorescent probe to the animal via an appropriate route (e.g., intravenous injection for vascular imaging, subcutaneous injection for lymphatic imaging). The dosage will depend on the specific probe and application.[11][12]

  • Acquire a series of fluorescence images at different time points post-injection to observe the biodistribution and clearance of the probe. The exposure time of the camera should be optimized to achieve a good signal-to-noise ratio without saturation.[13]

  • Use appropriate long-pass filters to isolate the NIR-II fluorescence signal and minimize interference from the excitation light and shorter wavelength emissions.

  • Analyze the acquired images to quantify the fluorescence intensity in the regions of interest and calculate metrics such as the signal-to-background ratio.

  • Maintain the animal's body temperature throughout the imaging session.

  • After imaging, the animal should be allowed to recover from anesthesia or euthanized according to approved animal protocols.

Visualizing the Workflow and Dye Landscape

To better understand the experimental process and the relationships between different NIR-II dyes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vivo NIR-II Imaging cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Synthesis Dye Synthesis/ Procurement Formulation Formulation (e.g., Nanoparticles) Dye_Synthesis->Formulation Characterization Characterization (Optical Properties) Formulation->Characterization Injection Probe Administration (e.g., i.v.) Characterization->Injection Animal_Prep Animal Preparation (Anesthesia) Baseline_Imaging Baseline Imaging Animal_Prep->Baseline_Imaging Baseline_Imaging->Injection NIR_II_Acquisition NIR-II Image Acquisition Injection->NIR_II_Acquisition Time_Series Time-Series Imaging NIR_II_Acquisition->Time_Series Image_Processing Image Processing Time_Series->Image_Processing Quantification Signal Quantification (SBR) Image_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for in vivo NIR-II fluorescence imaging.

NIR_II_Dye_Classes Classification of Organic NIR-II Dyes cluster_cyanine Cyanine Dyes cluster_bodipy Aza-BODIPY Dyes cluster_aie AIE Luminogens cluster_dad D-A-D Small Molecules Organic_Dyes Organic NIR-II Dyes IR797 This compound Organic_Dyes->IR797 e.g. ICG Indocyanine Green (ICG) Organic_Dyes->ICG e.g. FD1080 FD-1080 Organic_Dyes->FD1080 e.g. Aza_BODIPY Aza-BODIPY Derivatives Organic_Dyes->Aza_BODIPY e.g. AIEgens AIEgens Organic_Dyes->AIEgens e.g. DAD Donor-Acceptor-Donor (D-A-D) Structures Organic_Dyes->DAD e.g.

Caption: Classification of major organic NIR-II dye families.

Conclusion

The field of NIR-II fluorescence imaging is rapidly evolving, with a growing arsenal of organic dyes that offer significant improvements over traditional fluorophores. While this compound remains a useful compound, alternatives such as ICG, aza-BODIPY dyes, and AIE luminogens provide researchers with a broader palette of probes with enhanced brightness, photostability, and tailored functionalities. The choice of the most suitable dye will depend on the specific requirements of the biological question being addressed, including the desired imaging depth, temporal resolution, and the need for clinical translation. This guide serves as a starting point for navigating the exciting possibilities of NIR-II fluorescence imaging, empowering researchers to select the optimal tools for their groundbreaking work.

References

A Head-to-Head Comparison of IR-797 Chloride and Cy7 Derivatives for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores, the selection of an appropriate dye is paramount for achieving high-fidelity in vitro and in vivo imaging results. This guide provides a detailed head-to-head comparison of IR-797 chloride and prominent Cy7 derivatives, offering a comprehensive overview of their photophysical properties, supported by experimental data and protocols to inform your selection process.

In the realm of biomedical imaging, the near-infrared window (700-900 nm) offers a distinct advantage by minimizing tissue autofluorescence and enabling deeper tissue penetration. Within this spectral range, heptamethine cyanine dyes, including this compound and various derivatives of Cy7, have emerged as powerful tools for applications ranging from cellular imaging to preclinical animal studies. This comparison guide delves into the key performance characteristics of this compound alongside three widely utilized Cy7 derivatives: Cy7 NHS ester, sulfo-Cy7, and IRDye® 800CW, to provide a clear, data-driven assessment of their respective strengths and weaknesses.

Photophysical Performance: A Quantitative Analysis

The efficacy of a fluorescent probe is primarily determined by its brightness, which is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), as well as its photostability. The following table summarizes the key photophysical properties of this compound and the selected Cy7 derivatives.

PropertyThis compoundCy7 NHS EsterSulfo-Cy7IRDye® 800CW
Excitation Maximum (λex) ~797 nm (in Methanol)[1]750 - 756 nm[2][3]~750 nm[4][5]774 - 778 nm[6][7]
Emission Maximum (λem) Not specified773 - 779 nm[2][3]~773 nm[4][5]789 - 794 nm[6][7]
Molar Extinction Coefficient (ε) Data not available199,000 - 270,000 M⁻¹cm⁻¹[2][3][8]~240,600 M⁻¹cm⁻¹[5][9]240,000 - 242,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield (Φ) Data not available0.3[2][3]0.24 - 0.36[10][11][12]0.08 - 0.12[13][14]
Photostability Data not availableModerate[15]High[4]High[16]
Solubility Methanol-soluble[17]Soluble in organic solvents (DMSO, DMF)[2]Good water solubility[4][]Water-soluble[19]

Note: The photophysical properties of dyes can be influenced by their local environment, including the solvent and conjugation to biomolecules. The data presented here are based on available information and may vary under different experimental conditions.

In-Depth Look at the Dyes

This compound: This heptamethine cyanine dye exhibits a strong absorption in the long-wavelength NIR region, making it a candidate for deep-tissue imaging applications[20][21]. While its absorption maximum is well-documented, a significant gap exists in the publicly available literature regarding its molar extinction coefficient, quantum yield, and photostability, which are critical metrics for a comprehensive performance evaluation. Its solubility in methanol suggests its utility in applications where organic solvents are permissible[17].

Cy7 Derivatives: The Cy7 family of dyes is characterized by a seven-carbon polymethine chain, placing their absorption and emission in the NIR window[4].

  • Cy7 NHS Ester: This amine-reactive derivative is widely used for labeling proteins and other biomolecules[15]. It boasts a high molar extinction coefficient and a respectable quantum yield, contributing to its brightness[2][3][8]. However, its non-sulfonated nature results in lower aqueous solubility, often necessitating the use of organic co-solvents for labeling reactions[]. Its photostability is generally considered moderate[15].

  • Sulfo-Cy7: The addition of sulfonate groups significantly enhances the water solubility of this Cy7 derivative, making it ideal for labeling biomolecules in aqueous buffers without the need for organic solvents[4][]. This improved solubility can also reduce the tendency of the dye to aggregate, which can lead to fluorescence quenching[]. Sulfo-Cy7 is reported to have high photostability and a good quantum yield[4][10][11][12].

  • IRDye® 800CW: This commercially available dye is a popular choice for in vivo imaging due to its high photostability and excellent water solubility[16][19]. It possesses a high molar extinction coefficient, and while its quantum yield is slightly lower than some other Cy7 derivatives, its overall brightness and stability make it a robust probe for demanding applications[6][7][13][14].

Experimental Protocols

To ensure a fair and accurate comparison of these dyes, standardized experimental protocols for characterizing their photophysical properties are essential. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of an appropriate solvent (e.g., methanol for this compound, DMSO for Cy7 NHS ester, and water for sulfo-Cy7 and IRDye® 800CW) to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line will be the molar extinction coefficient (assuming a path length of 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a relative method by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Selection of a Standard: Choose a reference standard with a known quantum yield and similar absorption and emission properties to the sample. For NIR dyes, Indocyanine Green (ICG) in DMSO (Φ = 0.13) is a commonly used standard.

  • Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the sample and standard solutions using a fluorometer. The excitation wavelength should be the same for both.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

  • Sample Preparation: Prepare a solution of the dye in a suitable solvent and place it in a cuvette.

  • Continuous Illumination: Expose the sample to a constant and high-intensity light source (e.g., the excitation light from a fluorometer or a laser) at the dye's absorption maximum.

  • Fluorescence Monitoring: Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A common metric is the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows

To further clarify the application of these dyes in a research context, the following diagrams, generated using the DOT language, illustrate typical experimental workflows.

experimental_workflow cluster_labeling Protein Labeling Protein Protein Conjugation Conjugation Protein->Conjugation Reactive_Dye Amine-Reactive Dye (e.g., Cy7 NHS Ester) Reactive_Dye->Conjugation Purification Purification Conjugation->Purification Labeled_Protein Labeled_Protein Purification->Labeled_Protein

Workflow for labeling a protein with an amine-reactive Cy7 derivative.

in_vivo_imaging_workflow Labeled_Probe NIR Dye-Labeled Targeting Probe Injection Injection Labeled_Probe->Injection Animal_Model Animal Model Injection->Animal_Model Imaging In Vivo NIR Fluorescence Imaging Animal_Model->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

A generalized workflow for in vivo imaging using a NIR dye-labeled probe.

Conclusion

The selection of a near-infrared fluorophore is a critical decision in the design of fluorescence-based imaging experiments. While this compound offers absorption in a desirable spectral range, the current lack of comprehensive, publicly available data on its key photophysical properties makes a direct performance comparison challenging.

In contrast, the Cy7 derivatives, particularly sulfo-Cy7 and IRDye® 800CW, present well-characterized and robust options for a wide range of biomedical imaging applications. Their high molar extinction coefficients, respectable quantum yields, and, in the case of the sulfonated versions, excellent water solubility and photostability, make them reliable workhorses in the field. For applications requiring amine reactivity, Cy7 NHS ester is a viable choice, with the caveat of its lower aqueous solubility.

Researchers are encouraged to consider the specific requirements of their experimental system, including the desired brightness, photostability, and solubility, when selecting a NIR dye. For critical applications, it is always recommended to perform in-house validation of the chosen fluorophore under the specific experimental conditions to be employed. As more data on this compound becomes available, a more complete comparison will be possible, potentially offering another valuable tool for the biomedical imaging community.

References

Validating the Targeting Specificity of IR-797 Chloride Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence imaging, the validation of a targeted probe's specificity is paramount to generating reliable and translatable data. This guide provides a framework for validating the targeting specificity of IR-797 chloride-based probes by comparing their expected performance with established alternative NIR fluorophores. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the design and evaluation of targeted imaging studies.

Data Presentation: Comparative Performance of Targeted NIR Probes

To objectively assess the performance of a targeted this compound probe, it is essential to compare its key metrics against those of well-characterized, alternative NIR probes. The following tables summarize the quantitative data from studies utilizing probes targeting the αvβ3 integrin, a common receptor in tumor angiogenesis, using cRGD-based peptides.

Table 1: In Vivo Performance of cRGD-Conjugated NIR Probes

ParameterIRDye 800CW-cRGDCypate-cRGD (Octamer)ZW800-iRGD
Target αvβ3 Integrinαvβ3 Integrinαvβ3 Integrin & Neuropilin-1
Tumor Model U-87 MG GlioblastomaA549 Lung CarcinomaA549 Lung Carcinoma
Peak Tumor-to-Background Ratio (TBR) 79.7 ± 6.9 (Tumor-to-Normal Brain)[1]Not explicitly stated, but tumor retention was observed.[2][3]~5.5 (Tumor-to-Background) at 24h
Time of Peak TBR 48 hours post-injection[1]24 hours post-injection24 hours post-injection
Biodistribution (Major Organs of Accumulation at 24h) Kidneys, Liver, Tumor[1]Liver, Kidneys, TumorKidneys, Liver, Tumor
Specificity Confirmation Blocking with excess unlabeled cRGD significantly reduced tumor uptake.[1]In vitro internalization was significantly higher than non-targeted cypate.[2]High tumor accumulation with low fluorescence in other organs.[4]

Table 2: Ex Vivo Biodistribution of ZW800-iRGD in A549 Tumor-Bearing Mice (96h post-injection) [4]

OrganFluorescence Intensity Ratio (Organ-to-Muscle)
Tumor 12.5
Liver 3.0
Kidney 2.5
Spleen 1.8
Lung 1.5
Heart 1.2
Intestine 1.0
Colon 1.0

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating probe specificity. Below are methodologies for key experiments cited in the comparison.

Protocol 1: Conjugation of this compound to a Targeting Peptide (e.g., cRGD)

This protocol describes a general method for conjugating this compound to a cysteine-containing cRGD peptide via a maleimide linker, a common strategy for stable bioconjugation.

  • Activation of this compound:

    • Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10 mg/mL.

    • To activate the dye for conjugation, convert one of its reactive groups to a maleimide. This can be achieved by reacting it with a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

    • Incubate the this compound solution with a 10-fold molar excess of SMCC for 2 hours at room temperature in the dark.

  • Peptide Preparation:

    • Dissolve the cRGD peptide containing a free thiol group (from a cysteine residue) in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, with 1 mM EDTA).

  • Conjugation Reaction:

    • Add the maleimide-activated IR-797 to the peptide solution at a 5:1 molar ratio (dye:peptide).

    • React for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the IR-797-cRGD conjugate from unreacted dye and peptide using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified conjugate and store it at -20°C, protected from light.

Protocol 2: In Vitro Validation of Targeting Specificity

This protocol outlines a cell-based assay to confirm that the IR-797-cRGD probe specifically binds to cells expressing the αvβ3 integrin.

  • Cell Culture:

    • Culture αvβ3-positive cells (e.g., U-87 MG human glioblastoma) and αvβ3-negative control cells in appropriate media.

  • Binding Assay:

    • Plate cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.

    • Incubate the cells with the IR-797-cRGD probe (e.g., at 1 µM concentration) in serum-free media for 1 hour at 37°C.

    • For the blocking experiment, pre-incubate a parallel set of cells with a high concentration (e.g., 100 µM) of unlabeled cRGD peptide for 30 minutes before adding the IR-797-cRGD probe.

  • Washing and Imaging:

    • Wash the cells three times with cold PBS to remove unbound probe.

    • Fix the cells with 4% paraformaldehyde for 15 minutes (optional).

    • Image the cells using a fluorescence microscope or a near-infrared imaging system with appropriate filters for IR-797.

  • Quantification:

    • Quantify the fluorescence intensity per cell or per well. A significantly higher signal in the αvβ3-positive cells compared to the negative cells, and a significant reduction in signal in the blocked group, confirms targeting specificity.

Protocol 3: In Vivo Imaging and Biodistribution Analysis

This protocol details the steps for assessing the targeting specificity and biodistribution of the IR-797-cRGD probe in a tumor-bearing mouse model.

  • Animal Model:

    • Establish subcutaneous or orthotopic tumors in immunocompromised mice using an αvβ3-positive cell line (e.g., U-87 MG).

  • Probe Administration:

    • Administer the IR-797-cRGD probe (e.g., 10 nmol in 100 µL of sterile PBS) via intravenous tail vein injection.

    • For a blocking study, co-inject a separate cohort of mice with the probe and a 20-fold excess of unlabeled cRGD peptide.[1]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 24, 48, 72 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system (IVIS) or similar instrument.[1]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image the dissected organs using the NIR imaging system to determine the relative fluorescence intensity in each tissue.

    • Normalize the fluorescence intensity of each organ to that of muscle tissue to obtain organ-to-muscle ratios.[4]

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in this guide.

Experimental_Workflow_for_Probe_Validation cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation s1 Conjugate IR-797 to Targeting Ligand s2 Purify Conjugate (HPLC/SEC) s1->s2 s3 Characterize Probe (Spectroscopy, Mass Spec) s2->s3 v1 Cell Binding Assay (Target vs. Control Cells) s3->v1 v3 Fluorescence Microscopy v1->v3 v2 Blocking Experiment (Excess Unlabeled Ligand) v2->v3 i1 Administer Probe to Tumor-Bearing Animal v3->i1 i2 Longitudinal NIR Imaging i1->i2 i3 Calculate Tumor-to- Background Ratio (TBR) i2->i3 i4 Ex Vivo Biodistribution of Organs i2->i4

Caption: Workflow for validating the targeting specificity of a NIR probe.

Signaling_Pathway_Targeting cluster_probe Targeted NIR Probe cluster_cell Tumor Cell probe IR-797-cRGD receptor αvβ3 Integrin probe->receptor Specific Targeting internalization Receptor-Mediated Endocytosis receptor->internalization Binding signal Intracellular Fluorescence Signal internalization->signal

Caption: Targeted probe binding and internalization signaling pathway.

Logical_Relationship_Specificity A High Tumor Fluorescence C High Tumor-to-Background Ratio (TBR) A->C B Low Background Fluorescence B->C E Validated Targeting Specificity C->E D Blocking Reduces Tumor Signal D->E

Caption: Logical relationship for confirming targeting specificity.

References

A Comparative Guide to Near-Infrared Chloride Imaging and Its Cross-Validation with Other Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride concentration ([Cl⁻]i) is crucial for understanding a myriad of physiological and pathological processes. The emergence of near-infrared (NIR) fluorescent probes for chloride detection offers significant advantages for in vivo imaging, primarily due to the reduced absorption and scattering of NIR light by biological tissues, leading to deeper penetration and higher signal-to-background ratios.

This guide provides a comprehensive comparison of NIR chloride imaging, with a focus on the novel porphyrin-based sensor THPP, against established modalities, including genetically encoded fluorescent indicators and the gold-standard electrophysiological technique of patch-clamp. While direct comparative studies between specific NIR probes and other modalities are still emerging, this document synthesizes available performance data to offer a valuable resource for selecting the appropriate chloride imaging strategy.

Performance Comparison of Intracellular Chloride Imaging Modalities

The selection of a chloride imaging technique depends on the specific experimental requirements, such as the desired spatial and temporal resolution, sensitivity, and the biological system under investigation. Below is a summary of the key performance characteristics of different chloride sensing modalities.

Modality Probe/Sensor Excitation (nm) Emission (nm) Sensitivity (Kd) Temporal Resolution Advantages Limitations
Near-Infrared (NIR) Fluorescence THPP-Ag⁺ Complex~657 (emission)Turn-on7.5 µM (LOD)Seconds to minutesDeep tissue penetration, low autofluorescence, suitable for in vivo imaging.Limited number of available probes, potential for phototoxicity with high laser power.
Genetically Encoded (FRET) Clomeleon~433 (CFP)~476 (CFP), ~527 (YFP)~160 mMSeconds to minutesRatiometric, targetable to specific cells or organelles, suitable for long-term studies.Low sensitivity to physiological [Cl⁻]i changes, pH sensitivity.
Genetically Encoded (FRET) Cl-Sensor~430 (CFP)~475 (CFP), ~535 (YFP)~30 mMSeconds to minutesHigher sensitivity than Clomeleon, ratiometric.pH sensitivity, potential for photobleaching.
Genetically Encoded (Single FP) YFP-H148Q/I152L~514~527~85 mMMilliseconds to secondsFast kinetics.Intensiometric (not ratiometric), pH sensitive, prone to photobleaching.
Electrophysiology Patch-ClampN/AN/AN/AMicroseconds to millisecondsGold standard for measuring ion channel currents and reversal potentials, highly quantitative.Invasive, measures localized activity at the patch site, not suitable for high-throughput screening or in vivo imaging of large cell populations.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of chloride imaging techniques.

Near-Infrared Chloride Imaging with THPP

This protocol is based on the use of the porphyrin-based sensor 5, 10, 15, 20-Tetrakis (4-hydroxyphenyl) porphyrin (THPP) which forms a complex with Ag⁺ that is subsequently displaced by Cl⁻, leading to a "turn-on" NIR fluorescence signal.[1]

Materials:

  • 5, 10, 15, 20-Tetrakis (4-hydroxyphenyl) porphyrin (THPP)

  • Silver Nitrate (AgNO₃)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live-cell imaging system equipped for NIR fluorescence detection

Procedure:

  • Preparation of THPP-Ag⁺ complex: Prepare stock solutions of THPP and AgNO₃ in a suitable solvent (e.g., DMSO). Mix THPP and AgNO₃ in a 1:1 molar ratio in PBS (pH 7.4) to form the THPP-Ag⁺ complex. The final concentration should be optimized for the specific cell type and imaging system.

  • Cellular Loading: Culture cells to the desired confluency. Replace the culture medium with a medium containing the THPP-Ag⁺ complex. Incubate the cells for a sufficient time to allow for cellular uptake (e.g., 30-60 minutes at 37°C).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove the extracellular probe.

  • Imaging: Acquire fluorescence images using a live-cell imaging system with appropriate NIR excitation and emission filters. The emission of the THPP-Ag⁺ complex is quenched. Upon intracellular chloride binding, Ag⁺ is displaced, and the NIR fluorescence of THPP at approximately 657 nm is "turned on".

  • Data Analysis: Quantify the changes in fluorescence intensity over time or in response to stimuli.

Genetically Encoded Chloride Imaging using Cl-Sensor

Cl-Sensor is a FRET-based genetically encoded indicator composed of Cyan Fluorescent Protein (CFP) and a chloride-sensitive Yellow Fluorescent Protein (YFP) mutant.[2]

Materials:

  • Plasmid DNA encoding Cl-Sensor

  • Transfection reagent

  • Cell culture medium

  • Fluorescence microscope with CFP and YFP filter sets

Procedure:

  • Transfection: Transfect the target cells with the Cl-Sensor plasmid using a suitable transfection method (e.g., lipofection, electroporation). Allow 24-48 hours for protein expression.

  • Imaging Preparation: Replace the culture medium with a suitable imaging buffer (e.g., HEPES-buffered saline).

  • Imaging: Acquire fluorescence images using two different excitation wavelengths for CFP (e.g., 430 nm) and YFP (e.g., 500 nm) and their respective emission wavelengths.

  • Data Analysis: Calculate the ratio of YFP to CFP emission intensity. An increase in intracellular chloride quenches the YFP fluorescence, leading to a decrease in the YFP/CFP ratio. Calibrate the ratio to absolute chloride concentrations using ionophores in solutions with known chloride concentrations.

Patch-Clamp Electrophysiology for Chloride Current Measurement

Patch-clamp is the gold-standard technique for directly measuring chloride currents and determining the chloride reversal potential (ECl), from which the intracellular chloride concentration can be calculated using the Nernst equation.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions with defined ion concentrations

  • Cell culture dish with adherent cells

Procedure:

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Patching: Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: Apply a series of voltage steps (voltage-clamp mode) and record the resulting chloride currents. To isolate chloride currents, other ionic currents may need to be blocked pharmacologically.

  • Data Analysis: Construct a current-voltage (I-V) relationship plot. The voltage at which the current reverses direction is the chloride reversal potential (ECl). Calculate the intracellular chloride concentration using the Nernst equation: ECl = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in).

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles and experimental procedures is crucial for understanding and implementing these techniques.

experimental_workflow Experimental Workflow for Cross-Validation of Chloride Imaging Modalities cluster_nir NIR Imaging (THPP) cluster_ge Genetically Encoded Imaging (Cl-Sensor) cluster_ep Electrophysiology (Patch-Clamp) cluster_validation Cross-Validation nir_prep Prepare THPP-Ag+ Complex nir_load Load Cells with Probe nir_prep->nir_load nir_image Acquire NIR Fluorescence Images nir_load->nir_image compare Compare Quantitative Data (e.g., [Cl-]i, response to stimuli) nir_image->compare ge_transfect Transfect Cells with Cl-Sensor DNA ge_express Allow Protein Expression (24-48h) ge_transfect->ge_express ge_image Acquire CFP/YFP Ratio Images ge_express->ge_image ge_image->compare ep_patch Establish Whole-Cell Configuration ep_record Record Chloride Currents ep_patch->ep_record ep_analyze Determine Reversal Potential (ECl) ep_record->ep_analyze ep_analyze->compare

Caption: Workflow for cross-validating NIR, genetically encoded, and electrophysiological methods.

chloride_transport_pathway Key Signaling Pathways Involving Chloride Transport cluster_cellular_effects Cellular Effects nkcc1 NKCC1 (Na-K-2Cl Cotransporter) nkcc1->Cl_in Cl- Influx kcc2 KCC2 (K-Cl Cotransporter) kcc2->Cl_out Cl- Efflux gabaa GABA-A Receptor gabaa->Cl_in Cl- Influx glyr Glycine Receptor glyr->Cl_in Cl- Influx clc ClC Channels clc->Cl_out Cl- Efflux cftr CFTR cftr->Cl_out Cl- Efflux cell_volume Cell Volume Regulation membrane_potential Membrane Potential neuronal_inhibition Neuronal Inhibition/Excitation membrane_potential->neuronal_inhibition ph_regulation Intracellular pH Regulation Cl_in->cell_volume Cl_in->membrane_potential Cl_in->ph_regulation Cl_out->cell_volume Cl_out->membrane_potential Cl_out->ph_regulation

References

A Comparative Analysis of Near-Infrared Dyes: IR-797 Chloride and IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for a variety of applications, including in vivo imaging, Western blotting, and fluorescence microscopy. Their ability to emit light in the 700-900 nm window allows for deep tissue penetration and minimizes autofluorescence from biological tissues, resulting in a high signal-to-noise ratio. This guide provides a comparative study of two such dyes: IR-797 chloride and IRDye 800CW, offering researchers, scientists, and drug development professionals a detailed analysis of their properties and applications. While IRDye 800CW is extensively documented with a wide range of applications, publicly available data on the experimental performance of this compound is more limited.

Physicochemical and Spectroscopic Properties

A fundamental comparison begins with the distinct chemical structures and resulting photophysical properties of this compound and IRDye 800CW. These characteristics dictate their suitability for different experimental conditions and applications.

PropertyThis compoundIRDye 800CW
Molecular Formula C₃₁H₃₄Cl₂N₂[1][2]C₅₀H₅₄N₃Na₃O₁₇S₄ (NHS Ester)[3]
Molecular Weight 505.52 g/mol [][5][6]1166.20 g/mol (NHS Ester)[3]
CAS Number 110992-55-7[1][][5]956579-01-4 (NHS Ester)[3]
Excitation Max (λex) ~700 nm[1][7] (797 nm in Methanol[][5])773-778 nm (solvent dependent)[3][8]
Emission Max (λem) Not consistently reported789-794 nm (solvent dependent)[3][8]
Molar Extinction Coefficient (ε) Not readily available~240,000 - 300,000 M⁻¹cm⁻¹ (solvent dependent)[8][9]
Solubility Soluble in methanol[6][10]High water solubility[11]
Reactive Forms Primarily available as a chloride salt.Available in multiple reactive forms (NHS ester, maleimide, carboxylate, azide) for conjugation.[3][9][12][13]
Storage Temperature -20°C[1][10]-20°C[3][9]

Performance and Applications: A Comparative Overview

IRDye 800CW stands out for its versatility and extensive use in a multitude of biological applications. Its high water solubility and availability in various reactive forms make it highly suitable for labeling biomolecules such as antibodies, proteins, and peptides.[11] This has led to its widespread adoption in:

  • In Vivo Imaging: IRDye 800CW is a dye of choice for non-invasive in vivo imaging studies.[11] Its favorable clearance kinetics and high signal-to-noise ratio enable sensitive detection of tumors and other biological targets.[14]

  • Western Blotting: The high sensitivity and low background fluorescence of IRDye 800CW conjugates make them ideal for quantitative Western blotting applications.[15][16]

  • Fluorescence Microscopy: Labeled antibodies with IRDye 800CW are effectively used for immunofluorescence microscopy.[3]

This compound , in contrast, is less documented in mainstream bio-imaging literature. The available information suggests its utility in different domains:

  • Photodynamic and Photothermal Therapy: Some sources indicate that this compound has been investigated for its potential in photodynamic therapy (PDT) and photothermal therapy (PTT), where light is used to activate the dye to induce cell death.

  • Cytotoxicity: this compound has been reported to exhibit cytotoxic properties, which can be harnessed for therapeutic applications.[1][7]

  • Aggregation-Induced Emission (AIE): It has been noted to possess aggregation-induced emission properties, a phenomenon where the dye becomes more fluorescent upon aggregation, which could be advantageous in specific sensing applications.[1][7]

Due to the limited direct comparative data, a side-by-side performance evaluation under identical experimental conditions is not feasible at this time. However, the distinct documented applications suggest that IRDye 800CW is a well-established and versatile tool for a broad range of fluorescence-based bio-imaging and detection assays, while this compound's properties may be more suited for applications leveraging its cytotoxic and phototherapeutic potential.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for key applications of IRDye 800CW. Given the scarcity of specific protocols for this compound in the reviewed literature, a general protocol for NIR dye antibody conjugation is provided as a potential starting point, with the caveat that optimization would be required.

Protocol 1: Antibody Conjugation with IRDye 800CW NHS Ester

This protocol outlines the steps for conjugating IRDye 800CW N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL. If the antibody is already in a buffer like PBS, adjust the pH to 8.3-8.5 by adding a tenth volume of 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution:

    • Allow the vial of IRDye 800CW NHS Ester to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the IRDye 800CW solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may require optimization for different antibodies.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unconjugated dye using a desalting column according to the manufacturer's instructions.

    • Collect the purified, labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for IRDye 800CW).

Protocol 2: In Vivo Imaging with IRDye 800CW-labeled Antibody

This protocol describes a general procedure for in vivo fluorescence imaging in a mouse tumor model using an antibody labeled with IRDye 800CW.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • IRDye 800CW-labeled antibody

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Injection:

    • Administer the IRDye 800CW-labeled antibody intravenously (e.g., via tail vein injection). The typical dose ranges from 1 to 10 nmol per mouse, but should be optimized for the specific antibody and model.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

    • Use appropriate excitation and emission filters for IRDye 800CW (e.g., excitation ~745 nm, emission ~800 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs of interest to determine the tumor-to-background ratio.

Protocol 3: Western Blotting with IRDye 800CW-labeled Secondary Antibody

This protocol provides a standard workflow for performing a fluorescent Western blot using a secondary antibody conjugated to IRDye 800CW.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)

  • Primary antibody

  • IRDye 800CW-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Fluorescent imaging system (e.g., LI-COR Odyssey®)

Procedure:

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5 minutes each with the wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:15,000 is common).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the membrane three times for 5 minutes each with the wash buffer, protected from light.

    • Rinse the membrane with PBS to remove any residual detergent.

    • Image the blot on a fluorescent imaging system using the 800 nm channel.

Visualizing Workflows and Pathways

To further elucidate the application of these dyes, the following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_result Result Antibody Antibody in Amine-Free Buffer Incubation Incubate 1-2h at RT (pH 8.3-8.5) Antibody->Incubation ReactiveDye NHS-Ester Dye in DMSO ReactiveDye->Incubation Desalting Desalting Column Incubation->Desalting QC Spectrophotometry (Degree of Labeling) Desalting->QC LabeledAb Purified Labeled Antibody Desalting->LabeledAb

Fig 1. General workflow for conjugating an NHS-ester reactive dye to an antibody.

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging & Analysis cluster_outcome Outcome TumorModel Establish Tumor Model (e.g., Xenograft) Anesthesia Anesthetize Animal TumorModel->Anesthesia Injection Intravenous Injection of Labeled Antibody Anesthesia->Injection Imaging NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Quantify Signal (Tumor vs. Background) Imaging->Analysis Biodistribution Determine Biodistribution and Tumor Targeting Analysis->Biodistribution

Fig 2. Experimental workflow for in vivo NIR fluorescence imaging.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Activation Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Fig 3. Simplified EGFR signaling pathway, a common target for NIR dye-antibody conjugates.

Conclusion

Both this compound and IRDye 800CW are valuable tools in the near-infrared fluorescence space. IRDye 800CW has emerged as a robust and versatile dye for a wide array of bio-imaging and detection applications, supported by a wealth of publicly available data and protocols. Its excellent photophysical properties and suitability for conjugation make it a reliable choice for researchers. The available evidence for this compound points towards a more specialized set of applications, particularly in the realm of phototherapy and as a cytotoxic agent, where its unique properties can be leveraged. For researchers deciding between these two dyes, the choice will ultimately depend on the specific requirements of their experimental design. For standard fluorescence imaging applications requiring high sensitivity and well-established protocols, IRDye 800CW is the clear choice based on current literature. For those exploring novel phototherapeutic strategies, this compound may warrant further investigation, though more research is needed to fully characterize its performance and potential.

References

Safety Operating Guide

Proper Disposal of IR-797 Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat IR-797 chloride as a hazardous chemical waste. Proper disposal is crucial not only for laboratory safety but also for environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. The compound is a solid, methanol-soluble dye.[1] Personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended, especially when handling the solid form to avoid inhalation of dust particles.[2]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Storage and Handling:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[3]

  • Avoid contact with strong oxidizing agents.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 110992-55-7[2][4]
Molecular Formula C₃₁H₃₄Cl₂N₂[2]
Molecular Weight 505.52 g/mol [2]
Form Solid[2]
Solubility Methanol[1]
Storage Temperature -20°C
Storage Class Code 11 - Combustible Solids[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, vials).

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible wastes can lead to dangerous chemical reactions.

  • Segregate solid waste from liquid waste.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste (Methanol Solutions):

    • Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

    • The container must be compatible with methanol and the dye.

  • Contaminated Labware:

    • Place disposable labware heavily contaminated with this compound into a designated solid hazardous waste container.

    • If practical, triple-rinse non-disposable glassware with a suitable solvent (e.g., methanol). The rinsate must be collected and treated as hazardous liquid waste.

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration of the waste.

    • The primary hazards (e.g., "Combustible Solid," "Toxic").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and near the point of generation.

  • Ensure containers are kept closed except when adding waste.

  • Store containers in secondary containment to prevent spills.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

IR797_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated identify Identify Waste Type start->identify is_solid Solid Waste? identify->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_labware Contaminated Labware? is_liquid->is_labware No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_labware Collect in Labeled Solid Waste Container is_labware->collect_labware Yes store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_labware->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IR-797 chloride, a near-infrared fluorescent dye. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Essential Safety and Handling Information

Proper handling of this compound is critical to prevent exposure and maintain the quality of the compound. The following table summarizes the key safety and handling parameters.

ParameterInformation
Chemical Name This compound
CAS Number 110992-55-7
Molecular Formula C31H34Cl2N2
Appearance Solid
Storage Temperature -20°C
Primary Hazards Causes serious eye damage.[1]
Incompatibilities Strong acids and bases, oxidizers.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

EquipmentSpecification
Eye Protection Chemical safety goggles or full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Respiratory Protection NIOSH-approved N95 respirator or higher.
Body Protection Laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store the container in a designated, cool, dry, and dark location at -20°C.[3] Use opaque or amber-colored containers to protect the photosensitive dye from light degradation.[4][5][6]

Handling and Use
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Weighing: When weighing the solid compound, take care to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

  • Light Sensitivity: Minimize exposure to ambient light during all handling procedures. Use amber vials or wrap containers in aluminum foil.[4][5][6]

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[7][8]

  • Containerization: Use a sealed, leak-proof container for all waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name (this compound) and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[9]

Experimental Protocol Example: Preparation of an this compound Solution

This section provides a general protocol for the preparation of a stock solution of this compound. Adjust concentrations and solvents as required for your specific application.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Under a chemical fume hood, carefully weigh the desired amount of this compound.

    • Transfer the solid to an amber-colored microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Cap the tube securely and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receipt Receipt of this compound Inspect Inspect Container Receipt->Inspect Label_Store Label and Store at -20°C in Dark Inspect->Label_Store Prep Work in Fume Hood with PPE Label_Store->Prep Weigh Weigh Solid Carefully Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect_Waste Collect all Contaminated Waste Use->Collect_Waste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Collect_Waste Segregate Segregate as Hazardous Waste Collect_Waste->Segregate Dispose Dispose via Institutional Program Segregate->Dispose

Caption: This diagram outlines the key steps for the safe handling of this compound, from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.